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  • Product: 1-(4-Methyl-benzyl)-piperazine hydrochloride
  • CAS: 435345-17-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Analytical Profiling of 1-(4-Methylbenzyl)piperazine Hydrochloride

Executive Summary In modern pharmaceutical synthesis and drug discovery, substituted piperazines serve as ubiquitous pharmacophores, frequently acting as rigid linkers or primary recognition elements for central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and drug discovery, substituted piperazines serve as ubiquitous pharmacophores, frequently acting as rigid linkers or primary recognition elements for central nervous system (CNS) targets. 1-(4-Methylbenzyl)piperazine hydrochloride is a critical building block and synthetic intermediate. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the rigorous analytical protocols required to validate its integrity for downstream pharmaceutical applications.

Chemical Identity and Physicochemical Profiling

The free base form, 1-(4-Methylbenzyl)piperazine, is a low-melting solid or viscous liquid at room temperature, which presents handling and long-term stability challenges due to its susceptibility to atmospheric oxidation and limited aqueous solubility[1]. To circumvent these issues in pharmaceutical manufacturing, the compound is typically isolated as a hydrochloride (HCl) salt[].

The causality behind this conversion is straightforward: protonation of the secondary amine in the piperazine ring forms a crystalline lattice with the chloride counterion. This dramatically increases the melting point, enhances aqueous solubility for biological assays, and provides superior oxidative stability for long-term storage.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of both the free base and the hydrochloride salt, providing a comparative baseline for analytical chemists[][3].

PropertyFree BaseHydrochloride Salt
Chemical Name 1-(4-Methylbenzyl)piperazine1-(4-Methylbenzyl)piperazine HCl
CAS Registry Number 23173-57-1435345-17-8
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₉ClN₂ (C₁₂H₁₈N₂ · HCl)
Molecular Weight 190.28 g/mol 226.75 g/mol
SMILES String Cc1ccc(CN2CCNCC2)cc1Cc1ccc(CN2CCNCC2)cc1.Cl
Physical Form Low MP Solid / LiquidCrystalline Solid
Primary Application Synthetic IntermediateStable Precursor / Reference Standard

Molecular Architecture and Structural Dynamics

The molecular architecture of 1-(4-Methylbenzyl)piperazine HCl consists of two primary domains:

  • The Piperazine Core: A six-membered saturated heterocycle containing two nitrogen atoms. In this molecule, N1 is alkylated (tertiary amine), while N4 remains unsubstituted (secondary amine). The N4 position is the primary site of basicity (pKa ~9.8) and is the locus of protonation in the HCl salt.

  • The 4-Methylbenzyl Moiety: Attached to the N1 position, this lipophilic group dictates the compound's partition coefficient (LogP) and drives hydrophobic interactions with target receptors or enzymes.

G A 1-(4-Methylbenzyl)piperazine HCl (MW: 226.75 g/mol) B Piperazine Core (Pharmacophore Scaffold) A->B comprises C 4-Methylbenzyl Group (Lipophilic Anchor) A->C substituted at N1 D Protonated Amine (N4) (Aqueous Solubility) A->D forms salt at

Structural components and functional domains of 1-(4-Methylbenzyl)piperazine HCl.

Analytical Characterization Protocols

To ensure scientific integrity, any batch of 1-(4-Methylbenzyl)piperazine HCl must be subjected to a self-validating analytical workflow. The following step-by-step methodologies are designed to definitively confirm the molecular weight, structural connectivity, and chemical purity.

Protocol A: Structural Validation via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the gold standard for confirming the structural connectivity of the piperazine ring and the para-substituted aromatic system.

  • Step 1: Sample Preparation. Dissolve 10 mg of the HCl salt in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD). Causality: D₂O is preferred for the salt form due to high solubility, though CD₃OD prevents the rapid exchange of the amine protons if observing the NH₂⁺ signal is desired.

  • Step 2: Internal Calibration. Add 0.1% Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure chemical shift accuracy.

  • Step 3: ¹H-NMR Acquisition. Run a standard 1D proton sequence (e.g., 400 MHz).

    • Expected Signals: A singlet at ~2.3 ppm integrates to 3H (aryl-methyl group). A multiplet/singlet around 3.5-3.6 ppm integrates to 2H (benzylic CH₂). The piperazine protons will appear as complex multiplets between 2.8 and 3.4 ppm (8H). The aromatic protons will appear as an AA'BB' system (or two doublets) around 7.1-7.3 ppm (4H), confirming the para-substitution pattern.

  • Step 4: Self-Validation. Perform a ¹³C-NMR and a DEPT-135 experiment. The DEPT-135 must show exactly one primary carbon (CH₃), four secondary carbons (CH₂ from piperazine + 1 benzylic CH₂ = 5 total, but piperazine has symmetry, yielding 2 distinct CH₂ signals + 1 benzylic = 3 signals pointing down), and two tertiary aromatic carbons (CH).

Protocol B: Purity Determination via RP-HPLC

Piperazine derivatives often exhibit severe peak tailing in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to secondary interactions between the basic amine and residual silanols on the silica stationary phase. This protocol mitigates that artifact.

  • Step 1: Mobile Phase Preparation.

    • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent, masking silanol interactions and ensuring sharp, symmetrical peaks for the basic piperazine nitrogen.

    • Organic (B): 0.1% TFA in Acetonitrile.

  • Step 2: Column Selection. Use an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) maintained at 30°C.

  • Step 3: Gradient Elution. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Step 4: Detection & System Suitability Testing (SST). Monitor UV absorbance at 210 nm and 254 nm. Before analyzing the sample, inject a blank (diluent) to rule out system noise, followed by a reference standard. The symmetry factor (tailing factor) of the standard must be ≤ 1.5 to validate the run.

G S1 Sample Preparation (Dissolve in Diluent) S2 1H & 13C NMR (Structural Confirmation) S1->S2 Aliquot 1 (D2O) S3 RP-HPLC Analysis (Purity & System Suitability) S1->S3 Aliquot 2 (MeCN/H2O) S5 Data Synthesis & Batch Release S2->S5 S4 LC-MS (ESI+) (MW = 191.2 [M+H]+) S3->S4 Eluent transfer S4->S5

Step-by-step analytical validation workflow for batch release.

Synthetic Utility and Pharmaceutical Applications

In drug development, 1-(4-Methylbenzyl)piperazine is rarely the final active pharmaceutical ingredient (API); rather, it is a highly versatile intermediate. The secondary amine (N4) acts as a nucleophile in subsequent alkylation, acylation, or reductive amination reactions.

A prominent example of its relevance is in the synthesis and impurity profiling of Meclizine , a first-generation antihistamine and antiemetic used to treat motion sickness. Meclizine is synthesized via the alkylation of a substituted piperazine. During the manufacturing process, 1-(4-Methylbenzyl)piperazine hydrochloride (CAS 435345-17-8) is frequently monitored as a critical process impurity or related substance[]. Tracking the presence of this specific compound ensures the stoichiometric precision of the API synthesis and guarantees that the final drug product meets stringent regulatory thresholds (e.g., ICH Q3A guidelines for impurities).

Furthermore, the 4-methylbenzyl substitution pattern is highly prized in medicinal chemistry for its ability to fit into hydrophobic pockets of monoamine transporters (such as the dopamine or serotonin transporters), making this specific piperazine salt a frequent starting point in the design of novel neuroactive agents.

References

  • CP Lab Safety. "1-(4-Methylbenzyl)piperazine, min 95%, 1 gram". calpaclab.com. Available at:[Link]

Sources

Exploratory

Difference between 1-(4-methylbenzyl)piperazine and 1-benzyl-4-methylpiperazine

Structural Isomerism in Piperazine Scaffolds: A Comparative Analysis of 1-(4-Methylbenzyl)piperazine and 1-Benzyl-4-methylpiperazine Executive Summary In medicinal chemistry, the spatial arrangement of functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Isomerism in Piperazine Scaffolds: A Comparative Analysis of 1-(4-Methylbenzyl)piperazine and 1-Benzyl-4-methylpiperazine

Executive Summary

In medicinal chemistry, the spatial arrangement of functional groups on a core scaffold dictates a molecule's pharmacodynamic and pharmacokinetic fate. 1-(4-Methylbenzyl)piperazine and 1-benzyl-4-methylpiperazine are structural isomers sharing the molecular formula C₁₂H₁₈N₂. However, shifting a single methyl group from the para-position of the aromatic ring to the N4 position of the piperazine ring fundamentally alters the molecule's hydrogen-bonding capacity, basicity, lipophilicity, and target engagement profile. This whitepaper provides an in-depth technical analysis of these two compounds, detailing their physicochemical properties, pharmacological implications, and validated synthetic workflows.

Core Structural and Physicochemical Profiling

The piperazine ring is a privileged scaffold in drug discovery due to its structural rigidity and basic nitrogen atoms, which offer favorable aqueous solubility and tunable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1][2]. The distinction between our two target isomers lies in their substitution patterns:

  • 1-(4-Methylbenzyl)piperazine : Features a para-methylated benzyl group on N1 and an unsubstituted secondary amine at N4. This secondary amine acts as a critical hydrogen bond donor.

  • 1-Benzyl-4-methylpiperazine (MBZP) : Features an unsubstituted benzyl group on N1 and a methyl group on N4. Both nitrogen atoms are tertiary, stripping the molecule of its hydrogen bond donating capacity and increasing its lipophilicity.

Quantitative Data Summary
Property1-(4-Methylbenzyl)piperazine1-Benzyl-4-methylpiperazine (MBZP)
CAS Number 23173-57-1[3]62226-74-8[4]
Molecular Weight 190.28 g/mol 190.29 g/mol [4]
Chemical Formula C₁₂H₁₈N₂C₁₂H₁₈N₂
Amine Classification 1 Tertiary, 1 Secondary2 Tertiary
H-Bond Donors 1 (N-H)0[4]
H-Bond Acceptors 22[4]
LogP (Predicted) ~1.5 - 1.91.8[4]
pKa (Strongest Basic Center) ~9.16[3]~9.25

Causality in Physicochemical Shifts: The elimination of the N-H bond in MBZP reduces its polar surface area (PSA) and desolvation penalty, facilitating rapid penetration across the blood-brain barrier (BBB). Conversely, the secondary amine in 1-(4-methylbenzyl)piperazine provides a reactive nucleophilic center, making it an ideal synthetic intermediate for constructing bulkier pharmacophores (e.g., antihistamines or kinase inhibitors) where the N-H acts as an anchor for further functionalization[2].

Pharmacological Implications and Target Engagement

The structural nuances between these isomers dictate their biological activity, particularly within the central nervous system (CNS).

1-Benzyl-4-methylpiperazine (MBZP)

MBZP is widely recognized as a stimulant and a Novel Psychoactive Substance (NPS)[5]. Its tertiary amine structure mimics endogenous monoamines, allowing it to bind to the central cavity of the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter 2 (VMAT2)[6].

  • Mechanism of Action: MBZP inhibits the reuptake of dopamine (and to a lesser extent, serotonin and norepinephrine) by blocking DAT[6]. Furthermore, its lipophilicity allows it to diffuse into presynaptic terminals where it interacts with VMAT2, disrupting the vesicular packaging of cytosolic dopamine and driving reverse transport (efflux) into the synapse[5].

1-(4-Methylbenzyl)piperazine

Unlike MBZP, 1-(4-methylbenzyl)piperazine lacks potent, direct monoamine releasing activity. Instead, it is utilized primarily as a building block in medicinal chemistry. The para-methyl group on the benzyl ring provides steric bulk that can fit into hydrophobic pockets of G-protein coupled receptors (GPCRs), while the free secondary amine allows chemists to append acyl, sulfonyl, or alkyl groups to fine-tune binding affinity for targets such as histamine (H1) or muscarinic receptors[1][2].

Pharmacological_Pathway MBZP 1-Benzyl-4-methylpiperazine (MBZP) DAT Dopamine Transporter (DAT) Inhibition MBZP->DAT Blocks Reuptake VMAT2 Vesicular Monoamine Transporter (VMAT2) MBZP->VMAT2 Alters Packaging Synapse Increased Synaptic Dopamine DAT->Synapse VMAT2->Synapse Cytosolic Efflux Receptor Postsynaptic Receptor Activation Synapse->Receptor

Pharmacodynamic pathway of 1-benzyl-4-methylpiperazine (MBZP) on monoamine transporters.

Experimental Workflows: Synthesis and Analytical Differentiation

To ensure scientific integrity, the synthesis of these isomers must employ orthogonal protecting group strategies and specific alkylation conditions to prevent cross-contamination or over-alkylation.

Protocol 1: Synthesis of 1-(4-Methylbenzyl)piperazine

Objective: Selectively functionalize one nitrogen of the piperazine ring while leaving the other as a secondary amine. Causality: Using unprotected piperazine leads to symmetrical di-alkylation. Utilizing mono-Boc-protected piperazine ensures strict mono-functionalization.

  • Reductive Amination: Dissolve 1 equivalent of tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine) and 1.05 equivalents of 4-methylbenzaldehyde in dry dichloromethane (DCM). Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Deprotection: Concentrate the organic layer and redissolve in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature to cleave the Boc group.

  • Isolation: Evaporate the solvent, basify the residue with 2M NaOH to pH > 10, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pure secondary amine.

  • Self-Validating QC:

    • TLC: Ninhydrin stain yields a distinct pink/purple spot, confirming the presence of a secondary amine.

    • ¹H NMR (CDCl₃): Look for a broad exchangeable singlet at ~1.6 ppm (N-H) that disappears upon D₂O shake. The aromatic methyl group will appear as a sharp singlet at ~2.3 ppm.

Protocol 2: Synthesis of 1-Benzyl-4-methylpiperazine (MBZP)

Objective: Synthesize a fully substituted, unsymmetrical tertiary piperazine. Causality: Starting with 1-methylpiperazine and alkylating with benzyl bromide is highly efficient. Potassium carbonate (K₂CO₃) is used as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion[7].

  • Alkylation Setup: Dissolve 1 equivalent of 1-methylpiperazine and 1.5 equivalents of K₂CO₃ in a polar solvent mixture (e.g., Ethanol/H₂O or pure H₂O)[7].

  • Reagent Addition: Add 1.1 equivalents of benzyl bromide dropwise at 0 °C to control the exothermic reaction.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[7].

  • Self-Validating QC:

    • TLC: Dragendorff’s reagent yields an orange spot, confirming a tertiary amine. Ninhydrin will be negative.

    • ¹H NMR (CDCl₃): The N-CH₃ group will appear as a sharp singlet at ~2.3 ppm. Crucially, there will be no exchangeable N-H proton, and the benzylic CH₂ will appear as a sharp singlet at ~3.5 ppm.

Synthesis_Workflows Start1 4-Methylbenzaldehyde + Mono-Boc-Piperazine RedAm Reductive Amination (NaBH(OAc)3) Start1->RedAm Deprot Boc Deprotection (TFA / DCM) RedAm->Deprot Prod1 1-(4-Methylbenzyl)piperazine (Secondary Amine) Deprot->Prod1 Start2 1-Methylpiperazine + Benzyl Bromide Alk N-Alkylation (K2CO3, Solvent) Start2->Alk Prod2 1-Benzyl-4-methylpiperazine (Tertiary Amine) Alk->Prod2

Synthetic divergence for producing 1-(4-methylbenzyl)piperazine vs. 1-benzyl-4-methylpiperazine.

References

  • 1-Benzyl-4-methyl-piperazine | C12H18N2 | CID 763557. PubChem - NIH. Available at:[Link]

  • Details for Piperazines. UNODC (United Nations Office on Drugs and Crime). Available at:[Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Available at:[Link]

  • Piperazines – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. MDPI. Available at:[Link]

  • Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease. PMC - NIH. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Safety Profiling, Handling, and Analytical Workflows for 1-(p-Tolylmethyl)piperazine Hydrochloride

Executive Summary & Chemical Identity 1-(p-Tolylmethyl)piperazine hydrochloride—frequently cataloged under its synonym 1-(4-Methylbenzyl)piperazine hydrochloride—is a critical heterocyclic building block utilized extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(p-Tolylmethyl)piperazine hydrochloride—frequently cataloged under its synonym 1-(4-Methylbenzyl)piperazine hydrochloride—is a critical heterocyclic building block utilized extensively in medicinal chemistry. Featuring a highly reactive piperazine core substituted with a lipophilic p-tolylmethyl group, this compound serves as a versatile intermediate for synthesizing central nervous system (CNS) agents and targeted therapeutics.

As a Senior Application Scientist, I approach the safety and handling of this compound not merely as a regulatory compliance checklist, but as an exercise in understanding its fundamental molecular behavior. The conversion of the1[1] to the hydrochloride salt significantly enhances its aqueous solubility and oxidative stability, making it highly preferable for pharmacokinetic profiling. However, its inherent basicity necessitates rigorous, mechanistically-driven safety protocols.

Physicochemical Profiling & Hazard Assessment

To design effective safety and experimental protocols, we must first establish the quantitative properties of the molecule. The data below reflects the properties of the parent free base and its corresponding hydrochloride derivative.

Table 1: Physicochemical and Safety Data Summary

ParameterValue / Description
Chemical Name 1-(4-Methylbenzyl)piperazine hydrochloride
Parent CAS Number 23173-57-1 (Free Base)
Molecular Formula C12H18N2 · HCl
Molecular Weight 190.28 g/mol (Base) + 36.46 g/mol (HCl)
Appearance White to off-white crystalline solid
Melting Point 37-41 °C (Free Base)
Predicted pKa 9.16 ± 0.10 (Piperazine N-H)
GHS Hazard Classifications Eye Dam. 1, Skin Irrit. 2, STOT SE 3

Data supported by 2[2] and 3[3].

Mechanistic Toxicology: The Causality of Irritation

Understanding why this compound triggers Skin Irrit. 2 and Eye Dam. 1 classifications is crucial for effective risk mitigation. The causality lies in the piperazine ring. The secondary and tertiary amines possess a high pKa (~9.16)[2]. Even as a hydrochloride salt, when the crystalline powder comes into contact with the moisture of the respiratory tract, eyes, or sweat on the skin, it establishes an equilibrium, partially dissociating into the free base.

This localized alkaline microenvironment disrupts the lipid bilayers of cellular membranes, leading to rapid saponification of fatty acids and subsequent tissue irritation. Furthermore, the lipophilic p-tolylmethyl group enhances cell membrane penetration, exacerbating the localized inflammatory response. This mechanism dictates our stringent requirement for moisture-barrier Personal Protective Equipment (PPE).

Standard Operating Procedure (SOP): Safe Handling & Exposure Control

Every safety protocol must function as a self-validating system. The handling of 1-(p-Tolylmethyl)piperazine hydrochloride must incorporate both engineering controls and verifiable PPE checks to prevent exposure to its basic amine core.

Step-by-Step Handling Protocol:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm or uncalibrated.

  • PPE Assembly: Don a fully fastened lab coat, double nitrile gloves (to prevent permeation by the lipophilic benzyl moiety), and tight-fitting chemical splash goggles.

  • Dispensing: Use an anti-static weighing spatula. The hydrochloride salt can accumulate a static charge; grounding the analytical balance prevents the aerosolization of the fine irritant powder.

  • Decontamination: After weighing, wipe down the balance and surrounding area with a slightly acidic solution (e.g., 1% acetic acid) followed by 70% ethanol. The acetic acid actively neutralizes any residual basic amine, converting it into a highly water-soluble acetate salt for easy removal.

ExposureResponse Start Accidental Exposure 1-(p-Tolylmethyl)piperazine HCl Eye Eye Contact (Eye Dam. 1) Start->Eye Skin Skin Contact (Skin Irrit. 2) Start->Skin Inhale Inhalation (STOT SE 3) Start->Inhale EyeFlush Flush with water for 15+ minutes Eye->EyeFlush SkinWash Wash with soap and water Skin->SkinWash Air Move to fresh air Rest in position Inhale->Air Med Seek Immediate Medical Attention EyeFlush->Med SkinWash->Med Air->Med

Emergency response workflow for exposure to 1-(p-Tolylmethyl)piperazine hydrochloride.

Experimental Workflow: Thermodynamic Solubility and Stability Profiling

In early-stage drug development, verifying the stability of the hydrochloride salt in physiological buffers is a mandatory precursor to in vitro assays. The following protocol is designed to be self-validating by incorporating System Suitability Testing (SST) to prevent false data caused by amine-silica interactions in the chromatography column.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a known reference standard of 1-(p-Tolylmethyl)piperazine HCl (100 µg/mL) into the HPLC-UV system (Detection at 210 nm). Verify that the theoretical plates are >2000 and the tailing factor is <1.5. This ensures the basic amine is not interacting with the unreacted silanol groups of the stationary phase (a common issue requiring end-capped columns).

  • Media Preparation: Prepare simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4).

  • Sample Saturation: Add excess solid 1-(p-Tolylmethyl)piperazine HCl to 5 mL of each buffer in borosilicate glass vials.

  • Incubation: Place vials in a shaking incubator at 37°C and 200 rpm for 24 hours to achieve thermodynamic equilibrium.

  • Filtration & Dilution: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the membrane. Dilute the remaining filtrate 1:100 with the mobile phase.

  • Quantification: Analyze via HPLC-UV against a 5-point calibration curve. Calculate the equilibrium solubility and assess chromatograms for degradation peaks.

StabilityWorkflow Prep Weigh 1-(p-Tolylmethyl)piperazine HCl (Analytical Balance) Buffer Dissolve in Aqueous Buffers (pH 1.2, 7.4) Prep->Buffer Incubate Incubate at 37°C (Agitation at 200 rpm) Buffer->Incubate Sample Aliquots taken at 1h, 2h, 4h, 24h Incubate->Sample HPLC HPLC-UV Analysis (Quantification of API) Sample->HPLC Result Determine Degradation Kinetics & Thermodynamic Solubility HPLC->Result

Analytical workflow for determining the thermodynamic solubility and stability of the HCl salt.

References

  • Title: 1-(4-METHYLBENZYL)
  • Title: 1-(4-METHYLBENZYL)PIPERAZINE CAS#: 23173-57-1 (Hazard & Safety Profiling)
  • Title: 1-(4-Methylbenzyl)
  • Title: 1-(4-Methylbenzyl)

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of 1-(4-Methyl-benzyl)-piperazine Hydrochloride: Water vs. Ethanol

Executive Summary Understanding the solubility profile of complex amphiphilic salts is a critical juncture in drug development, formulation, and chemical synthesis. 1-(4-Methyl-benzyl)-piperazine hydrochloride is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex amphiphilic salts is a critical juncture in drug development, formulation, and chemical synthesis. 1-(4-Methyl-benzyl)-piperazine hydrochloride is a highly versatile synthetic intermediate and pharmacophore building block. This technical whitepaper provides an in-depth analysis of its thermodynamic solvation behavior, contrasting its dissolution in highly polar aqueous media against moderately polar ethanolic systems. By deconstructing the molecular causality behind its solubility and providing field-tested, self-validating experimental protocols, this guide serves as an authoritative resource for analytical chemists and formulation scientists.

Molecular Causality and Thermodynamic Solvation Framework

The solubility of any active pharmaceutical ingredient (API) or intermediate is dictated by the thermodynamic competition between its solid-state crystal lattice energy and the free energy of solvation.

1-(4-Methyl-benzyl)-piperazine hydrochloride represents a classic amphiphilic salt, containing both a highly lipophilic domain and a highly hydrophilic charged center.

The Role of the Free Base vs. The Hydrochloride Salt
  • The Free Base: 1-(4-Methylbenzyl)piperazine (CAS 23173-57-1) is inherently lipophilic. The 4-methylbenzyl (p-tolyl) moiety dominates the molecule's surface area, driving hydrophobic interactions. Consequently, the free base exhibits negligible aqueous solubility—a property routinely exploited in forensic liquid-liquid extractions to separate piperazine derivatives from aqueous matrices[1].

  • The Hydrochloride Salt: Synthesizing the hydrochloride salt (CAS 435345-17-8)[] fundamentally rewrites the molecule's physicochemical profile. Protonation of the secondary amine on the piperazine ring introduces a localized positive charge. This creates a highly polar piperazinium headgroup capable of aggressive ion-dipole interactions, drastically lowering the thermodynamic barrier to aqueous dissolution[3].

Solvation in Water (High Dielectric Medium)

Water possesses a remarkably high dielectric constant (


 at 25°C). When the hydrochloride salt is introduced to water, this high dielectric environment effectively shields the electrostatic attraction between the piperazinium cation and the chloride anion, promoting rapid and near-complete ionic dissociation. Furthermore, the protonated nitrogen acts as a potent hydrogen bond donor to the surrounding water network, resulting in high overall solubility.
Solvation in Ethanol (Moderate Dielectric Medium)

Ethanol presents a distinctly different thermodynamic environment due to its lower dielectric constant (


 at 25°C). In ethanol, electrostatic shielding is significantly weaker, leading to a higher degree of ion-pairing between the piperazinium ion and the chloride counterion. However, ethanol's aliphatic ethyl group provides a favorable hydrophobic interaction environment for the 4-methylbenzyl moiety. While the absolute solubility in ethanol is lower than in water due to reduced ionic dissociation, the compound remains moderately soluble, far exceeding the ethanolic solubility of purely inorganic salts.

SolvationLogic Compound 1-(4-Methyl-benzyl)-piperazine HCl Water Aqueous Media Dielectric Constant ≈ 78.4 Compound->Water Ethanol Ethanolic Media Dielectric Constant ≈ 24.3 Compound->Ethanol IonDipole Strong Ion-Dipole & H-Bonding Water->IonDipole Lipophilic Hydrophobic Solvation & Ion-Pairing Ethanol->Lipophilic HighSol High Solubility (Complete Dissociation) IonDipole->HighSol ModSol Moderate Solubility (Partial Dissociation) Lipophilic->ModSol

Thermodynamic pathways governing the solvation of 1-(4-Methyl-benzyl)-piperazine HCl.

Comparative Quantitative Data

The following table summarizes the physicochemical shift that occurs upon salt formation, contrasting the free base with the hydrochloride form.

Property1-(4-Methylbenzyl)piperazine (Free Base)1-(4-Methylbenzyl)piperazine Hydrochloride
CAS Number 23173-57-1435345-17-8
Molecular Weight 190.28 g/mol 226.74 g/mol (Mono-HCl)
Aqueous Solubility InsolubleHigh (>50 mg/mL)
Ethanolic Solubility HighModerate (~10-20 mg/mL)
Primary Solvation Mechanism Hydrophobic / Van der WaalsIon-Dipole / Hydrogen Bonding

Self-Validating Experimental Methodology: Equilibrium Solubility

To accurately quantify the solubility of 1-(4-Methyl-benzyl)-piperazine HCl, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard[4]. This protocol is designed as a self-validating system to eliminate common experimental artifacts such as supersaturation and non-specific binding.

Phase 1: Isothermal Shake-Flask Protocol
  • Sample Preparation: Add an excess amount (approximately 200 mg) of 1-(4-Methyl-benzyl)-piperazine HCl solid to two separate 10 mL amber glass vials. Causality: Amber glass prevents potential UV-induced degradation of the benzyl moiety during the prolonged equilibration phase.

  • Solvent Addition: Add 5.0 mL of HPLC-grade Water to Vial A, and 5.0 mL of Absolute Ethanol to Vial B.

  • Thermodynamic Equilibration: Seal the vials and place them in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: A 48-hour window guarantees that the thermodynamic equilibrium between the solid crystal lattice and the solvated ions is fully established. Shorter durations risk measuring transient supersaturation states[4].

  • Phase Separation: Transfer 2 mL of the resulting suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes. Causality: Centrifugation is prioritized over syringe filtration. The highly lipophilic 4-methylbenzyl group has a known propensity to non-specifically bind to standard PTFE or nylon filter membranes, which would artificially deplete the solute from the filtrate and yield a falsely low solubility reading.

  • Supernatant Extraction: Carefully extract exactly 1.0 mL of the clear supernatant from each tube, ensuring no solid particulate is disturbed. Dilute the samples with the HPLC mobile phase to fall within the linear dynamic range of the UV detector.

Phase 2: HPLC Quantification Parameters
  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm). Causality: The hydrophobic C18 stationary phase effectively interacts with the lipophilic benzyl moiety, ensuring adequate retention and sharp peak resolution.

  • Mobile Phase: 60:40 Methanol : 20 mM Potassium Phosphate Buffer (pH 3.0). Causality: Maintaining an acidic pH of 3.0 ensures the piperazine ring remains fully protonated. If the pH were higher, the compound would partially deprotonate, leading to secondary interactions with residual silanols on the silica column and resulting in severe peak tailing.

  • Detection: UV Absorbance at 210 nm and 254 nm.

Workflow Step1 Solid Compound 1-(4-Methyl-benzyl)-piperazine HCl Step2 Solvent Addition (Water or Ethanol) Step1->Step2 Step3 Isothermal Shaking (48 hrs at 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 HPLC Analysis (C18 Column, pH 3.0 Mobile Phase) Step4->Step5

Self-validating experimental workflow for isothermal solubility determination.

References

  • BENZYLPIPERAZINE Monograph (Solubility Properties) Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • 1-benzylpiperazine Hydrochloride - Organic Syntheses Procedure Organic Syntheses URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(4-Methyl-benzyl)-piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methyl-benzyl)-piperazine, a distinct isomer of the more widely known 1-benzyl-4-methylpiperazine (MBZP), is a piperazine derivative with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-benzyl)-piperazine, a distinct isomer of the more widely known 1-benzyl-4-methylpiperazine (MBZP), is a piperazine derivative with emerging interest in medicinal chemistry. While its isomer has been documented primarily in the context of recreational drugs, 1-(4-methylbenzyl)piperazine and its hydrochloride salt represent a scaffold with potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and known biological context, serving as a foundational resource for researchers in drug discovery and development.

The core structure, featuring a piperazine ring attached to a 4-methylbenzyl group, offers a versatile platform for chemical modification. Understanding the specific properties and biological activities of this particular isomer is crucial for unlocking its therapeutic potential and differentiating it from other piperazine derivatives.

Chemical Identity and Synonyms

The definitive identification of a chemical entity is paramount for reproducible scientific research. While a specific PubChem Compound Identification (CID) for the hydrochloride salt of 1-(4-methylbenzyl)-piperazine is not distinctly available in major databases, which often conflate it with its isomer, the free base is well-characterized.

PubChem CID (Free Base): There is no dedicated PubChem CID for 1-(4-Methyl-benzyl)-piperazine hydrochloride. The free base, 1-(4-Methylbenzyl)piperazine, has a PubChem Substance ID of 24883438.[1]

Synonyms:

  • 1-(4-Methylbenzyl)piperazine[1][2]

  • 1-(p-Methylbenzyl)piperazine

  • Piperazine, 1-[(4-methylphenyl)methyl]-

It is critical to distinguish this compound from its isomer, 1-benzyl-4-methylpiperazine hydrochloride , which has the CAS Number 374898-00-7 and PubChem CID 44181811.[3] The key structural difference lies in the position of the methyl group: on the benzyl ring at the para (4) position for the topic compound, versus on the piperazine ring at the N4 position for its isomer.

Physicochemical Properties

A summary of the key physicochemical properties of the free base, 1-(4-Methylbenzyl)piperazine, is provided below. These properties are essential for designing experimental protocols, including formulation and analytical method development.

PropertyValueSource
CAS Number 23173-57-1[1][2]
Molecular Formula C12H18N2[1][2]
Molecular Weight 190.28 g/mol [1]
Appearance Solid[1]
Melting Point 37-41 °C[1]
Boiling Point 115-117 °C at 1 mmHg[2]
Flash Point 96 °C (204.8 °F) - closed cup[1]
InChI Key RNAXUUAJNMDESG-UHFFFAOYSA-N[1]
SMILES Cc1ccc(CN2CCNCC2)cc1[1]

Synthesis of 1-(4-Methyl-benzyl)-piperazine Hydrochloride

The synthesis of 1-(4-Methyl-benzyl)-piperazine hydrochloride can be achieved through a standard nucleophilic substitution reaction followed by salt formation. A general, reliable method involves the reaction of piperazine with 4-methylbenzyl chloride. To favor the mono-substituted product, a large excess of piperazine is typically used.

Experimental Protocol: Synthesis and Salt Formation

This protocol is adapted from established methods for the synthesis of similar 1-benzylpiperazine derivatives.[4]

Step 1: Synthesis of 1-(4-Methylbenzyl)piperazine (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol or toluene.

  • Addition of Alkylating Agent: Slowly add one equivalent of 4-methylbenzyl chloride to the stirred piperazine solution at room temperature. The causality behind the slow addition is to control the exothermic reaction and minimize the formation of the di-substituted by-product, 1,4-bis(4-methylbenzyl)piperazine.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates the consumption of the 4-methylbenzyl chloride.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt that has precipitated.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and make the solution basic (pH > 12) by adding a strong base, such as sodium hydroxide. This deprotonates the piperazine nitrogen atoms, ensuring the product is in its free base form.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. The choice of an appropriate extraction solvent is crucial for efficient product recovery.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-(4-methylbenzyl)piperazine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1-(4-methylbenzyl)piperazine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution. The stoichiometry of the acid addition is critical to ensure complete conversion to the salt.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of the cold anhydrous solvent to remove any unreacted starting material, and dry under vacuum to yield 1-(4-methyl-benzyl)-piperazine hydrochloride as a solid.

Synthesis_Workflow Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction MeBnCl 4-Methylbenzyl Chloride MeBnCl->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FreeBase 1-(4-Methylbenzyl)piperazine (Free Base) Purification->FreeBase SaltFormation Salt Formation (Precipitation) FreeBase->SaltFormation HCl_solution HCl in Anhydrous Solvent HCl_solution->SaltFormation FinalProduct 1-(4-Methylbenzyl)piperazine Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic workflow for 1-(4-Methyl-benzyl)-piperazine hydrochloride.

Analytical Characterization

Accurate and robust analytical methods are essential for the quality control and characterization of 1-(4-methyl-benzyl)-piperazine hydrochloride. Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the identification and quantification of piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method provides both retention time and mass spectral data, which together offer a high degree of certainty in compound identification.

Experimental Protocol: GC-MS Analysis

The following protocol is based on a published method for the analysis of a range of piperazine derivatives, including 1-(4-methylbenzyl)piperazine.[5]

  • Sample Preparation:

    • Accurately weigh a known amount of the 1-(4-methyl-benzyl)-piperazine hydrochloride sample.

    • Dissolve the sample in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.

    • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of piperazine derivatives. The choice of the column is critical for achieving good resolution from potential impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 260 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: Increase to 170 °C at a rate of 10 °C/min, hold for 2 minutes.

      • Ramp 2: Increase to 280 °C at a rate of 15 °C/min, hold for 4 minutes. This temperature program is designed to ensure the separation of the analyte from both more volatile and less volatile impurities.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Scan Range: A typical mass range of 40-550 amu is appropriate for detecting the molecular ion and characteristic fragments of the analyte.

  • Data Analysis:

    • The retention time of the analyte peak should be compared to that of a certified reference standard.

    • The mass spectrum of the analyte should be compared to a reference spectrum. Key fragments for 1-(4-methylbenzyl)piperazine would include the molecular ion and fragments corresponding to the 4-methylbenzyl cation and the piperazine ring.

GCMS_Workflow Sample Sample Preparation (Dissolution & Filtration) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing & Spectral Matching Detection->DataProcessing Report Identification & Quantification Report DataProcessing->Report

Caption: Experimental workflow for GC-MS analysis.

Biological Activity and Potential Applications

The biological activities of many piperazine derivatives are attributed to their interaction with various receptors and transporters in the central nervous system (CNS). While specific pharmacological data for 1-(4-methylbenzyl)-piperazine is not as extensive as for other analogues, the general class of benzylpiperazines is known to interact with dopaminergic and serotonergic systems.[6][7]

The parent compound, piperazine, has a long history of use as an anthelmintic agent.[8] However, substituted piperazines exhibit a wide range of pharmacological effects, including stimulant, antidepressant, and antipsychotic activities. The specific nature of the substituent on the piperazine ring and the benzyl group significantly influences the compound's pharmacological profile.

For instance, some piperazine derivatives have been investigated for their potential as:

  • Antidepressants: By modulating serotonin and norepinephrine levels.

  • Antipsychotics: Through their interaction with dopamine receptors.

  • Anticancer agents: Some novel piperazine derivatives have shown antiproliferative activity.

  • Antimicrobial agents: Certain piperazine derivatives have demonstrated antibacterial and antifungal properties.

The 4-methylbenzyl moiety in 1-(4-methylbenzyl)-piperazine may confer specific properties regarding receptor affinity and metabolic stability compared to the unsubstituted benzylpiperazine or other isomers. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in various therapeutic areas. The structural similarity to other biologically active piperazines suggests that it could be a valuable scaffold for the development of new drugs targeting the CNS or other disease areas.

Safety and Handling

As with any chemical compound used in a research setting, proper safety precautions should be taken when handling 1-(4-methylbenzyl)-piperazine and its hydrochloride salt. Based on the safety information for the free base and the hydrochloride salt of the isomeric 1-benzyl-4-methylpiperazine, the following hazards should be considered:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Damage/Irritation: May cause serious eye damage or irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area, preferably a fume hood.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Methyl-benzyl)-piperazine hydrochloride is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its identity, a reliable synthetic route, and a robust analytical method for its characterization. While there is a need for more in-depth pharmacological studies to fully understand its mechanism of action and therapeutic potential, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. As with all research chemicals, adherence to proper safety and handling procedures is essential.

References

  • Methylbenzylpiperazine hydrochloride | C12H19ClN2 | CID 44181811 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-Benzyl-4-methylpiperazine hydrochloride, 98% 10g - Chemsavers, Inc. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methylbenzylpiperazine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 12(3), 279–284.
  • 1-Benzyl-4-methyl-piperazine | C12H18N2 | CID 763557 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride | C13H21ClN2O | CID 66569723 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • CID 159009861 | C22H32N4 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methylbenzylpiperazine - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • METHYLBENZYLPIPERAZINE HYDROCHLORIDE - Drugfuture. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride | C20H28Cl2N2 | CID 72941460 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Details for Piperazines - UNODC. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-benzylpiperazine - Organic Syntheses. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of 1-(4-isopropylbenzyl)piperazine 9. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]

  • De Paoli, G., et al. (2010). Analytical Methods, 2(2), 263-271.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved March 7, 2024, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Thermodynamic Properties and Solid-State Stability of Piperazine Hydrochloride Salts

Introduction: The Physicochemical Imperative Piperazine and its hydrochloride salts (monohydrochloride and dihydrochloride) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). Their utility stem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Imperative

Piperazine and its hydrochloride salts (monohydrochloride and dihydrochloride) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). Their utility stems from their predictable acid-base chemistry, favorable aqueous solubility, and robust solid-state properties. However, during drug formulation, the thermodynamic stability and polymorphic behavior of these salts dictate critical parameters such as bioavailability, shelf-life, and manufacturability.

This technical guide synthesizes the thermodynamic properties, solid-state stability, and dissolution kinetics of piperazine hydrochloride salts. It provides field-proven, self-validating methodologies for characterizing these compounds, ensuring that researchers can confidently navigate phase boundaries and solubility profiles during drug development.

Structural Thermodynamics & Molecular Conformation

The thermodynamic stability of piperazine hydrochloride salts is fundamentally rooted in their molecular geometry and intermolecular interactions.

Conformational Energetics

In both solution and solid states, the piperazine ring adopts a highly thermodynamically favored chair conformation [1]. This geometric arrangement minimizes torsional strain and steric interactions between adjacent hydrogen atoms, optimizing the bond angles around the tetrahedral nitrogen and carbon centers to approximately 109.8°[2]. The chair conformation represents the global energy minimum for six-membered saturated heterocycles, preventing spontaneous conformational shifts that could otherwise destabilize the crystal lattice.

Crystal Lattice and Hydrogen Bonding Networks

The solid-state architecture of piperazine hydrochloride is stabilized by an extensive, three-dimensional hydrogen bonding network[3]. The protonated nitrogen atoms (


) act as potent hydrogen bond donors, interacting with the chloride (

) anions. Crystallographic data indicates that these

interactions exhibit bond distances ranging from 2.25 to 2.61 Å, with donor-acceptor angles between 124° and 171°[3]. This dense ionic and hydrogen-bonded framework results in a high crystal lattice energy, which directly influences the salt's melting point and dissolution thermodynamics.

Thermodynamic Solubility & Dissolution Kinetics

The transition of piperazine hydrochloride from a highly ordered crystalline solid to a solvated state is governed by the delicate balance between lattice enthalpy and solvation enthalpy.

Aqueous Solubility Profile

The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base due to highly favorable ion-dipole interactions with water[1]. At 20 °C, piperazine dihydrochloride demonstrates an exceptional thermodynamic solubility of approximately 410 g/L in water[1]. The standard state enthalpy changes associated with these protonation and dissolution reactions typically measure between 40-50 kJ/mol, indicating an endothermic dissolution process driven by a substantial increase in entropy[1].

Quantitative Data Summary

The following table consolidates the critical thermodynamic and physicochemical parameters of piperazine hydrochloride salts for rapid comparative analysis.

Physicochemical PropertyValueConditions / Notes
Aqueous Solubility ~410 g/LPiperazine dihydrochloride, Water at 20 °C[1]
Melting Point 82 - 83 °CPiperazine hydrochloride monohydrate[4]
Thermal Stability Limit Up to 270 °CIn neutral or acidic media[4]
Enthalpy Change (

)
40 - 50 kJ/molStandard state protonation/dissolution[1]

Bond Distance
2.25 - 2.61 ÅSolid-state crystal lattice[3]

Solid-State Stability and Polymorphism

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a critical risk factor in pharmaceutical manufacturing. Piperazine hydrochloride salts are known to form various solvates and polymorphs depending on the crystallization conditions[5].

Solvate Formation and Phase Transitions

Piperazine hydrochloride readily forms solvates with water (e.g., monohydrate), alcohols (methanol, ethanol), and other polar organic solvents[5]. The monohydrate form is particularly notable, exhibiting a melting point of 82-83 °C[4]. Exposure to high humidity or elevated temperatures can trigger solvent-mediated phase transitions, where a metastable anhydrous polymorph absorbs moisture to form a thermodynamically stable hydrate, altering the dissolution rate and bulk density[5].

PolymorphStability API Amorphous Piperazine HCl Solvate Hydrated / Solvated Forms API->Solvate Ambient Moisture / Solvent Exposure Meta Metastable Polymorph API->Meta Rapid Precipitation (Kinetic Control) Stable Thermodynamically Stable Form Solvate->Stable Controlled Desolvation (Heating) Meta->Stable Thermal Energy / Solvent-Mediated PT

Diagram 1: Thermodynamic phase transition logic of piperazine hydrochloride polymorphs.

Experimental Methodologies

To ensure scientific integrity, the protocols used to determine these thermodynamic properties must be self-validating. Below are the field-standard methodologies designed to prevent kinetic artifacts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality of Choice: Kinetic solubility assays (like solvent-shift methods) often overestimate solubility by capturing transient supersaturated states. The shake-flask method provides sufficient time for the system to reach its lowest free-energy state, yielding true thermodynamic solubility[6].

Step-by-Step Workflow:

  • Preparation: Add an excess amount of piperazine dihydrochloride solid to a sealed conical flask containing a specific volume of the target solvent (e.g., buffered aqueous media)[6].

  • Isothermal Agitation: Place the flask in a thermostatically controlled shaker bath at exactly 20.0 ± 0.1 °C. Agitate at 150 RPM[6].

  • Self-Validation (Equilibrium Check): Extract 1 mL aliquots at 24 hours and 48 hours. Centrifuge the aliquots to separate the undissolved solid[6].

  • Quantification: Analyze the supernatant via HPLC-UV. Validation criteria: If the concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed.

  • Solid-State Verification: Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the crystal form did not undergo a solvent-mediated phase transformation into a different polymorph or hydrate during the assay.

ShakeFlask Step1 1. Excess Solid Addition Piperazine HCl + Solvent Step2 2. Isothermal Agitation 24-48h at Constant Temp Step1->Step2 Step3 3. Phase Separation Centrifugation of Aliquots Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Residual Solid XRPD Confirm No Phase Transition Step4->Step5

Diagram 2: Self-validating experimental workflow for thermodynamic solubility determination.

Protocol 2: Solid-State Characterization (DSC & TGA)

Causality of Choice: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be used orthogonally. DSC identifies endothermic events (melting, polymorphic transitions), while TGA confirms whether an endotherm is a true melt or a desolvation/degradation event (indicated by mass loss).

Step-by-Step Workflow:

  • Sample Loading: Weigh 3-5 mg of piperazine hydrochloride into a vented aluminum pan.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: Identify the endothermic peak corresponding to the monohydrate melt (~82-83 °C)[4]. Cross-reference with TGA to quantify the mass loss of water.

  • Self-Validation (Reversibility): For anhydrous polymorphs, cool the melt back to 25 °C at 10 °C/min, then perform a second heating cycle. The presence of a glass transition temperature (

    
    ) instead of a sharp melting peak confirms the formation of an amorphous state, validating the thermal history of the sample.
    

Implications for Drug Development

Understanding the thermodynamic boundaries of piperazine hydrochloride salts is non-negotiable for formulation scientists. Selecting the thermodynamically stable polymorph ensures that the API will not undergo spontaneous conversion during high-shear wet granulation or long-term storage under ICH conditions[5]. Furthermore, leveraging the highly soluble dihydrochloride salt form can resolve bioavailability bottlenecks in Biopharmaceutics Classification System (BCS) Class II or IV drugs, provided the formulation is buffered to maintain the optimal microenvironmental pH[7].

References

  • National Center for Biotechnology Information (NIH). Piperazine | C4H10N2 | CID 4837 - PubChem. Available at:[Link]

  • Google Patents.US7834020B2 - Polymorphic forms of 1-′4-(5-cyanoindol-3-yl)butyl-4-(2-carbamoylbenzofuran-5-yl) piperazine hydrochloride.
  • Google Patents.US10696668B2 - Acid addition salts of piperazine derivatives.

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Methyl-benzyl)-piperazine from Piperazine: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Methyl-benzyl)-piperazine, a valuable building block in medicinal chemistry and materials science. The protocol herein is adapted from a ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Methyl-benzyl)-piperazine, a valuable building block in medicinal chemistry and materials science. The protocol herein is adapted from a robust and well-established procedure for the mono-N-alkylation of piperazine, ensuring high yield and purity of the target compound. This guide delves into the reaction mechanism, provides a detailed step-by-step protocol, and outlines essential safety precautions, catering to researchers, scientists, and professionals in drug development.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. Their unique structural and physicochemical properties make them ideal for modulating biological activity and material characteristics. The mono-N-alkylation of piperazine is a critical transformation, yet it presents a significant synthetic challenge: controlling the reaction to favor the desired mono-substituted product over the di-substituted byproduct. This application note details a reliable method for the selective synthesis of 1-(4-Methyl-benzyl)-piperazine from piperazine and 4-methylbenzyl chloride.

The presented protocol is based on the principle of using a buffered piperazine solution, created in situ from piperazine and its dihydrochloride salt. This approach effectively tempers the nucleophilicity of the free piperazine, thereby promoting mono-alkylation.

Reaction Mechanism and Rationale

The synthesis of 1-(4-Methyl-benzyl)-piperazine proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the piperazine molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride. This concerted, one-step mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond.

To circumvent the common issue of di-alkylation, where the initially formed mono-substituted product reacts further with the alkylating agent, this protocol employs a solution of piperazine monohydrochloride. This is generated by combining equimolar amounts of piperazine and piperazine dihydrochloride. The equilibrium between the free base and its protonated forms reduces the concentration of the highly nucleophilic free piperazine, thus favoring the mono-alkylation pathway.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Piperazine hexahydrateReagent grade
Piperazine dihydrochlorideReagent grade
4-Methylbenzyl chlorideReagent grade, freshly distilled if necessary
Absolute EthanolAnhydrous
ChloroformReagent grade
Sodium hydroxide (NaOH)Pellets or solution (5N)
Anhydrous sodium sulfate (Na₂SO₄)Granular
Erlenmeyer flask250 mL
Magnetic stirrer and stir bar
Heating mantle or water bath
Buchner funnel and filter flask
Separatory funnel500 mL
Rotary evaporator
Distillation apparatus
Safety Precautions
  • 4-Methylbenzyl chloride is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[4] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Piperazine and its salts can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a fume hood with appropriate PPE.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

Experimental Protocol

This protocol is adapted from the Organic Syntheses procedure for the preparation of 1-benzylpiperazine.[5]

Step 1: Preparation of the Piperazine Monohydrochloride Solution

  • In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol.

  • To this solution, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate.

  • Warm the mixture in a water bath at 65°C and swirl or stir until the piperazine dihydrochloride is completely dissolved.

Step 2: N-Alkylation Reaction

  • While maintaining the temperature at 65°C, add 17.6 g (0.125 mole) of 4-methylbenzyl chloride dropwise over 5 minutes with vigorous stirring.

  • A white precipitate of piperazine dihydrochloride will begin to form almost immediately.

  • Continue to stir the reaction mixture at 65°C for an additional 25 minutes.

Step 3: Isolation of the Product as the Dihydrochloride Salt

  • Cool the reaction mixture in an ice bath for 30 minutes without stirring.

  • Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash it with three 10-mL portions of ice-cold absolute ethanol.

  • Combine the filtrate and washings, and cool the solution in an ice bath.

  • To the cold filtrate, add 25 mL of absolute ethanol that has been saturated with dry hydrogen chloride gas at 0°C.

  • Allow the mixture to stand in the ice bath for 10-15 minutes to facilitate the precipitation of 1-(4-Methyl-benzyl)-piperazine dihydrochloride.

  • Collect the white, crystalline product by suction filtration, wash with dry benzene, and air-dry.

Step 4: Conversion to the Free Base and Purification

  • Dissolve the dried 1-(4-Methyl-benzyl)-piperazine dihydrochloride in approximately 50 mL of water.

  • Make the solution strongly alkaline (pH > 12) by the addition of a 5N sodium hydroxide solution.

  • Extract the aqueous solution with at least six 20-mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Remove the chloroform using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure 1-(4-Methyl-benzyl)-piperazine.

Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: N-Alkylation cluster_isolation Step 3: Salt Isolation cluster_purification Step 4: Purification A Piperazine Hexahydrate + Piperazine Dihydrochloride in Ethanol B Add 4-Methylbenzyl Chloride at 65°C A->B Heat C Reaction Mixture B->C Stir for 25 min D Cool and Filter (Remove Piperazine Dihydrochloride) C->D E Filtrate D->E F Add Ethanolic HCl E->F G Precipitate and Filter F->G H 1-(4-Methyl-benzyl)-piperazine Dihydrochloride G->H I Dissolve in Water and Basify with NaOH H->I J Extract with Chloroform I->J K Dry and Evaporate J->K L Vacuum Distillation K->L M Pure 1-(4-Methyl-benzyl)-piperazine L->M

Caption: Workflow for the synthesis of 1-(4-Methyl-benzyl)-piperazine.

Expected Results and Characterization

The yield of 1-(4-Methyl-benzyl)-piperazine dihydrochloride is expected to be high, comparable to the 93-95% reported for 1-benzylpiperazine dihydrochloride.[5] After conversion to the free base and purification, a clear, pale-brown oil should be obtained.

The final product can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

  • Low Yield: Ensure all reagents are of high purity and anhydrous where specified. Incomplete dissolution of piperazine dihydrochloride in the initial step can lead to lower yields.

  • Formation of Di-substituted Product: This indicates that the concentration of free piperazine was too high. Ensure the stoichiometry of piperazine and its dihydrochloride is accurate.

  • Difficulty in Crystallization: If the dihydrochloride salt does not precipitate readily, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Methyl-benzyl)-piperazine. By adapting a well-established method for mono-N-alkylation of piperazine, this procedure offers a high-yielding and selective route to this important synthetic intermediate. Adherence to the safety precautions outlined is paramount for the safe and successful execution of this synthesis.

References

  • Cymerman Craig, J.; Young, R. J. 1-Benzylpiperazine. Org. Synth.1963 , 43, 12; Coll. Vol.5 , p. 88. [Link]

  • PubChem. 4-Methylbenzyl chloride. National Center for Biotechnology Information. [Link]

Sources

Application

Advanced Application Note: Selective Mono-N-Alkylation of Piperazine with 4-Methylbenzyl Chloride

Executive Summary & Mechanistic Context N-alkylated piperazine derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently serving as critical pharmacophores that interact with diverse bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-alkylated piperazine derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently serving as critical pharmacophores that interact with diverse biological targets, including G-protein coupled receptors (GPCRs) and ion channels[1]. The synthesis of 1-(4-methylbenzyl)piperazine via the direct N-alkylation of piperazine with 4-methylbenzyl chloride presents a classic chemoselectivity challenge. Because piperazine is a symmetrical diamine, the initial mono-alkylation yields a secondary amine that retains significant nucleophilicity, often leading to the rapid formation of the unwanted 1,4-dialkylated byproduct[2][3].

The alkylation proceeds via a bimolecular nucleophilic substitution (


) mechanism[3][4]. The 4-methyl substituent on the benzyl chloride acts as an electron-donating group, stabilizing the transition state and increasing the electrophilicity of the benzylic carbon, which significantly accelerates the substitution rate[4]. To suppress the competing di-alkylation pathway, chemists must employ strategic stoichiometric imbalances or reversible desymmetrization techniques[5][6].

ReactionPathway Pip Piperazine (Symmetrical Diamine) Mono 1-(4-Methylbenzyl)piperazine (Target Mono-Alkylated) Pip->Mono Direct Alkylation (Low Selectivity) BocPip Mono-Boc-Piperazine (Protected Intermediate) Pip->BocPip Boc2O (Controlled Protection) ArCl 4-Methylbenzyl Chloride (Alkylating Agent) ArCl->Mono Di 1,4-Bis(4-methylbenzyl)piperazine (Di-Alkylated Byproduct) ArCl->Di Mono->Di Over-Alkylation (Competing SN2) BocPip->Mono 1. Alkylation 2. Deprotection

Caption: Reaction pathways for piperazine alkylation highlighting mono- vs. di-alkylation trajectories.

Strategic Approaches to Mono-Selectivity

Approach A: Statistical Desymmetrization (Excess Piperazine)

The most direct method to achieve mono-selectivity is to use a massive molar excess of piperazine (typically 5 to 10 equivalents) relative to the 4-methylbenzyl chloride electrophile[6][7].

  • Causality: By flooding the reaction matrix with the unsubstituted diamine, the statistical probability of the electrophile encountering an unreacted piperazine molecule vastly exceeds the likelihood of it colliding with the newly formed mono-alkylated product[6]. While this method suffers from lower initial atom economy[8], the unreacted piperazine can be easily recovered during the aqueous workup due to its high water solubility.

Approach B: Chemical Desymmetrization (Mono-Boc Protection)

For complex syntheses where absolute selectivity is paramount and purification of highly polar mixtures is challenging, protecting one of the nitrogen atoms is the gold standard[5].

  • Causality: Reacting piperazine with one equivalent of di-tert-butyl dicarbonate (

    
    ) via nucleophilic acyl substitution yields mono-Boc-piperazine[7]. The bulky, electron-withdrawing Boc group sterically hinders and electronically deactivates the protected nitrogen, directing the subsequent 
    
    
    
    alkylation exclusively to the free secondary amine[5].

Workflow Step1 1. Protection Piperazine + Boc2O in DCM (0°C to RT) Step2 2. Aqueous Workup Remove Di-Boc byproduct via filtration Step1->Step2 Step3 3. Alkylation Mono-Boc-Pip + 4-Methylbenzyl Cl + K2CO3 in MeCN Step2->Step3 Step4 4. Deprotection TFA in DCM (0°C to RT) Step3->Step4 Step5 5. Final Isolation Basic Workup (NaHCO3) & Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the mono-Boc protection and alkylation strategy.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Alkylation Using Excess Piperazine

Objective: Rapid synthesis of 1-(4-methylbenzyl)piperazine with minimal synthetic steps.

  • Materials: Piperazine (anhydrous, 10.0 eq), 4-Methylbenzyl chloride (1.0 eq), Potassium carbonate (

    
    , 2.0 eq), Anhydrous Acetonitrile.
    
  • Step-by-Step Methodology:

    • Preparation: Dissolve piperazine (10.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer[7].

      • Causality: Acetonitrile is a polar aprotic solvent that accelerates

        
         reactions by poorly solvating the nucleophile, while successfully avoiding the solvolysis side-reactions (e.g., ether formation) that frequently occur in protic solvents like ethanol[4].
        
    • Base Addition: Add anhydrous

      
       (2.0 eq) to the solution[7].
      
      • Causality:

        
         acts as a heterogeneous acid scavenger to neutralize the HCl byproduct generated during alkylation. This prevents the protonation of piperazine, which would otherwise render it non-nucleophilic and prematurely halt the reaction[3].
        
    • Electrophile Addition: Slowly add 4-methylbenzyl chloride (1.0 eq) dropwise at room temperature to prevent localized concentration spikes.

    • Reaction Execution: Heat the mixture to 60°C and stir for 12-18 hours.

    • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the plate with Ninhydrin; the primary piperazine spot will appear distinct from the newly formed mono-alkylated secondary amine product[5].

    • Workup & Isolation: Cool to room temperature and filter off the inorganic salts (

      
       and unreacted 
      
      
      
      )[1]. Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and water. The massive excess of unreacted piperazine will partition into the aqueous layer, while the highly lipophilic 1-(4-methylbenzyl)piperazine remains in the organic layer.
      • Troubleshooting: Amphiphilic piperazine derivatives can cause stable emulsions during extraction. If an emulsion forms, add saturated brine to increase the ionic strength of the aqueous layer, which forces the organic product into the DCM phase[2].

Protocol B: The Mono-Boc Protection Strategy

Objective: High-fidelity synthesis ensuring near-zero di-alkylation.

  • Materials: Piperazine (2.0 eq),

    
     (1.0 eq), 4-Methylbenzyl chloride (1.0 eq), Trifluoroacetic acid (TFA), DCM, Acetonitrile.
    
  • Step-by-Step Methodology:

    • Protection: Dissolve piperazine (2.0 eq) in DCM and cool to 0°C. Add a solution of

      
       (1.0 eq) in DCM dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12-24 hours[7][8].
      
      • Causality: Cooling to 0°C controls the highly exothermic nucleophilic acyl substitution and maximizes mono-protection selectivity[7].

    • Intermediate Isolation: Evaporate the DCM under reduced pressure. Add water to the residue. The over-protected di-Boc-piperazine byproduct is highly insoluble in water and can be easily removed by filtration[5]. Extract the aqueous filtrate with DCM to isolate the desired mono-Boc-piperazine.

    • Alkylation: Dissolve the mono-Boc-piperazine in acetonitrile. Add

      
       (2.0 eq) and 4-methylbenzyl chloride (1.1 eq). Heat at 60°C until complete (monitor by LC-MS)[1][5].
      
    • Deprotection: Dissolve the purified intermediate in DCM. Cool to 0°C and add an excess of TFA (5-10 eq)[7]. Stir for 2 hours.

      • Self-Validation: LC-MS analysis should confirm the complete disappearance of the Boc-protected mass peak and the emergence of the

        
         peak corresponding to the free 1-(4-methylbenzyl)piperazine[2][5].
        
    • Final Workup: Remove DCM and excess TFA under reduced pressure. Carefully neutralize the residue with saturated aqueous

      
       until effervescence ceases and the pH is strictly basic (pH > 8)[7]. Extract with DCM, dry over anhydrous 
      
      
      
      , and concentrate.

Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes and yields based on the chosen methodological parameters:

MethodReagent Ratio (Pip:ArCl)SolventBaseTemp (°C)Expected Mono-Alkylation Yield (%)Expected Di-Alkylation Yield (%)
Direct (Excess Pip) 10:1Acetonitrile

6075 - 85%< 5%
Direct (Stoichiometric) 1:1Acetonitrile

6030 - 40%40 - 50%
Boc-Protection 2:1 (Pip:

) then 1:1
DCM / MeCN

0 to 6085 - 95% (Over 3 steps)0%

References

1.5 2.2 3.7 4.6 5.1 6.3 7.4 8.8

Sources

Method

Application Note: A Practical Guide to the Purification of 1-(4-Methylbenzyl)piperazine HCl via Recrystallization

Abstract This comprehensive application note provides a detailed guide for the purification of 1-(4-Methylbenzyl)piperazine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple list o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of 1-(4-Methylbenzyl)piperazine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple list of steps, this document elucidates the fundamental principles of recrystallization, outlines a systematic approach to solvent selection, and presents a robust, field-tested protocol for obtaining high-purity material. The methodologies are designed to be self-validating, incorporating troubleshooting guidance and characterization checkpoints to ensure experimental success for researchers, chemists, and drug development professionals.

Introduction: The Imperative for Purity

1-(4-Methylbenzyl)piperazine is a substituted piperazine derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds, making it an indispensable tool in process chemistry and drug development.[1]

This guide provides the scientific rationale and step-by-step protocols necessary to effectively purify 1-(4-Methylbenzyl)piperazine in its solid hydrochloride (HCl) salt form. Converting the free base, which can be an oil or low-melting solid, to its hydrochloride salt is a common strategy to facilitate handling and purification by inducing crystallinity.[2]

The Science of Recrystallization: A Primer

The efficacy of recrystallization hinges on the principle of differential solubility.[3] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or sparingly soluble at high temperatures (allowing for their removal via hot filtration).

The process involves four key stages:

  • Dissolution: Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly, which decreases the solubility of the target compound and promotes the formation of a pure crystal lattice.

  • Isolation: Separating the purified crystals from the surrounding mother liquor.

Slow, controlled cooling is critical as it allows the molecules of the desired compound to selectively arrange themselves into a crystal lattice, systematically excluding impurity molecules.[4]

Physicochemical Properties & Solvent Selection Rationale

Understanding the properties of 1-(4-Methylbenzyl)piperazine and its HCl salt is crucial for designing an effective purification strategy.

Property1-(4-Methylbenzyl)piperazine (Free Base)1-(4-Methylbenzyl)piperazine HCl (Salt)Rationale for Recrystallization
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂·HClThe HCl salt has increased polarity and a higher melting point, making it more amenable to crystallization from polar solvents.
Molecular Weight 190.28 g/mol 226.74 g/mol (approx.)[5]Affects molar calculations for yield determination.
Appearance SolidExpected to be a white to off-white crystalline solid.[4]Visual assessment of purity; color may indicate impurities.
Melting Point 37-41 °C[6]Significantly higher than the free base; similar piperazine HCl salts melt >240 °C.[4]A sharp, high melting point is a key indicator of purity.
Solubility Soluble in nonpolar organic solvents.Generally soluble in polar protic solvents like alcohols (methanol, ethanol) and water; sparingly soluble in less polar solvents.[2][4][7]This solubility profile is ideal for recrystallization using common lab solvents.

Rationale for Solvent Choice: Amine hydrochloride salts, being ionic, typically require polar solvents for dissolution. Alcohols such as methanol, ethanol, and isopropanol are excellent starting points because they can dissolve the salt when hot but show significantly reduced solubility upon cooling.[2][8] Water is also a potential solvent, but its high polarity might require the use of a co-solvent (e.g., methanol/water mixture) to decrease solubility at cold temperatures and improve recovery.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Before committing to a large-scale purification, a small-scale solvent screening is essential to identify the optimal solvent or solvent system.

Objective: To determine a solvent that dissolves the crude 1-(4-Methylbenzyl)piperazine HCl when hot but yields a high recovery of crystals when cold.

Materials:

  • Crude 1-(4-Methylbenzyl)piperazine HCl (~500 mg)

  • Test tubes or small vials

  • Solvent candidates: Methanol, Ethanol, Isopropanol, Water, Acetone, Ethyl Acetate

  • Hot plate or water bath

  • Stirring rod

  • Ice bath

Procedure:

  • Place approximately 50-100 mg of the crude product into separate, labeled test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, stirring after each addition. Note the solubility in the cold solvent. An ideal solvent will show low solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate while continuing to add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Record the volume of solvent used. High solubility in a minimal amount of hot solvent is desired.

  • Allow the clear solution to cool slowly to room temperature. Observe for crystal formation.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize precipitation.

  • Evaluate the quantity and quality of the crystals formed.

  • Record all observations in a table.

Data Interpretation Table:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingEstimated Yield & Quality
MethanolLowHighYes, fine white needlesGood yield, small crystals
EthanolVery LowModerateYes, well-formed platesExcellent yield
IsopropanolInsolubleLowRequired large volumeLow yield
WaterHighVery HighNoPoor solvent (too soluble)
Ethanol/Water (9:1)Very LowHighYes, large, pure crystalsExcellent yield and quality
AcetoneInsolubleInsolubleNoUnsuitable
Protocol 2: Optimized Recrystallization Workflow

This protocol assumes ethanol has been selected as the optimal solvent based on the screening process.

Objective: To purify crude 1-(4-Methylbenzyl)piperazine HCl on a preparative scale.

Materials & Equipment:

  • Crude 1-(4-Methylbenzyl)piperazine HCl

  • Ethanol (Reagent Grade or higher)

  • Deionized Water (if using a co-solvent)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel, filter flask, and filter paper

  • Vacuum source

  • Ice bath

  • Spatula and watch glass

Workflow Diagram:

G cluster_workflow Recrystallization Workflow Crude 1. Crude Product Dissolve 2. Dissolution (Min. Hot Ethanol) Crude->Dissolve HotFilt 3. Hot Filtration (Optional: Removes Insolubles) Dissolve->HotFilt If solids present Cool 4. Slow Cooling (To Room Temperature) Dissolve->Cool If no solids HotFilt->Cool Impurities1 Insoluble Impurities HotFilt->Impurities1 IceBath 5. Ice Bath (Maximize Precipitation) Cool->IceBath VacFilt 6. Vacuum Filtration (Isolate Crystals) IceBath->VacFilt Wash 7. Cold Solvent Wash VacFilt->Wash Impurities2 Soluble Impurities (in Mother Liquor) VacFilt->Impurities2 Filtrate discarded Dry 8. Vacuum Drying Wash->Dry Pure 9. Pure Crystals Dry->Pure

Caption: Workflow for the purification of 1-(4-Methylbenzyl)piperazine HCl.

Step-by-Step Procedure:

  • Dissolution: Place the crude 1-(4-Methylbenzyl)piperazine HCl into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of ethanol and begin heating the mixture to a gentle boil while stirring. Continue adding hot ethanol in small increments until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield.[4]

  • Hot Filtration (if necessary): If any insoluble particulate matter is observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Quickly pour the hot solution through the pre-heated setup. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Crystallization: Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically higher in purity as they exclude impurities more effectively from the growing crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes. Causality: The solubility of the product is significantly lower at 0-4 °C, forcing more of the dissolved product to crystallize out of the solution, thereby increasing the recovery yield.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The cold solvent washes away the residual mother liquor (which contains the soluble impurities) without significantly dissolving the purified crystals.[2]

  • Drying: Transfer the crystalline product to a watch glass or drying dish. Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization and Quality Control

To validate the success of the purification, the following analyses are recommended:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the experimental value to literature values for the pure substance.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For rigorous confirmation of identity and purity, obtain spectroscopic data and compare it against a reference standard.

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form The solution is not saturated; too much solvent was used. Or, the compound is too soluble even when cold.Boil off some of the solvent to increase concentration and attempt to cool again. If that fails, try adding a suitable "anti-solvent" (a solvent in which the product is insoluble, e.g., diethyl ether or hexane) dropwise until turbidity appears, then reheat to clarify and cool again.[2]
Premature Crystallization The solution cooled too quickly, especially during hot filtration.Ensure all glassware for hot filtration is adequately pre-heated. Add a small excess of hot solvent before filtering to prevent saturation in the funnel.
Low Recovery Yield Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before crystallization was complete.Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Allow adequate time for cooling in the ice bath.

References

  • Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Benchchem.
  • Purifying 1-(2,3-Dichlorophenyl)
  • Purification of piperazine.
  • 1-(4-Methylbenzyl)piperazine 97 23173-57-1. MilliporeSigma.
  • 1-Benzhydryl-4-methylpiperazine | Solubility of Things. Solubility of Things.
  • methylamine hydrochloride. Organic Syntheses Procedure.
  • How to extract/isolate piperazine from water without distillation?
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Methylbenzylpiperazine hydrochloride. PubChem.
  • Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin.
  • Picking a recrystalliz
  • SAFETY DATA SHEET - 1-Benzyl-4-methylpiperazine hydrochloridemonohydr
  • 1,4-Dibenzylpiperazine.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • MBZP (hydrochloride) (CAS 374898-00-7). Cayman Chemical.
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • BENZYLPIPERAZINE. SWGDRUG.org.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • 1-(4-METHYLBENZYL)PIPERAZINE CAS#: 23173-57-1. ChemicalBook.

Sources

Application

Technical Application Note: Strategic Boc-Protection in the Synthesis of 1-(4-Methylbenzyl)piperazine

Executive Summary The synthesis of 1-(4-methylbenzyl)piperazine presents a classic challenge in heterocyclic chemistry: the desymmetrization of piperazine. Direct alkylation of piperazine with 4-methylbenzyl chloride oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(4-methylbenzyl)piperazine presents a classic challenge in heterocyclic chemistry: the desymmetrization of piperazine. Direct alkylation of piperazine with 4-methylbenzyl chloride often results in a statistical mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired bis-alkylated impurity (


-bis(4-methylbenzyl)piperazine).

This Application Note details the Mono-Boc Protection Strategy , widely regarded as the most robust method for ensuring high purity and yield. By installing a tert-butoxycarbonyl (Boc) group on one nitrogen, we mask its nucleophilicity, forcing the subsequent alkylation to occur exclusively at the remaining secondary amine. This guide covers the selective mono-protection of piperazine, the subsequent alkylation, and the handling of the protected intermediate tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate .

Strategic Analysis: Route Selection

The Selectivity Challenge

Piperazine is a symmetrical diamine.[1] In a direct alkylation attempt:



Where 

is the rate of the first alkylation and

is the rate of the second. Because the secondary amine product is often more nucleophilic than the starting material (due to the inductive effect of the alkyl group),

, leading to significant bis-alkylation.
The Boc Solution

Using Di-tert-butyl dicarbonate (


) allows for a controlled desymmetrization.
  • Step 1 (Protection): Selective formation of Mono-Boc-piperazine.

  • Step 2 (Functionalization): Alkylation with 4-methylbenzyl chloride (or reductive amination).

  • Step 3 (Deprotection - Optional): Removal of Boc if the free amine is required.

Reaction Scheme Visualization

ReactionScheme Piperazine Piperazine (Symmetrical) MonoBoc 1-Boc-Piperazine (Intermediate) Piperazine->MonoBoc Step 1: Selectivity Control (DCM, 0°C) Boc2O Boc2O (Limiting Reagent) Boc2O->MonoBoc ProtectedTarget tert-Butyl 4-(4-methylbenzyl) piperazine-1-carboxylate MonoBoc->ProtectedTarget Step 2: Alkylation (K2CO3, ACN) AlkylHalide 4-Methylbenzyl Chloride AlkylHalide->ProtectedTarget FinalTarget 1-(4-Methylbenzyl) piperazine ProtectedTarget->FinalTarget Step 3: Deprotection (TFA or HCl)

Figure 1: The strategic pathway utilizing Boc-protection to prevent bis-alkylation impurities.[2]

Detailed Experimental Protocols

Protocol A: Selective Synthesis of tert-Butyl piperazine-1-carboxylate (Mono-Boc-Piperazine)

The critical step in this workflow is avoiding the formation of 1,4-di-Boc-piperazine.

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of


.
Strategy:  Use a large excess of piperazine (2.0–4.0 eq) relative to 

. The statistical probability favors mono-protection, and unreacted piperazine is easily removed via aqueous workup due to its high water solubility.
Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Piperazine (Anhydrous)86.143.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.0Protecting Group
Dichloromethane (DCM)-10 mL/gSolvent
Water--Extraction
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 eq) in DCM. Ensure complete dissolution (sonicate if necessary).

    • Note: If piperazine hexahydrate is used, ensure the solvent system can handle the water, or dry the solution with

      
       before adding 
      
      
      
      . Anhydrous piperazine is preferred.
  • Controlled Addition: Dissolve

    
     (1.0 eq)  in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes at 0°C  (ice bath).
    
    • Critical: Rapid addition or adding piperazine to

      
       will lead to significant di-Boc formation.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (10% MeOH in DCM). Stain with Ninhydrin (free amines turn purple/blue).

  • Workup (The "Reverse Extraction" Trick):

    • Filter off any solid precipitate (often piperazine salts).

    • Wash the organic layer with Water (3 x vol) .

    • Why? Unreacted piperazine is highly soluble in water. Mono-Boc-piperazine is lipophilic and stays in DCM. Di-Boc-piperazine (impurity) also stays in DCM but should be minimal if stoichiometry was correct.

    • Wash organic layer with Brine (1 x vol).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a white solid or semi-solid oil. Yield: 85–95% based on

    
    .
    
Protocol B: Synthesis of tert-Butyl 4-(4-methylbenzyl)piperazine-1-carboxylate

This step installs the benzyl group onto the remaining secondary amine.

Reagents & Stoichiometry
ReagentEquivalentsRole
1-Boc-Piperazine (from Protocol A)1.0Nucleophile
4-Methylbenzyl chloride1.1Electrophile
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
Potassium Iodide (KI)0.1 (Catalytic)Finkelstein Catalyst
Acetonitrile (ACN)10 mL/gSolvent
Step-by-Step Procedure
  • Setup: To a solution of 1-Boc-Piperazine (1.0 eq) in Acetonitrile, add

    
     (2.0 eq)  and KI (0.1 eq) .
    
    • Expert Tip: KI converts the benzyl chloride to the more reactive benzyl iodide in situ, accelerating the reaction.

  • Addition: Add 4-Methylbenzyl chloride (1.1 eq) dropwise at RT.

  • Reflux: Heat the reaction to 60–80°C for 4–8 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (Mono-Boc) is polar; the product is less polar.

  • Workup:

    • Cool to RT. Filter off inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate.[2][3][4]

    • Redissolve residue in EtOAc and wash with Water and Brine.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
  • Characterization: The product is tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate .

Workup & Purification Logic Flow

The following diagram illustrates the critical separation logic required to isolate the Mono-Boc intermediate from the excess starting material.

WorkupLogic ReactionMix Crude Reaction Mixture (DCM Phase) Contains: Piperazine (excess), Mono-Boc, Di-Boc WaterWash Add Water (Liquid-Liquid Extraction) ReactionMix->WaterWash PhaseSep Phase Separation WaterWash->PhaseSep Aqueous Aqueous Layer Contains: Unreacted Piperazine PhaseSep->Aqueous Organic Organic Layer (DCM) Contains: Mono-Boc & Di-Boc PhaseSep->Organic Discard Discard / Recycle Aqueous->Discard DryConc Dry (Na2SO4) & Concentrate Organic->DryConc PurityCheck Purity Check (NMR/TLC) Is Di-Boc > 5%? DryConc->PurityCheck Column Flash Chromatography (MeOH/DCM) PurityCheck->Column Yes Final Pure 1-Boc-Piperazine PurityCheck->Final No (High Purity) Column->Final

Figure 2: Purification workflow for the isolation of Mono-Boc-Piperazine.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
High Di-Boc Impurity

added too fast or local high concentration.
Dilute

further; improve stirring; lower temperature to -10°C.
Low Yield Product lost in aqueous wash.Mono-Boc piperazine has some water solubility.[3] Saturate the aqueous layer with NaCl (Brine) during extraction to "salt out" the product.
Precipitate in Reaction Piperazine is not soluble in the chosen solvent.Ensure Piperazine is fully dissolved before adding

. If using DCM, sonicate. If using MeOH, be aware that

reacts slower in MeOH.
Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the tert-butyl singlet at

    
     ppm (9H). The piperazine ring protons should appear as two sets of triplets/multiplets (4H each) if symmetrical, or distinct multiplets if desymmetrized.
    
  • TLC: Ninhydrin stain is essential.

    • Piperazine: Stays at baseline (very polar), dark purple.

    • Mono-Boc: Mid-Rf, faint purple/blue.

    • Di-Boc: High-Rf, does not stain (no free amine).

References

  • Organic Syntheses. "1-Benzylpiperazine." Organic Syntheses, Coll.[5] Vol. 4, p.82 (1963); Vol. 35, p.10 (1955). (Foundational reference for benzyl piperazine handling). [Link]

  • National Institutes of Health (NIH). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." PubMed Central. [Link]

  • White Rose Research Online. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." (Detailed handling of N-Boc-N-Benzyl species). [Link]

Sources

Method

Handling hygroscopic piperazine hydrochloride salts in the lab

Application Note: Laboratory Handling, Storage, and Moisture Quantification of Hygroscopic Piperazine Hydrochloride Salts Introduction & Mechanistic Overview Piperazine and its derivatives are foundational pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Handling, Storage, and Moisture Quantification of Hygroscopic Piperazine Hydrochloride Salts

Introduction & Mechanistic Overview

Piperazine and its derivatives are foundational pharmacophores in drug development, widely utilized in the synthesis of anthelmintics, fluoroquinolones, and psychotropic agents[1]. While the piperazine free base is highly soluble in water, it is notoriously deliquescent and prone to absorbing atmospheric carbon dioxide. Converting it to a hydrochloride salt improves overall chemical stability[1], but the resulting piperazine hydrochloride remains highly hygroscopic.

The Causality of Hygroscopicity: At a molecular level, the protonated secondary amines in the piperazine ring act as strong hydrogen bond donors and acceptors. When exposed to ambient humidity, the hydration enthalpy of these interactions rapidly exceeds the crystal lattice energy of the salt. This causes the compound to absorb atmospheric moisture, depressing its melting point and transitioning the powder into a sticky, gummy mass[2][3]. In a laboratory setting, this moisture uptake introduces severe stoichiometric errors during weighing and can trigger unwanted side reactions—such as the hydrolysis of sensitive functional groups (e.g., chloroethyl side chains)—in downstream synthesis[4].

Quantitative Assessment of Moisture Uptake

To mitigate handling issues, pharmaceutical scientists often evaluate alternative salt forms or cocrystals. Table 1 summarizes the physicochemical behavior of various piperazine forms to guide formulation and synthesis choices.

Table 1: Physicochemical & Hygroscopic Properties of Piperazine Forms

Compound / Salt FormKey Physicochemical DataHygroscopic BehaviorStability / Handling Notes
Piperazine (Anhydrous) MP: 109–113°C; pKb: 5.35, 9.73Highly HygroscopicReadily forms a hexahydrate; absorbs CO₂ from air[5].
Piperazine Hydrochloride MP: 207–209°CHygroscopicSusceptible to caking; requires inert atmosphere storage[6].
Piperazine Tartrate High water solubilityNon-hygroscopicPhysically stable powder; resists moisture uptake[1].
Piperazine Citrate Official in USPModerateExists as various stable hydrates[1].
Pipemidic Acid (CCA Cocrystal) Permeability improvedLow HygroscopicityCharge-assisted hydrogen bonds (CAHBs) block moisture[7].

Workflow for Handling and Storage

Handling hygroscopic piperazine hydrochloride requires a rigorously controlled environment. The following workflow illustrates the self-validating lifecycle of receiving, testing, and storing the compound.

G Start Receive Piperazine HCl Inspect Inspect Seal & Integrity Start->Inspect Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Inspect->Glovebox Seal Intact KF Karl Fischer Titration (Moisture Check) Inspect->KF Compromised Seal Glovebox->KF Routine QC Dry Vacuum Drying (< 10 mbar, 60°C) KF->Dry Water > 0.5% Use Downstream Synthesis KF->Use Water < 0.5% Dry->KF Re-test Store Store in Desiccator (P2O5 / Silica Gel) Use->Store Remaining Material

Workflow for handling and storage of hygroscopic piperazine hydrochloride.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Dispensing

Expertise & Causality: By weighing the compound exclusively inside a controlled inert environment, we eliminate the variable of atmospheric moisture. This ensures the mass recorded strictly represents the active pharmaceutical ingredient (API) and prevents the introduction of water into moisture-sensitive reactions[2].

  • Preparation: Ensure the glovebox antechamber is purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm).

  • Transfer: Place the sealed container of piperazine hydrochloride, anti-static weighing boats, and spatulas into the antechamber. Perform three vacuum/purge cycles[2].

  • Equilibration: Move items into the main chamber. Allow the container to equilibrate to the internal temperature for 15 minutes before opening to prevent static cling and thermal shock.

  • Dispensing: Rapidly weigh the required mass into a tared vial. Cap the vial tightly with a PTFE-lined septum cap before removing it from the glovebox.

  • Storage: Reseal the primary container with Parafilm. Store the bulk container inside a secondary desiccator containing phosphorus pentoxide (P₂O₅) or indicating silica gel, kept in a cool, dark environment (<15°C)[3][4].

Protocol 2: Moisture Determination via Karl Fischer (KF) Titration

Expertise & Causality: Loss on Drying (LOD) is inappropriate for piperazine hydrochloride because heating can cause sublimation or volatilization of the amine/HCl, leading to falsely high moisture readings. Karl Fischer titration is chemically specific to water[8]. Self-Validating Principle: Pre-titrating the solvent to a stable drift eliminates background moisture, ensuring that the titrant consumed strictly corresponds to the sample's water content[3].

  • Solvent Preparation: Add 40 mL of a dry methanol-based KF solvent to the titration vessel. Pre-titrate the solvent to a stable, dry electrometric endpoint[3][8].

  • Titer Determination: For volumetric titration, inject a known standard (e.g., sodium tartrate dihydrate or a 1.00 mg/g water standard) to determine the water equivalence factor (F) of the non-hygroscopic titrant[3][9].

  • Sample Introduction: Inside a dry box, accurately weigh 150–300 mg of the piperazine hydrochloride sample into a sealed syringe or weighing boat.

  • Dissolution: Quickly transfer the sample into the KF vessel. Stir vigorously. Note: If the salt is poorly soluble in pure methanol, add formamide (up to 30% v/v) to ensure complete dissolution and release of crystal-bound water[8].

  • Titration & Calculation: Titrate with KF reagent to the electrometric endpoint. Calculate moisture percentage: Water (%) = (Volume of KF reagent (mL) × F × 100) / Sample weight (mg)[3].

Protocol 3: Remediation and Vacuum Drying of Hydrated Salts

If the piperazine salt has absorbed moisture (indicated by a depressed melting point or clumping)[3], it must be dried before use.

  • Pulverization: In a glovebox, gently crush any caked material into a fine powder using an agate mortar to maximize surface area.

  • Vacuum Oven Setup: Transfer the powder to a wide glass petri dish and place it in a vacuum oven.

  • Drying Cycle: Apply a high vacuum (< 10 mbar). Gradually heat to 60°C (ensure this is well below the melting point of ~207°C[6]).

  • Validation: Dry for 12-24 hours. Cool under vacuum, backfill with dry Nitrogen, and immediately verify moisture content using Protocol 2. Repeat until water content is < 0.5%.

Alternative Strategies: Salt Engineering

When handling protocols are insufficient for large-scale manufacturing, crystal engineering provides a permanent solution. Forming cocrystals or alternative salts can drastically reduce hygroscopicity. For example, reacting piperazine derivatives with coformers like catecholcarboxylic acid (CCA) forms charge-assisted hydrogen bonds (CAHBs). These CAHBs fully satisfy the hydrogen-bonding potential of the piperazine nitrogen atoms, weakening their attraction to external atmospheric water molecules and yielding a highly stable, non-hygroscopic solid matrix[7].

References[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHue7sd6JrB2mIm0PsxyKx18rI19F8yHyv2txdw09WlJ5VeGhVfoCzopFfkbMP__5DL7ZM1hnx1GWP_Llu9BO-3N_f-0OAwETOi9bbbuHtJ8-XAEeNQhy0h8pK8xa9HNm8ijABjCXlp4ivOgvfcHkjmvJmGUj88bH39RZ0mNcqIugEIc2JOVdWVzCaCdAeWvz3QvTP3Uup5Aa2q8ZjRJL_bJoNb[3] dealing with hygroscopic nature of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-P1uWQXNogW0ErD2TUtljcnH2t09rbBWvoHmb-WyW1UOHOawv1VRxD9vdUsoPpBvWUrXCYuWdyz8gR7ZyLDG6wHyd35lnJqSmriRKeRSsFxIxjlo6G1px3SQ3_CbvBb59pyUXvKwtoTXDQEZYfzbtkveVth7PLywwsaJqk54Ckv0FsW8K3m2pdzXQFGPHwb-6qkCkls1kxa5KMIrXK1tU_B6FtvCqoQ==[5] preventing degradation of 1-(2-chloroethyl)piperazine Hydrochloride during storage - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJFpGC1ivawvtIs14ZZStuS_eiaQRHFxiCi0-PsHwJxZSUHOPhpYIZcKLq0LkAuIY1TW4yoIFvhSLB95ftLEZATeeIL4u12bReWRJXVjtj8Py8CvQb9liURa_EdhzOJrXqDAl6Exr36MlRpu5QRwxPxH0ZaRrw-A8LFAU5-PJxVDaJ9ey8Qw6MpBJbNX43XF1qw4zLPu0dmhQErU3J1mbVRpEp5ZY0c5zcqBkGUQ==[6] Piperazine Anhydrous and Hydrate Manufacturers, with SDS - Mubychem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtlydrWERKKCsXyCBuuVSeQzns-HtRuvQqK4kLrOMOS1TR6grKYEALUxfeJLKIxUBuiAes5Y_R8LXBLF_qnHO-I-lbHdYeMBmbHXvmLu-q8KB0XaorN6vqQRPFVTSYdnBB43mOX2cQUUp1JQ==[7] 83081-75-8 | CAS DataBase - ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiYmKTLfBH8I35eoTVi2HJhLKaXQa8mYcHnuSAFkUZ6HM6bD-vhQKGbL5Ul_uEYKD3pNJ6HOp46fkrS7CwMc_E_3lFZryHYsAGfRh9XsKYzbHwx9vw--MCGhQJ18HYx_RASmKF9EnDRI=[2] PIPERAZINES - Ataman Kimya. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhRlFZXVw0Ryppis9wLSAacZcq94ud5Yt6IQj7vbTluf8GTDJ91VM-z-3Vk-Fex6S5YTJTROLkDNq1MFmp1QHPpTnbLEMzEUUMSSaWjKWe9XftQP1y9l5hHOGqATnC0ISnN9EbK5WZschH3L_K[4] Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGycNCp7jJnGjgcFPQ9ZxzqgZwU7kVZ2km-WOinkOeQ66DW-x0P4ouV7v3zKnKAmHddPPKGCqbqJQeAOp295ZgGRYC4N4NADwB21qx4gs75jOOOiN8s154bzFEVqnv5k-KCLhGnpX4mFCkEAJBZWnd6dD8yFHuXXdQvFqWS_pFIyvD1VkRiIVbkV8_yqYlyeBdd43i-cB0qZXAn-PnUsvZD7rN8M5933gNK_Jqm[8] Inspiration for revival of old drug: Improving solubility and avoiding hygroscopicity of pipemidic acid - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_kIjV2c5kenAtzTrVe3hHKWGB-nsaoASg6GJm_HaP_CJ91dbqSMiRFd5kBpcOIHUifDrnHNnoedNw8SDbX0MS6VbN63QlhXMjSkY_o4gFBHeN0eiRD6M8nKSUadti0ta9Ee43DFE-Ap2bG4mS0XxlKFBGlhpD-I1fFuKRPLt4AJSQvxt1E3sWgf2Y4xJvjSPcikqJ-Id_D6uPEgRzthqohGzmndD-vX2bnkM_NuIyWp0pcAUPO9-DOmIwEOuz-iSX8IDw5IOQUTT5CqsOwynJBnvJtM53fKP_fGS4IQR71TA2ESMQOLPsnh1CajYJ_wov5X0PdzPyyicNVuUZE9RX9957UhSOI_D1yCVtDIwQ-5TEzX9B-FBU5dddPVn91fcms6qDlZM_1BQjzh4=[10] Karl Fischer Reagents and Standards - Laboratorystandards. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElfjiO3wHfawlZ9xlefjAs5Cioe1VSfpfoFvO3G5HToWHU4DTi6QYijPvTzipPJdWkENpHuPFXepjpKGn1ta7gBkSRsrjkiF46_F0gE8j7Lv5yD8Ra2OudYS6cUhGB42xoBYk8p6i1XnofwwgH0kBxnnqM4weWRIGmXVUkricFdevYO4vqP5R3tNarIH0sEU27K7k0OE6X0O-BFqEdPzlMJ-Pou2pVCAE=[9] With Aquastar™ Karl Fischer Reagents, You Can Always Count on Your Water Determination - Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmS6V1fjoQu25f1eLaKgnlWJBNHJ1wjxmcAswxDqTln1Lx-3ncXUgdK9HrqZ9qDGncn4L8BcufiSWzHekwUcfAOnZ1VRktLJjtlaEbFjU_sXFU_yPWM8Qx7gJNc1GNHkr3AMD_QDV8Jv69fyvQY1E5tAIMeWQKlmBuNa8vAyucVRSgII_7sriI1GDXEFgnGC34VDv61K7Jo7JkECcrupkEl38kxrHICRzH

Sources

Application

Application Note: Reaction Conditions for the Selective Mono-Alkylation of Piperazine

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Causality Piperazine is a highly privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Causality

Piperazine is a highly privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous neuropharmacological agents, antivirals, and cardiovascular drugs[1]. However, the symmetrical nature of piperazine—possessing two secondary amines of equal basicity and nucleophilicity—makes selective mono-alkylation notoriously difficult.

The Causality of Di-Alkylation: The primary challenge in mono-alkylation is not merely statistical. Upon the first alkylation event, the resulting tertiary-secondary diamine often exhibits increased nucleophilicity at the remaining secondary amine due to the electron-donating nature of the newly attached alkyl group[2]. Consequently, the mono-alkylated intermediate becomes more reactive toward the electrophile than the starting piperazine, driving the reaction rapidly toward the 1,4-disubstituted (di-alkylated) byproduct[3]. To circumvent this, researchers must employ strategies that either electronically deactivate one nitrogen, statistically overwhelm the electrophile, or utilize precise pH controls to limit reactivity.

Quantitative Data: Comparative Strategy Analysis

Selecting the correct methodology depends on the scale of the reaction, the cost of the alkylating agent, and the acceptable downstream purification burden. Table 1 summarizes the three most robust strategies utilized in process chemistry.

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyReagent StoichiometryYield (Mono-Alkylated)Yield (Di-Alkylated)Key AdvantagesKey Disadvantages
Boc Protection 1 eq Piperazine : 1 eq Boc₂O>95% (Intermediate)0%Absolute selectivity; clean reaction profile[4].Decreased atom economy; requires 3 steps[2].
In-Situ Salt Formation 1 eq Piperazine : 1 eq HCl56% – 83%Moderate (<15%)Atom economical; eliminates formal protecting groups[5].Heterogeneous kinetics; highly pH sensitive[3].
Statistical Control 5-10 eq Piperazine : 1 eq R-X70% – 80%<5%Simple setup; rapid execution[4][5].Tedious aqueous workup; high reagent waste[6].

Visualized Synthetic Workflows

Piperazine_Monoalkylation Start Piperazine (Symmetrical Secondary Amines) S1 Strategy 1: Boc Protection (High Selectivity) Start->S1 S2 Strategy 2: Salt Formation (Atom Economical) Start->S2 S3 Strategy 3: Excess Reagent (Statistical Control) Start->S3 S1_Step 1. Boc2O (1 eq) 2. Alkyl Halide + Base 3. Acidic Deprotection S1->S1_Step S2_Step 1. Piperazine·2HCl (1 eq) 2. Alkyl Halide (pH controlled) S2->S2_Step S3_Step 1. Piperazine (5-10 eq) 2. Alkyl Halide (1 eq) 3. Acid-Base Extraction S3->S3_Step Target Mono-Alkylated Piperazine (Target Product) S1_Step->Target S2_Step->Target S3_Step->Target

Comparative workflows for the selective mono-alkylation of piperazine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Protection (The Boc Strategy)

This is the gold standard for complex or expensive alkylating agents where maximizing the yield of the electrophile is critical[6].

  • Causality: The strong electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group completely deactivates one nitrogen, ensuring alkylation occurs exclusively at the unprotected secondary amine[6].

  • Step 1 (Protection): Dissolve piperazine (2.0 eq) in dichloromethane (DCM). Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM and add it dropwise over 3 hours at 0 °C[2][3]. Causality for dropwise addition: Maintains a low localized concentration of Boc₂O, preventing di-protection.

  • Self-Validation Check 1: Monitor via TLC (Ninhydrin stain). The desired mono-Boc-piperazine will stain pink/purple (indicating a free secondary amine), whereas any di-Boc byproduct will remain unstained.

  • Step 2 (Alkylation): Dissolve the crude mono-Boc-piperazine in acetone or acetonitrile. Add K₂CO₃ (1.5 eq) and the alkyl halide (1.0 eq). Reflux until the starting material is consumed[2].

  • Step 3 (Deprotection): Isolate the intermediate, dissolve in DCM, and treat with an excess of Trifluoroacetic Acid (TFA) or HCl in dioxane at room temperature to cleave the Boc group[2][3].

Protocol B: In-Situ Monopiperazinium Salt Formation

This protocol is highly atom-economical and ideal for process scale-up, as it avoids formal protection/deprotection steps[5].

  • Causality: Reacting free-base piperazine with piperazine dihydrochloride establishes an equilibrium that strongly favors the formation of piperazine monohydrochloride. Protonating one nitrogen atom drastically reduces its nucleophilicity, directing the electrophile to the remaining free amine[5].

  • Step 1 (Salt Formation): In a reaction flask, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol or ethanol[3][4].

  • Self-Validation Check 2: Heat the suspension. The successful formation of the monohydrochloride salt is visually confirmed when the initially insoluble piperazine dihydrochloride completely dissolves to form a clear solution[3].

  • Step 2 (Alkylation): Cool the solution to the desired reaction temperature (often 40-70 °C). Slowly add the alkylating agent (1.0 eq)[3][5].

  • Step 3 (Workup): Upon completion, cool the mixture to precipitate unreacted piperazine dihydrochloride. Filter the solid (which can be recycled) and evaporate the filtrate to isolate the mono-alkylated product[3][4].

Protocol C: Statistical Control via Mass Action

Best suited for inexpensive, highly reactive primary alkyl iodides or bromides where rapid synthesis is preferred over atom economy[7].

  • Causality: Utilizing a massive molar excess of piperazine ensures that the electrophile is statistically far more likely to collide with an unreacted piperazine molecule than with a newly formed mono-alkylated molecule, thereby suppressing di-alkylation[4][6].

  • Step 1 (Reaction): Dissolve piperazine (5.0 to 10.0 eq) in a suitable solvent (e.g., Acetonitrile, Ethanol, or Pyridine)[6][7]. Slowly add the alkyl halide (1.0 eq) dropwise. Reflux for 12 hours[5].

  • Step 2 (Isolation): Evaporate the solvent. The primary challenge is separating the product from the massive excess of piperazine.

  • Self-Validation Check 3 (Acid-Base Extraction): Dissolve the crude residue in water. Because the mono-alkylated product is less basic than unsubstituted piperazine, carefully adjust the aqueous phase to pH 9.5–10.5 using Na₂CO₃. At this pH, the mono-alkylated product is deprotonated and can be selectively extracted into DCM, while the more basic, highly water-soluble unreacted piperazine remains largely protonated in the aqueous layer[6].

Troubleshooting & Optimization

  • Issue: The product remains trapped in the aqueous phase during workup.

    • Root Cause: The reaction generates hydrogen halides (e.g., HBr, HCl), which protonate the mono-alkylated piperazine, forming a highly water-soluble salt[6].

    • Solution: Prior to organic extraction, the aqueous layer must be basified (pH > 10) using a strong base like NaOH or Na₂CO₃ to convert the product back to its free-base form, rendering it soluble in organic solvents like chloroform or DCM[6].

  • Issue: High levels of 1,4-disubstituted (di-alkylated) byproduct observed despite using 1:1 stoichiometry.

    • Root Cause: The alkylating agent was added too quickly, creating high localized concentrations of the electrophile.

    • Solution: Dilute the alkylating agent in the reaction solvent and utilize a syringe pump for slow, continuous addition over 2–4 hours[3][7].

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate URL:[Link][7]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry ResearchGate URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mono-Alkylation of 1-(4-Methylbenzyl)piperazine

Welcome to the technical support center for the synthesis and purification of mono-alkylated 1-(4-methylbenzyl)piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of mono-alkylated 1-(4-methylbenzyl)piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high yields and purity for this critical synthetic transformation. We will explore the underlying chemical principles governing this reaction and provide actionable troubleshooting strategies and detailed protocols to overcome common obstacles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the mono-alkylation of 1-(4-methylbenzyl)piperazine.

Q1: Why is my reaction producing a significant amount of the di-alkylated byproduct?

This is the most frequent challenge. The product of the initial mono-alkylation is a secondary amine, which is often more nucleophilic and reactive than the starting secondary amine on the 1-(4-methylbenzyl)piperazine.[1][2] This increased reactivity makes the mono-alkylated product a prime candidate for a second alkylation, leading to the formation of a quaternary ammonium salt or a symmetrically N,N'-disubstituted piperazine, depending on the starting material.[1][3] This "runaway" reaction is a classic problem in amine alkylation.[4]

Q2: My overall yield is very low, even though I'm not seeing much di-alkylation. What are the likely causes?

Low conversion can stem from several factors:

  • Insufficiently Reactive Alkylating Agent: The electrophilicity of your alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Inappropriate Base: The base might not be strong enough to deprotonate the piperazine nitrogen effectively, or it may be sterically hindered. Common bases include potassium carbonate (K₂CO₃) and triethylamine (TEA).[5]

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

  • Suboptimal Temperature: The reaction may require heating (e.g., 50-80°C or reflux) to proceed at a reasonable rate.[5]

  • Work-up Issues: Your mono-alkylated product might be lost during the work-up. As an amine, it can be protonated and become water-soluble.[6] Ensure your aqueous layer is sufficiently basic during extraction.

Q3: How can I effectively purify my mono-alkylated product from the starting material and di-alkylated byproduct?

Purification relies on exploiting the differences in the physicochemical properties of the components:

  • Acid-Base Extraction: This is a powerful first step. The basicities of the starting material, mono-alkylated product, and di-alkylated product are different. A careful, multi-step extraction at controlled pH can separate them.

  • Silica Gel Column Chromatography: This is the most common method for achieving high purity.[5] The polarity difference between the slightly more polar mono-alkylated product and the less polar starting material (or much more polar di-alkylated salt) allows for separation. A gradient elution (e.g., ethyl acetate in hexanes) is often effective.[5]

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective and scalable purification method.

In-Depth Troubleshooting Guides & Optimization Strategies

The Core Challenge: Competing Reaction Pathways

The fundamental issue is the competition between the desired mono-alkylation and the undesired di-alkylation. Understanding this is key to rationally designing a successful experiment.

G Fig 1: Competing mono- vs. di-alkylation pathways. Start 1-(4-Methylbenzyl)piperazine (Reactant) Mono Desired Mono-alkylated Product (More Nucleophilic) Start->Mono  k1 (Desired) AlkylHalide Alkyl Halide (R-X) Di Undesired Di-alkylated Product Mono->Di

Caption: Competing mono- vs. di-alkylation pathways.

Our goal is to maximize the rate of the first reaction (k1) while minimizing the rate of the second (k2).

Strategy 1: Direct Alkylation with Stoichiometric Control

This is the most straightforward approach but requires careful optimization. The key is to use the starting piperazine itself as the limiting reagent and also as a base to quench the acid byproduct (HX).

  • Principle: Use a large excess of 1-(4-methylbenzyl)piperazine relative to the alkylating agent (e.g., 4-6 molar equivalents). This statistically increases the probability that the alkylating agent will encounter an unreacted piperazine molecule rather than a mono-alkylated one.[7]

  • Advantages: Simple, one-step reaction.

  • Disadvantages: Can be wasteful of the starting piperazine and requires a robust purification method to remove the large excess of starting material.

  • Troubleshooting:

    • Still seeing di-alkylation? Increase the excess of piperazine further. Also, consider adding the alkylating agent very slowly (e.g., via syringe pump) to maintain a low instantaneous concentration, which disfavors the faster second alkylation.

    • Low Conversion? This method often requires higher temperatures. Ensure your solvent is appropriate for the required temperature (e.g., Acetonitrile, DMF).

Strategy 2: The Protecting Group Approach (High Selectivity)

This is the most reliable method for ensuring mono-alkylation.[6][8] It involves temporarily "blocking" one of the nitrogen atoms, performing the alkylation on the free nitrogen, and then removing the block. The tert-butyloxycarbonyl (Boc) group is an excellent choice.[9]

G Fig 2: Workflow for the protecting group strategy. A 1-(4-Methylbenzyl)piperazine B Step 1: Protect (e.g., Boc₂O) A->B C N-Boc-N'-(4-Methylbenzyl)piperazine (One N is non-nucleophilic) B->C D Step 2: Alkylate (Alkyl Halide, Base) C->D E Fully Substituted Intermediate D->E F Step 3: Deprotect (e.g., TFA, HCl) E->F G Pure Mono-alkylated Product F->G

Caption: Workflow for the protecting group strategy.
  • Principle: The Boc group forms a carbamate with one nitrogen, rendering it non-nucleophilic and preventing it from reacting with the alkylating agent.

  • Advantages: Excellent control and high selectivity, leading to a cleaner product profile and easier purification.[3]

  • Disadvantages: Adds two steps (protection and deprotection) to the synthesis, increasing time and cost.

Strategy 3: Reductive Amination (Alternative Pathway)

Instead of an alkyl halide, this method uses an aldehyde or a ketone. It is an excellent alternative for achieving controlled mono-alkylation.[10][11]

  • Principle: The piperazine reacts with the carbonyl compound to form an iminium ion intermediate in situ. This intermediate is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final N-alkylated product.[3][5]

  • Advantages: Highly selective for mono-alkylation, avoids the use of potentially harsh alkylating agents, and is often a one-pot procedure.[3]

  • Disadvantages: Requires a suitable aldehyde or ketone starting material, which may not always be readily available.

Troubleshooting Workflow

Use this decision tree to guide your optimization efforts.

G Fig 3: Troubleshooting decision tree for mono-alkylation. Start Low Yield of Mono-alkylated Product? Check_Dialkylation Is significant di-alkylation observed (TLC, LC-MS)? Start->Check_Dialkylation Low_Conversion Is starting material the main component? Check_Dialkylation->Low_Conversion No Strat1 Strategy: Use Protecting Group (e.g., Boc) for ultimate control. Check_Dialkylation->Strat1 Yes Optimize_Conditions Optimize Reaction Conditions Low_Conversion->Optimize_Conditions Yes Check_Workup Check Work-up: Ensure aqueous layer is basic (pH > 10) during extraction. Low_Conversion->Check_Workup No (Product Lost?) Strat2 Strategy: Use Reductive Amination if aldehyde/ketone is available. Strat1->Strat2 Strat3 Tactic: Increase excess of piperazine (4-10 eq). Add alkyl halide slowly. Strat1->Strat3 Increase_Temp Increase Temperature (e.g., 50-80 °C) Optimize_Conditions->Increase_Temp Change_Base Switch to stronger/less hindered base (e.g., K₂CO₃ -> Cs₂CO₃) Optimize_Conditions->Change_Base Change_Solvent Use more polar aprotic solvent (e.g., Acetonitrile, DMF) Optimize_Conditions->Change_Solvent

Caption: Troubleshooting decision tree for mono-alkylation.
Data Summary: Comparison of Strategies & Conditions
StrategyKey PrincipleAdvantagesDisadvantagesBest For
Direct Alkylation Use large excess of piperazine (4-10 eq).Simple, one-pot reaction.Wasteful of starting material; difficult purification.Quick trials; when starting piperazine is inexpensive.
Protecting Group Temporarily block one nitrogen (e.g., with Boc).Excellent selectivity; clean reaction profile; high purity.[9]Multi-step (protection/deprotection); higher cost.Complex molecules; when purity is paramount.
Reductive Amination React with aldehyde/ketone, then reduce.Highly selective for mono-alkylation; mild conditions.[3]Requires a suitable carbonyl compound.Synthesizing secondary and tertiary amines.
ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, Triethylamine (TEA)K₂CO₃ is a good, inexpensive starting point. Cs₂CO₃ is more effective due to higher solubility. TEA is a liquid organic base, easy to handle.[5]
Solvent Acetonitrile (ACN), Dimethylformamide (DMF)Polar aprotic solvents are generally effective at dissolving reactants and facilitating SN2 reactions.[5]
Temperature 50-80 °C or RefluxMany N-alkylations require heat to proceed at a practical rate. Monitor by TLC to avoid decomposition.[5]
Alkylating Agent R-I > R-Br > R-ClReactivity follows the leaving group ability (I⁻ > Br⁻ > Cl⁻). Use a more reactive halide if conversion is slow.

Experimental Protocols

Protocol 1: Mono-Alkylation using the Boc-Protection Strategy

Step 1: Mono-Boc Protection of 1-(4-Methylbenzyl)piperazine

  • Dissolve 1-(4-methylbenzyl)piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[6]

  • Stir the reaction mixture for 20-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent. Purify the resulting 1-Boc-4-(4-methylbenzyl)piperazine from unreacted starting material and the di-Boc byproduct, typically by silica gel column chromatography.

Step 2: Alkylation of the Boc-Protected Intermediate

  • Dissolve the purified 1-Boc-4-(4-methylbenzyl)piperazine (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).[5]

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.[5]

  • Heat the reaction mixture to 50-80 °C and monitor progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup (e.g., dissolve residue in EtOAc, wash with water and brine, dry over Na₂SO₄) and purify by silica gel column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified, fully substituted intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Evaporate the solvent and excess acid.

  • Neutralize carefully with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product into an organic solvent (e.g., DCM or EtOAc).

Protocol 2: Mono-Alkylation via Reductive Amination
  • Dissolve 1-(4-methylbenzyl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[5]

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious, as gas evolution may occur.[5]

  • Stir at room temperature until the reaction is complete (typically 4-24 hours, monitor by TLC/LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.[5]

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • Cui, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Reis, R., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society.
  • Sukhikh, T. S., et al. (2023).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Google Patents. (1999). Method for the preparation of piperazine and its derivatives.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (1959). Method for preparing 1-methylpiperazine.
  • National Institutes of Health. (2024).
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

Sources

Optimization

Technical Support Center: Troubleshooting Bis-Alkylation in 4-Methylbenzyl Piperazine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The preparation of 1-(4-methylbenzyl)piperazine is a fundamental transformation in medicinal chemistry, but it is notoriously plagued by over-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The preparation of 1-(4-methylbenzyl)piperazine is a fundamental transformation in medicinal chemistry, but it is notoriously plagued by over-alkylation. This guide provides authoritative, field-proven strategies to suppress, avoid, and remove 1,4-bis(4-methylbenzyl)piperazine impurities, ensuring high-purity mono-alkylated yields.

Part 1: Mechanistic Causality & FAQs

Q1: Why does bis-alkylation occur so readily, even when I strictly use a 1:1 stoichiometric ratio of piperazine to 4-methylbenzyl chloride? A: The intrinsic challenge arises from the comparable nucleophilicity of the two secondary nitrogen atoms in the piperazine ring[1]. When the first alkylation occurs, the newly attached 4-methylbenzyl group exerts a mild electron-donating inductive effect. This ensures that the remaining secondary amine in the mono-alkylated intermediate is just as nucleophilic—if not slightly more so—than the unsubstituted piperazine starting material. Because the reaction is typically run with an acid scavenger (e.g., K₂CO₃), the intermediate remains unprotonated and highly competitive for the remaining electrophile, leading to rapid bis-alkylation[1].

ReactionKinetics pip Piperazine (Secondary Amine) rxn1 + 4-Methylbenzyl Chloride Rate = k1 pip->rxn1 mono 1-(4-Methylbenzyl)piperazine (Target Mono-alkylated) rxn1->mono rxn2 + 4-Methylbenzyl Chloride Rate = k2 (k2 ≈ k1) mono->rxn2 Competing Reaction bis 1,4-Bis(4-methylbenzyl)piperazine (Bis-alkylated Impurity) rxn2->bis

Caption: Kinetic pathway illustrating the competing bis-alkylation reaction of piperazine.

Q2: How can I manipulate the reaction conditions to favor mono-alkylation without adding extra synthetic steps? A: The most reliable direct method is stoichiometric control utilizing a massive excess of piperazine (typically 5 to 10 equivalents)[2]. By flooding the reaction matrix with unsubstituted piperazine, the statistical probability of the electrophile colliding with a mono-alkylated intermediate drops significantly[3]. Additionally, performing a highly dilute, dropwise addition of the 4-methylbenzyl chloride via a syringe pump ensures the electrophile is consumed instantly by the excess piperazine before it can react with the product[3].

Q3: Excess piperazine is difficult to remove. Is there a way to achieve absolute mono-selectivity? A: Yes, through a protecting-group strategy. By utilizing commercially available mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate), one nitrogen is deactivated by the bulky, electron-withdrawing tert-butoxycarbonyl group[1]. The remaining secondary amine can be alkylated with 100% regioselectivity. Subsequent acidic deprotection yields the pure 1-(4-methylbenzyl)piperazine. While this adds two steps, it completely eliminates bis-alkylation[1].

Q4: I already ran the reaction and have a mixture of mono- and bis-alkylated products. How can I purify it without tedious column chromatography? A: You can exploit the differential basicity and lipophilicity of the two species using an acid-base extraction[4]. By carefully adjusting the pH of the aqueous phase, you can selectively protonate the more basic mono-substituted piperazine, pulling it into the aqueous layer, while the highly lipophilic, sterically hindered bis-alkylated byproduct remains trapped in the organic layer[5].

Part 2: Quantitative Strategy Comparison

To select the optimal synthetic route, review the comparative data below.

Synthetic StrategyReagent Stoichiometry (Pip:Electrophile)Typical Mono-Alkylation YieldBis-Alkylation Impurity LevelKey AdvantagePrimary Drawback
Direct Alkylation (1:1) 1:130-40%High (>30%)Atom economicalUnacceptable impurity profile
Direct Alkylation (Excess) 5:1 to 10:170-85%Low (<5%)Single-step reactionRequires recovery of excess piperazine
Boc-Protection Strategy 1:1 (using Mono-Boc-Pip)>90% (over 2 steps)None (0%)Absolute regiocontrolMulti-step synthesis (protect/deprotect)
Reductive Amination 1:1 (with 4-Methylbenzaldehyde)60-80%Moderate (5-15%)Avoids alkyl halidesRequires careful hydride selection

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Direct Alkylation via Stoichiometric Control (Excess Piperazine)

Objective: Synthesize 1-(4-methylbenzyl)piperazine while suppressing bis-alkylation through statistical probability[2][3].

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve anhydrous piperazine (8.61 g, 100 mmol, 10.0 eq.) in 100 mL of absolute ethanol.

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol, 2.0 eq.) to the stirring solution.

  • Slow Electrophile Addition: Dissolve 4-methylbenzyl chloride (1.41 g, 10 mmol, 1.0 eq.) in 20 mL of ethanol. Using a syringe pump, add this solution dropwise to the piperazine mixture over 2 hours at room temperature[3].

  • Validation Checkpoint 1 (Reaction Monitoring): Pull a 50 µL aliquot, dilute in methanol, and analyze via TLC (DCM:MeOH:NH₄OH 90:9:1). The electrophile (high Rf) should be completely consumed.

  • Workup & Recovery: Concentrate the mixture under reduced pressure to remove ethanol. The massive excess of unreacted piperazine will precipitate[6]. Suspend the residue in 50 mL of cold water and filter. The solid is unreacted piperazine (which can be recycled)[6].

  • Extraction: Extract the aqueous filtrate with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the crude mono-alkylated product.

Protocol B: Acid-Base Extraction Purification

Objective: Isolate pure 1-(4-methylbenzyl)piperazine from residual bis-alkylated impurities[4][5].

ExtractionWorkflow crude Crude Mixture in Organic Solvent (Mono- + Bis-alkylated) acid_wash Extract with Dilute Acid (pH ~4-5) crude->acid_wash aq_layer1 Aqueous Layer (Protonated Mono-product) acid_wash->aq_layer1 Aqueous Phase org_layer1 Organic Layer (Less Basic Bis-impurity) acid_wash->org_layer1 Organic Phase (Discard) basify Basify Aqueous Layer to pH > 10 aq_layer1->basify extract_org Extract with DCM/EtOAc basify->extract_org pure_mono Pure 1-(4-Methylbenzyl)piperazine (Organic Phase) extract_org->pure_mono

Caption: Acid-base extraction workflow for isolating mono-alkylated piperazine from impurities.

  • Initial Dissolution: Dissolve the crude product mixture (containing mono and bis-alkylated species) in 50 mL of ethyl acetate.

  • Selective Protonation: Transfer to a separatory funnel. Add 50 mL of a carefully buffered aqueous acidic solution (pH 4.5 using dilute HCl). Shake vigorously and allow phase separation[5].

  • Validation Checkpoint 2 (Phase Analysis): Spot both layers on a TLC plate. The bis-alkylated impurity (higher Rf) should remain entirely in the organic layer, while the mono-alkylated product (lower Rf) should be completely localized in the aqueous layer as a water-soluble salt.

  • Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer containing the bis-alkylated impurity[5].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous NaOH dropwise until the pH reaches >10. The aqueous layer will become cloudy as the free base of 1-(4-methylbenzyl)piperazine crashes out[5].

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3 x 30 mL). Dry over Na₂SO₄, filter, and concentrate to yield >95% pure 1-(4-methylbenzyl)piperazine.

Protocol C: Absolute Regiocontrol via Boc-Protection

Objective: Utilize N-Boc-piperazine to definitively prevent bis-alkylation[1].

  • Alkylation: Dissolve 1-Boc-piperazine (1.86 g, 10 mmol, 1.0 eq.) and K₂CO₃ (2.76 g, 20 mmol, 2.0 eq.) in 30 mL of anhydrous acetonitrile. Add 4-methylbenzyl chloride (1.41 g, 10 mmol, 1.0 eq.). Stir at 60 °C for 12 hours.

  • Validation Checkpoint 3 (Intermediate Confirmation): Analyze via LC-MS. A single major peak corresponding to the [M+H]+ of the Boc-protected intermediate should be observed. No bis-alkylation mass should be present.

  • Deprotection: Concentrate the mixture, extract with DCM/Water, and isolate the organic layer. To the concentrated organic layer, add 10 mL of a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Isolation: Remove TFA under reduced pressure. Dissolve the residue in water, basify to pH 12 with NaOH, and extract with DCM to yield pure 1-(4-methylbenzyl)piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate URL:[Link]

  • EP3782992A1 - Novel process for the preparation of ranolazine Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Piperazine HCl Salts in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a frequent and critical challenge in the lab...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a frequent and critical challenge in the laboratory: the poor solubility of piperazine hydrochloride salts in common organic solvents. As a foundational scaffold in medicinal chemistry, understanding the behavior of piperazine is crucial for reaction success, purification, and formulation. This document provides in-depth, field-proven insights and actionable protocols to overcome these solubility hurdles.

Section 1: The Root of the Problem: Understanding the Physicochemical Barriers

The low solubility of piperazine hydrochloride salts, particularly the dihydrochloride form (PipH₂²⁺ 2Cl⁻), is not an anomaly but a direct consequence of fundamental chemical principles. To effectively troubleshoot this issue, one must first understand the powerful forces at play.

The Tug-of-War: Lattice Energy vs. Solvation Energy

The dissolution of any ionic solid is governed by a thermodynamic balance between two key energies:

  • Lattice Energy: This is the substantial energy required to break apart the highly ordered, crystalline structure of the salt by separating its constituent ions.[1][2][3] In piperazine dihydrochloride, the strong electrostatic attractions between the doubly-protonated piperazinium cation (PipH₂²⁺) and the two chloride anions (Cl⁻) create a very stable crystal lattice with high lattice energy.[4]

  • Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions, stabilizing them in solution.[3]

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. Water, a highly polar protic solvent, is excellent at solvating ions, readily dissolving piperazine dihydrochloride.[5][6][7][8] However, most organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Toluene) are significantly less polar and cannot generate enough solvation energy to break down the robust crystal lattice of the salt.[9][10] This energy deficit is the primary reason for the observed insolubility.

Piperazine's Basicity: A Double-Edged Sword

Piperazine is a di-basic amine with two distinct pKa values for its conjugate acids: pKa₁ ≈ 9.73 and pKa₂ ≈ 5.35 at 25°C.[11][12][13][14] This means it readily accepts two protons to form a stable dihydrochloride salt. While this salt form offers superior stability and ease of handling compared to the hygroscopic free base, its dicationic nature (+2 charge) significantly increases the lattice energy, further compounding the solubility problem in non-polar media.[8]

Section 2: Frequently Asked Questions (FAQs) & Quick Solutions

This section addresses the most common questions our application scientists receive regarding piperazine HCl salt solubility.

Q1: My piperazine dihydrochloride won't dissolve in dichloromethane (DCM), THF, or ethyl acetate for my reaction. What am I doing wrong?

A: You are not doing anything wrong; this is expected behavior. These solvents lack the polarity to overcome the salt's high lattice energy. Direct dissolution is energetically unfavorable. Forcing the issue by simply adding more solvent is inefficient and often futile. The most effective strategy is to modify the piperazine species in situ to a more soluble form (see Protocol 1).

Q2: Can I just heat the mixture to force it to dissolve?

A: While heating can modestly increase the solubility of most compounds, it is often an unreliable and temporary solution for highly insoluble salts like piperazine dihydrochloride.[15] You may achieve a supersaturated solution that precipitates upon cooling to room temperature or upon the addition of other reagents.[16] Furthermore, prolonged heating can lead to the degradation of sensitive substrates or reagents in your reaction mixture.

Q3: I'm trying to use a co-solvent like methanol to help dissolve the salt in DCM. Is this a good approach?

A: Using a polar protic co-solvent like methanol or ethanol can help, but it's a balancing act.[17] While the alcohol can improve the solvation of the ions, you often need a significant percentage, which may alter the desired reactivity or polarity of your reaction medium.[18] This approach is most successful for reactions that are tolerant of alcoholic co-solvents. For a systematic approach, see Protocol 2.

Q4: Should I just use the piperazine free base instead of the HCl salt?

A: Using the free base is an excellent option as it is significantly more soluble in a wider range of organic solvents.[19] However, piperazine free base is hygroscopic and can absorb water and carbon dioxide from the air, which can affect its stoichiometry and introduce water into anhydrous reactions.[11][20] If you use the free base, ensure it is freshly handled from a sealed container or dried before use. Often, the most practical method is to generate the free base in situ from the more stable and easily weighed HCl salt (Protocol 1).

Q5: My reaction requires the hydrochloride salt to be present. What are my best solvent options?

A: If the salt form is mechanistically important, you are limited to highly polar solvents. Your best options are polar protic solvents like methanol and ethanol, or polar aprotic solvents like DMSO and DMF.[5][21] Solubility will still be limited and may require heating, but it is far more achievable than in less polar media. Always perform a small-scale solubility test first.

Section 3: In-Depth Troubleshooting Protocols
Protocol 1: In-situ Free-Basing for Enhanced Solubility

This is the most common and effective method for using piperazine HCl salts in organic reactions. The goal is to neutralize the HCl salt with a non-nucleophilic base, releasing the neutral (and much more soluble) piperazine free base directly into the reaction mixture.

Step-by-Step Methodology:

  • Reagent & Solvent Setup: To your reaction vessel, add the piperazine dihydrochloride salt and your chosen anhydrous organic solvent (e.g., DCM, THF, MeCN, Toluene).

  • Stirring: Begin vigorous stirring to create a fine suspension. This maximizes the surface area of the salt.[15]

  • Base Addition: Add a suitable non-nucleophilic organic base. The choice of base is critical and depends on your reaction's sensitivity.

    • Stoichiometry: For piperazine dihydrochloride (Pip·2HCl), you will need at least 2.2 equivalents of the base to ensure complete neutralization of both HCl molecules and to provide a slight excess to drive the equilibrium.

    • Common Bases: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are standard choices.

  • Equilibration: Allow the suspension to stir for 15-30 minutes at room temperature. You will often observe the solids dissolving as the soluble free base is formed. The by-product (e.g., Et₃N·HCl) may remain as a precipitate or, in some cases, also dissolve.

  • Proceed with Reaction: Once the piperazine has visibly dissolved (or after the equilibration period), you can proceed with adding your other reagents.

Protocol 2: Counter-Ion Exchange & Salt Screening

For drug development professionals, optimizing the salt form itself is a key strategy to improve physicochemical properties.[22][23] Exchanging the chloride for a different counter-ion can dramatically alter solubility by changing the crystal lattice energy.[24][25][26]

Objective: To form a new piperazine salt with a larger, "softer," or more lipophilic counter-ion that has lower lattice energy and better compatibility with organic solvents.[27]

Step-by-Step Methodology (Screening):

  • Free Base Generation: Start by converting a stock of piperazine dihydrochloride to the free base. Dissolve the salt in water, add 2.5 equivalents of NaOH, and extract the free base into an organic solvent like chloroform or DCM.[19] Dry the organic layer and evaporate the solvent carefully to obtain the free base.

  • Acid Selection: Choose a panel of acids to screen as potential new counter-ions. See Table 2 for examples.

  • Salt Formation (Stoichiometric Method):

    • Dissolve one equivalent of the piperazine free base in a suitable solvent (e.g., ethanol, ethyl acetate).

    • In a separate vessel, dissolve two equivalents of the chosen acid (for a 1:2 salt) in the same solvent.

    • Slowly add the acid solution to the piperazine solution while stirring.

    • If a precipitate forms, it is the new salt. Isolate it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.[22]

  • Solubility Testing: Once you have formed and isolated the new salts, perform solubility tests in your target organic solvents using a standardized method, such as the shake-flask method.[28]

Section 4: Data & Visualizations
Data Tables

Table 1: Qualitative Solubility of Piperazine and its Dihydrochloride Salt

CompoundWaterMethanol / EthanolDCM / ChloroformTHF / Ethyl AcetateToluene / Hexane
Piperazine (Free Base) Freely Soluble[11][20]Soluble[12]Soluble[19]Sparingly SolublePoorly Soluble
Piperazine Dihydrochloride Freely Soluble[5][6][8]Sparingly Soluble[5][7]Insoluble[29]InsolubleInsoluble[8]

Table 2: Comparison of Counter-Ions for Modulating Solubility

Counter-IonAcid SourceTypical Salt PropertiesExpected Impact on Organic Solubility
Chloride (Cl⁻) Hydrochloric AcidSmall, hard ion. High lattice energy.[2]Very Low
Mesylate (CH₃SO₃⁻) Methanesulfonic AcidLarger than chloride, can reduce lattice energy.Moderate Improvement
Tosylate (p-TsO⁻) p-Toluenesulfonic AcidBulky, aromatic ion. Disrupts crystal packing.Good Improvement
Adipate Adipic AcidForms a 1:1 salt, may have different packing.[20]Variable, can improve
Citrate Citric AcidForms complex hydrates, often highly water-soluble.[20]Low
Alkyl Sulfates Alkyl Sulfuric AcidsLipophilic tail can significantly improve solubility in less polar media.[27]High Improvement
Diagrams & Workflows

G start START: Piperazine HCl salt is insoluble in my organic solvent. q1 Is an in-situ free-basing approach compatible with your reaction chemistry? start->q1 protocol1 Use Protocol 1: Add 2.2 eq. of a non-nucleophilic base (e.g., Et3N, DIPEA) to the suspension before adding other reagents. q1->protocol1 YES q2 Can you use a highly polar (and potentially protic) solvent like MeOH, EtOH, DMF, or DMSO? q1->q2 NO a1_yes YES a1_no NO solvent_test Switch to a polar solvent. Perform a small-scale solubility test first. q2->solvent_test YES q3 Is this for a drug development program where the salt form can be re-engineered? q2->q3 NO a2_yes YES a2_no NO protocol2 Use Protocol 2: Perform a counter-ion exchange (salt screening) study to create a more soluble salt form. q3->protocol2 YES end Re-evaluate synthetic route. Consider starting with a different, more soluble piperazine derivative. q3->end NO a3_yes YES a3_no NO

Caption: Troubleshooting workflow for piperazine HCl solubility.

G cluster_solvent Organic Solvent Phase dissolved_freebase Piperazine (Free Base) (Soluble) byproduct 2 Et₃N•H⁺Cl⁻ (By-product, may precipitate) dissolved_ions PipH₂²⁺ + 2Cl⁻ (Trace Amount) dissolved_ions->dissolved_freebase  Equilibrium Shift base + 2 Et₃N solid PipH₂²⁺•2Cl⁻ (Solid) (Insoluble) solid->dissolved_ions Very Unfavorable Equilibrium

Sources

Optimization

Technical Support Center: 1-(4-Methylbenzyl)piperazine Extraction Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of piperazine derivatives due to their complex ionization profiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of piperazine derivatives due to their complex ionization profiles. 1-(4-Methylbenzyl)piperazine is a bifunctional molecule, and its successful liquid-liquid extraction (LLE) relies entirely on precise pH manipulation. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to optimize your free base extraction workflows.

Core Principles of Piperazine Speciation and Extraction

The fundamental challenge in isolating 1-(4-Methylbenzyl)piperazine lies in manipulating the ionization state of its two nitrogen centers. Unsubstituted piperazine exhibits two distinct pKa values: pKa₁ ≈ 9.73 (secondary amine) and pKa₂ ≈ 5.35 (tertiary amine)[1]. The introduction of the 4-methylbenzyl group yields a substituted tertiary amine, slightly lowering the basicity of that specific nitrogen due to steric and inductive effects, while the remaining secondary amine retains a predicted pKa of approximately 9.16[2].

In liquid-liquid extraction, a molecule will only partition efficiently into an organic solvent when it is in its neutral, un-ionized form (the free base)[3]. If the pH of the aqueous phase is not sufficiently high, the secondary amine remains protonated. This cationic state renders the molecule highly water-soluble, leading to significant product loss in the aqueous waste stream.

Troubleshooting & FAQs

Q: Why is my extraction yield consistently low when I adjust the aqueous phase to pH 8.5? A: At pH 8.5, you are operating below the pKa of the secondary amine (pKa ~9.16). According to the Henderson-Hasselbalch equation, more than 80% of your target molecule is still in the protonated (cationic) state at this pH. To drive the equilibrium toward the neutral free base, the aqueous pH must be elevated to at least 2 units above the highest pKa. You must adjust the pH to 11.5–12.0 to ensure >99% of the 1-(4-Methylbenzyl)piperazine is deprotonated and available for organic partitioning.

Q: How can I effectively separate unreacted piperazine from my synthesized 1-(4-Methylbenzyl)piperazine? A: Unreacted piperazine is a ubiquitous impurity in these syntheses. Because unsubstituted piperazine is highly hydrophilic (due to its dual secondary amines) and 1-(4-Methylbenzyl)piperazine is significantly more lipophilic, you can exploit differential solubility rather than just pH. By adjusting the aqueous phase to pH 12.0 and extracting with a moderately non-polar solvent like toluene or ethyl acetate, the lipophilic mono-alkylated product will partition into the organic layer. The highly polar, unsubstituted piperazine will largely remain in the aqueous phase, even in its un-ionized state.

Q: I am forming a stubborn emulsion during the organic extraction at pH 12. How do I break it? A: Emulsions in basic piperazine extractions are often caused by the formation of localized soap-like structures or the presence of fine inorganic precipitates (like sodium carbonate). To resolve this:

  • Salting Out: Increase the ionic strength of the aqueous layer by saturating it with NaCl (brine) prior to extraction. This decreases the solubility of the organic compound in the aqueous phase and increases density differences between the layers.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.

  • Interfacial Disruption: Gently warm the separatory funnel, or add a small volume of methanol (1-2% of total volume) to disrupt the interfacial tension.

Quantitative Data: pH vs. Ionization State

The following table summarizes the relationship between aqueous pH and the availability of the extractable free base.

CompoundSubstructure TypepKa₁ (Secondary N)pKa₂ (Tertiary N)% Free Base at pH 8.0% Free Base at pH 12.0
Piperazine Unsubstituted9.735.35< 2%> 99%
1-(4-Methylbenzyl)piperazine Mono-alkylated~9.16~4.80~7%> 99%

Validated Experimental Protocol: Acid-Base Extraction

This protocol utilizes a self-validating acid-base swing to ensure high purity and recovery of the 1-(4-Methylbenzyl)piperazine free base.

Step 1: Acidic Wash (Impurity Clearance)

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with an equal volume of 1M HCl (aqueous).

  • Causality: The basic piperazine derivatives protonate and partition into the aqueous layer. Neutral organic impurities remain in the DCM.

  • Validation Check: Test the pH of the separated aqueous layer; it must be < 3.0. If the buffering capacity of the crude mixture raised the pH, add additional 1M HCl until pH < 3.0 is achieved. Discard the DCM layer.

Step 2: Basification (Free Base Generation)

  • Cool the retained aqueous layer in an ice bath (the neutralization reaction is highly exothermic).

  • Slowly add 5M NaOH dropwise while stirring vigorously until the pH reaches 11.5–12.0.

  • Causality: The high pH completely deprotonates the secondary amine (pKa 9.16), generating the neutral, lipophilic 1-(4-Methylbenzyl)piperazine free base.

  • Validation Check: Use a high-range pH strip or calibrated meter to confirm the pH remains stable at ≥11.5 after 5 minutes of continuous stirring.

Step 3: Organic Extraction

  • Extract the basic aqueous layer three times with fresh DCM or Ethyl Acetate (using 1/3 the volume of the aqueous layer each time).

  • Causality: Multiple extractions with smaller volumes are mathematically more efficient at recovering the partitioned free base than a single large-volume extraction.

  • Combine the organic extracts.

Step 4: Washing and Drying

  • Wash the combined organic layer once with saturated aqueous NaCl (brine) to remove residual water and dissolved inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Check: The drying agent should flow freely like sand. If it clumps heavily, water is still present; add more Na₂SO₄.

  • Filter to remove the drying agent and concentrate under reduced pressure to yield the pure 1-(4-Methylbenzyl)piperazine free base.

Process Visualization

G Crude Crude Reaction Mixture (Target + Impurities) AcidWash 1. Acidic Wash (pH < 3) Add 1M HCl Crude->AcidWash Aq1 Aqueous Phase (Protonated Piperazines) AcidWash->Aq1 Retain Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Discard Basify 2. Basification (pH > 11.5) Add 5M NaOH Aq1->Basify Extract 3. Organic Extraction Add DCM or EtOAc Basify->Extract Aq2 Aqueous Phase (Salts & Polar Impurities) Extract->Aq2 Discard Org2 Organic Phase (Neutral Free Base) Extract->Org2 Retain Pure 4. Dry & Concentrate Pure 1-(4-Methylbenzyl)piperazine Org2->Pure

Workflow of the optimized acid-base liquid-liquid extraction for 1-(4-Methylbenzyl)piperazine.

References

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Benzylpiperazine Derivatives During Storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the handling and storage of benzylpiperazine derivatives. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the handling and storage of benzylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these valuable compounds. Benzylpiperazine and its derivatives are susceptible to oxidative degradation, which can compromise experimental results and lead to inconsistent data. This document provides in-depth troubleshooting guides, validated protocols, and scientific explanations to help you mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of oxidation in my benzylpiperazine sample?

A1: The most common sign of degradation is a change in color of the solid drug substance, often to a yellowish or brownish hue.[1] This indicates the formation of colored degradation products resulting from reactions with light or atmospheric oxygen.[1] In solutions, you might observe precipitation, cloudiness, or a similar color change over time.

Q2: My experimental results have become inconsistent. Could this be a stability issue?

A2: Yes, inconsistent biological or analytical results are a significant indicator of compound degradation.[1] Oxidation can lead to a loss of potency or the formation of new compounds with different pharmacological activities. If you observe unexpected effects or a decrease in the expected activity, it is critical to assess the stability of your compound under your specific experimental conditions.[1]

Q3: What are the primary factors that accelerate the oxidation of benzylpiperazine derivatives?

A3: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[1] This process can be initiated or accelerated by several factors, including:

  • Atmospheric Oxygen: Direct reaction with oxygen is a primary degradation pathway.

  • Light Exposure: UV light, in particular, can induce photochemical reactions leading to degradation.[1]

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.[2][3]

  • Trace Metal Ions: Metal ions can act as catalysts in oxidation reactions.[1][4]

Q4: How can I definitively identify and quantify oxidation products?

A4: Several analytical techniques are suitable for this purpose. High-Performance Liquid Chromatography (HPLC) is excellent for separating the parent drug from its degradation products and quantifying them.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and structural identification of the parent compound and any impurities or metabolites.[6][7][8]

Section 2: Visualizing the Problem and Solution

Understanding the degradation pathway and the troubleshooting process is crucial. The following diagrams illustrate these key concepts.

OxidationPathway BZP Benzylpiperazine Derivative Intermediate Reactive Intermediate (e.g., Radical Cation) BZP->Intermediate Oxidation Oxidants Initiators: - Atmospheric O₂ - Light (hv) - Heat (Δ) - Metal Ions (Mⁿ⁺) Oxidants->Intermediate N_Oxide N-Oxide Products Intermediate->N_Oxide Further Reaction RingOpened Ring-Opened Products Intermediate->RingOpened Degradation Other Other Degradants Intermediate->Other Side Reactions

Caption: Generalized oxidation pathway for benzylpiperazine derivatives.

TroubleshootingWorkflow Start Issue Observed: Inconsistent Results or Visual Change IsSolid Is the sample a solid or solution? Start->IsSolid SolidCheck Check Solid Storage: - Light exposure? - Inert atmosphere? - Airtight container? IsSolid->SolidCheck Solid SolutionCheck Check Solution Prep/Storage: - Freshly prepared? - Stored at -20°C/-80°C? - Freeze-thaw cycles? IsSolid->SolutionCheck Solution ImplementSolid Action: Repackage solid in amber vial under N₂ or Ar. Re-test. SolidCheck->ImplementSolid Issue Found Analytical Further Analysis: Perform HPLC/GC-MS to identify degradants. SolidCheck->Analytical No Obvious Issue ImplementSolution Action: Prepare fresh solution. Use single-use aliquots for storage. Re-test. SolutionCheck->ImplementSolution Issue Found SolutionCheck->Analytical No Obvious Issue

Caption: Troubleshooting workflow for stability issues.

Section 3: Troubleshooting Guide

This section addresses specific scenarios you may encounter and provides actionable solutions.

Scenario Potential Cause(s) Recommended Actions & Solutions
1. Color change (yellowing/browning) of the solid compound. 1. Photodegradation: Exposure to ambient or UV light.[1] 2. Surface Oxidation: Reaction with atmospheric oxygen.[1]Solution: Immediately transfer the compound to an amber glass vial to protect it from light. For long-term storage, flush the vial with an inert gas (nitrogen or argon) before sealing to displace oxygen. Store in a cool, dark, and dry place.[1]
2. Loss of potency or inconsistent results in assays. 1. Solution Degradation: The compound is unstable in your chosen solvent or at the storage temperature. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of a stock solution can accelerate degradation.[1]Solution: Always prioritize using freshly prepared solutions for experiments.[1] If solutions must be stored, perform a stability study in your experimental buffer. For storage, create small, single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
3. Precipitation or cloudiness observed in a stored solution. 1. Formation of Insoluble Degradants: Oxidation products may have lower solubility. 2. pH Shift: Changes in solution pH upon storage can affect solubility, especially if the container leaches ions.[9]Solution: Do not use the solution. Prepare a fresh stock. To prevent this, consider buffering the solution to an optimal pH where the compound has maximum stability and solubility.[1] Using high-quality, low-leachable containers can also prevent pH shifts.[9]
4. Rapid degradation even with proper handling. 1. Catalysis by Metal Ions: Trace metal contamination in solvents or on glassware can catalyze oxidation. 2. Reactive Excipients: Impurities like peroxides in formulation excipients can be a source of oxidation.[10]Solution: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.[1] When working with excipients, ensure they are of high purity and low in peroxide content.[10]

Section 4: Protocols for Optimal Stability

Adhering to validated protocols for storage and handling is the most effective way to prevent oxidation.

Protocol 1: Optimal Storage of Solid Compounds
  • Receiving: Upon receipt, inspect the compound for any visual signs of degradation.

  • Environment: Perform all handling in a controlled environment with low humidity and subdued lighting.

  • Aliquoting: If the compound will be used over a long period, aliquot it into smaller, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.

  • Storage: Store the sealed vials in a dark, dry location at the recommended temperature (typically 2-8°C or -20°C for long-term storage).

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, degassed solvents. If using aqueous buffers, prepare them fresh with high-purity water.

  • pH Control: If the compound's stability is pH-dependent, use a suitable buffer system to maintain the optimal pH.[1]

  • Antioxidant Addition (Optional): If the compound is highly sensitive, consider adding an antioxidant. See Table 2 for guidance.

  • Preparation: Prepare the solution and immediately aliquot it into single-use volumes in cryovials or amber glass vials.

  • Storage: Flash-freeze the aliquots if appropriate and store them at -20°C or -80°C. Avoid slow freezing, which can affect compound stability.

  • Usage: When needed, thaw one aliquot rapidly and use it immediately. Do not refreeze any unused portion of the thawed solution.

Protocol 3: Proactive Forced Degradation Study

This protocol helps identify potential degradation products before they become a problem in long-term studies.

  • Preparation: Dissolve a small amount of the benzylpiperazine derivative in a suitable solvent to a known concentration.

  • Stress Condition: Add a solution of 3% hydrogen peroxide (H₂O₂) to the drug solution.[1]

  • Incubation: Store the solution at room temperature, protected from light, for a set period (e.g., 24 hours).

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take a sample and analyze it by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms over time. The appearance of new peaks and a decrease in the parent compound peak indicates oxidative degradation. This provides valuable information on the stability-indicating nature of your analytical method.[10]

Section 5: Antioxidant Selection Guide

For highly sensitive derivatives or formulations requiring long-term stability, the addition of an antioxidant may be necessary.

Antioxidant Mechanism of Action Solubility Typical Use & Considerations
Butylated Hydroxytoluene (BHT) Radical Scavenger (Chain-breaking)Lipid-solubleEffective in non-aqueous formulations and solid-state mixtures. Commonly used to quench radical reactions.[1]
Ascorbic Acid (Vitamin C) Reducing Agent / Oxygen ScavengerWater-solubleIdeal for aqueous solutions. It is readily oxidized, thereby protecting the active compound.[11] Can be pH-dependent.
Sodium Metabisulfite Oxygen ScavengerWater-solubleVery effective in aqueous solutions but can react with certain functional groups. Can generate acidic species.[12]
Ethylenediaminetetraacetic acid (EDTA) Chelating AgentWater-solubleInactivates trace metal ions (Fe, Cu) that catalyze oxidation reactions. Often used in combination with other antioxidants.[1][13]
References
  • BZP/piperazines drug profile. (2018, November 15). The European Union Drugs Agency (EUDA). Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Retrieved from [Link]

  • (PDF) Benzylpiperazine: A drug of abuse? - ResearchGate. Retrieved from [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2016). Neurotoxicity Research. Retrieved from [Link]

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. (2014, June 23). CORE. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC. Retrieved from [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002, June 15). PubMed. Retrieved from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021, August 7). Auburn University. Retrieved from [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2015). PMC. Retrieved from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2022). PMC. Retrieved from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved from [Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. (2017). ResearchGate. Retrieved from [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC. Retrieved from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 31). MDPI. Retrieved from [Link]

  • Treatment of Light-Induced Degradation for Solar Cells in a p-PERC Solar Module via Induction Heating. (2021, October 5). MDPI. Retrieved from [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Retrieved from [Link]

  • CN104226079A - Antioxidant for organic amine type decarburizing solution. Google Patents.
  • Packaging - How to store highly sensitive drugs? Functional coatings. (2026, February 3). A3P. Retrieved from [Link]

  • (PDF) Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. Retrieved from [Link]

  • How Does Long-Term Storage Influence the Physical Stability and Dissolution of Bicalutamide from Solid Dispersions and Minitablets?. (2022, May 18). MDPI. Retrieved from [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). PMC. Retrieved from [Link]

Sources

Optimization

Troubleshooting oiling out during crystallization of piperazine salts

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of crystallization is paramount to successful drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of crystallization is paramount to successful drug development. This guide provides in-depth troubleshooting strategies and foundational knowledge to address a common and often frustrating challenge: oiling out during the crystallization of piperazine salts.

Frequently Asked Questions (FAQs): Understanding Oiling Out

Q1: What exactly is "oiling out" in the context of piperazine salt crystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a super-saturated liquid (an "oil") rather than as a solid crystalline phase.[1][2][3] This oil is a solute-rich liquid that is immiscible with the primary solvent. For piperazine salts, instead of obtaining well-defined crystals, you will observe the formation of a dense, often viscous, liquid layer or small droplets. This can severely hinder purification, isolation, and downstream processing.[2]

Q2: Why does oiling out happen? What are the thermodynamic and kinetic drivers?

A2: Oiling out is primarily driven by reaching a state of high supersaturation too quickly.[1][2] From a thermodynamic perspective, the system seeks to lower its free energy. When the concentration of the piperazine salt far exceeds the solubility limit, the system may find a lower energy state by forming a disordered, solute-rich liquid phase rather than an ordered crystal lattice.[4] Kinetically, the formation of this liquid "oil" is often faster than the highly ordered process of crystal nucleation and growth.[2] Key contributing factors include:

  • Rapid Supersaturation Generation: This can be caused by fast cooling, rapid addition of an anti-solvent, or quick evaporation of the solvent.[1][5]

  • Poor Solvent Choice: The selected solvent system may have a very high solubility for the piperazine salt, requiring extreme conditions (e.g., very low temperatures or large volumes of anti-solvent) to induce crystallization, which promotes oiling out.[6][7]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of crossing into a region of the phase diagram where LLPS is the favored outcome.[1]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, inhibiting nucleation and promoting the separation of an oil phase where the impurities may be highly soluble.[1][6][8]

  • Low Melting Point: If the melting point of the piperazine salt (or its hydrate/solvate) is below the temperature of the crystallization experiment, it can melt or "oil out" upon separation from the solution.[8]

Q3: What are the negative consequences of oiling out for my research?

A3: Oiling out is detrimental to the goals of crystallization and can lead to significant setbacks:

  • Poor Purification: The oil phase can act as a solvent for impurities, which then get trapped when the oil eventually solidifies, leading to a product with low purity.[1][2][6]

  • Amorphous or Poorly Crystalline Product: The oil often solidifies into a glassy, amorphous solid or a gum, which is difficult to filter, dry, and handle. This can also lead to issues with stability and bioavailability.[1]

  • Low Yield and Poor Selectivity: In the case of resolving diastereomeric salts, oiling out prevents the selective crystallization of the desired salt, leading to poor separation and low yields of the target enantiomer.[1]

  • Process Irreproducibility: Oiling out can be unpredictable and highly sensitive to small changes in conditions like mixing and heat transfer, making the process difficult to control and scale up.[2]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving oiling out issues. The core principle is to maintain the system within the Metastable Zone (MSZ) —the region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur.

Strategy 1: Control the Rate of Supersaturation

High supersaturation is the most common cause of oiling out.[1] The goal is to generate supersaturation slowly and in a controlled manner, allowing time for crystal nucleation and growth to occur before LLPS.

A4: This is a classic sign of excessively rapid cooling. A slower cooling rate keeps the system within the metastable zone for a longer period.

Experimental Protocol: Implementing a Controlled Cooling Profile

  • Dissolution: Heat the solvent and dissolve the piperazine salt until a clear solution is obtained. A temperature 5-10 °C above the saturation point is a good starting point.

  • Initial Hold: Hold the solution at this temperature for 15-30 minutes to ensure all nuclei have dissolved.

  • Slow Cooling: Reduce the temperature at a slow, linear rate. Start with a rate of 5-10 °C per hour. For very sensitive systems, rates as low as 1-2 °C per hour may be necessary.

  • Isothermal Hold: Once the desired final temperature is reached, hold the suspension for several hours to allow for complete crystallization and equilibration.

A5: This indicates that localized high supersaturation is being generated. The key is to add the anti-solvent slowly and with efficient mixing to ensure it disperses quickly.

Experimental Protocol: Optimized Anti-Solvent Addition

  • Temperature: Maintain the solution at a constant, slightly elevated temperature where the piperazine salt is still soluble but close to its saturation point.

  • Addition Rate: Add the anti-solvent at a slow, controlled rate using a syringe pump. This prevents a rapid increase in supersaturation.

  • Mixing: Ensure vigorous and efficient stirring (e.g., using an overhead stirrer for larger volumes) to rapidly disperse the anti-solvent as it is added.

  • Sub-surface Addition: If possible, add the anti-solvent below the surface of the solution to further improve dispersion.

Troubleshooting & Optimization Workflow

The following diagram outlines a logical workflow for addressing oiling out.

G start Oiling Out Observed supersaturation Step 1: Control Supersaturation start->supersaturation slow_cooling Reduce Cooling Rate (e.g., 5-10 °C/hr) supersaturation->slow_cooling If using cooling crystallization slow_addition Slow Anti-Solvent Addition (Use Syringe Pump) supersaturation->slow_addition If using anti-solvent crystallization reduce_conc Decrease Initial Solute Concentration supersaturation->reduce_conc solvent Step 2: Optimize Solvent System slow_cooling->solvent If still oiling out slow_addition->solvent If still oiling out reduce_conc->solvent If still oiling out solvent_screen Perform Solvent Screen (Vary Polarity/H-bonding) solvent->solvent_screen cosolvent Add a Co-Solvent to Modify Solubility solvent->cosolvent seeding Step 3: Implement Seeding solvent_screen->seeding If still oiling out cosolvent->seeding If still oiling out add_seeds Add Seed Crystals (1-5% w/w) within Metastable Zone seeding->add_seeds resolved Problem Resolved add_seeds->resolved

Caption: A step-by-step decision tree for troubleshooting oiling out.

Strategy 2: Optimize the Solvent System

The choice of solvent is critical. Piperazine is a diprotic base and its salts can have varied solubilities depending on the solvent's polarity, proticity, and hydrogen bonding capability.[9][10]

A6: The ideal solvent system should provide moderate solubility for your piperazine salt, with a pronounced decrease in solubility upon cooling or anti-solvent addition. A solvent in which the salt is excessively soluble will likely lead to oiling out.

Experimental Protocol: Systematic Solvent Screening

  • Select a Range: Choose a diverse set of solvents with varying polarities (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and ethers like THF).

  • Small-Scale Tests: In small vials, attempt to dissolve a known amount of your piperazine salt in a small volume of each solvent at room temperature and with heating.

  • Observe: Note the solubility in each. For promising candidates, heat to dissolve and then cool slowly to room temperature and then in an ice bath.

  • Evaluate: Observe whether crystals form or if the system oils out. The best solvents will show a clear difference in solubility with temperature and produce a crystalline solid upon cooling.

  • Consider Mixtures: Binary solvent systems (a "solvent" and an "anti-solvent") offer fine control over solubility and are often effective at preventing oiling out.[6]

PropertyValueSignificance for Crystallization
Piperazine pKa1 ~5.35Influences the pH range for salt formation and stability. The choice of acid is critical.
Piperazine pKa2 ~9.73[9]The second basic site allows for the formation of di-salts, which will have different solubility profiles.
Water Solubility Freely soluble (150 g/L at 20°C)[9]Water is often a poor crystallization solvent for piperazine itself but can be a component in mixed solvent systems for its salts.
Common Forms Anhydrous, Hexahydrate[9][10]The formation of a stable hydrate can be a purification method itself but can also complicate crystallization if not controlled.[11]
Salt Solubility Highly variable. Meclofenamic acid-piperazine salt is 2724-fold more soluble than the parent acid.[12]The counter-ion dramatically alters solubility, requiring specific solvent screening for each different salt.
Strategy 3: Implement a Seeding Strategy

Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation and promote controlled crystal growth on existing surfaces, effectively preventing oiling out.[1][2]

A7: Absolutely. Seeding provides a template for crystallization, directing the system towards the desired solid phase instead of the kinetically favored liquid phase.

Experimental Protocol: Effective Seeding

  • Prepare Seeds: Obtain or prepare a small quantity of the pure, crystalline piperazine salt you wish to crystallize. Gently grind the crystals to a fine powder if necessary.

  • Prepare Solution: Prepare a saturated solution of your piperazine salt at an elevated temperature.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated, but where spontaneous crystallization does not yet occur (the metastable zone). This often requires some preliminary experiments to define.

  • Add Seeds: Add a small amount of seed crystals (typically 1-5% of the total solute weight) to the solution.[1]

  • Equilibrate and Cool: Hold the seeded solution at this temperature for 1-2 hours to allow for initial growth on the seeds, then resume a slow cooling profile to the final temperature to maximize yield.

Visualizing the Problem: The Phase Diagram

Oiling out can be understood by visualizing a ternary phase diagram. The goal is to design a crystallization path that avoids crossing into the Liquid-Liquid Phase Separation (LLPS) region.

G img caption Phase diagram illustrating crystallization pathways.

Caption: A conceptual phase diagram showing the desired crystallization pathway (A) which avoids the oiling out region, and an undesirable pathway (B) that leads to LLPS.[13][14] Controlling supersaturation keeps the process on path A.

References

  • Kim, I., et al. (2011). Solid liquid solubility of piperazine. SINTEF. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and.... PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Jiang, S., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Drenth, J., & Haas, C. (2004). Origin and use of crystallization phase diagrams. PMC. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]

  • ACS Publications. (2025). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms.... Crystal Growth & Design. Available at: [Link]

  • Mühlberg, M. (2011). Phase Diagrams for Crystal Growth. Wiley-VCH. Available at: [Link]

  • Reddit User Discussion. (2025). Need help with antisolvent crystallization of small molecule. r/Chempros. Available at: [Link]

  • Solubility of Things. Piperazine. Available at: [Link]

  • RM@Schools. Antisolvent Crystallization. Available at: [Link]

  • MDPI. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Available at: [Link]

  • Hampton Research. Temperature as a Crystallization Variable. Available at: [Link]

  • Bonnete, F. (2019). Crystallization in the Presence of a Liquid−Liquid Phase Separation. University of Cincinnati. Available at: [Link]

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  • Falk, D. (2014). Comparing Three Common Seeding Techniques for Pipeline Vegetation Restoration. Rangelands. Available at: [Link]

  • MDPI. (2025). Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. Available at: [Link]

  • University of Geneva. Guide for crystallization. Available at: [Link]

  • ACS Publications. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Available at: [Link]

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  • ResearchGate. The effect of temperature and pressure on the crystal structure of piperidine. Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Residual Benzyl Chloride in Piperazine Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the purification of active pharmaceutical ingredients (APIs) and their intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the purification of active pharmaceutical ingredients (APIs) and their intermediates. One of the most notorious bottlenecks in the synthesis of 1-benzylpiperazine and its derivatives is the removal of unreacted benzyl chloride.

This guide is designed for researchers, chemists, and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for electrophile scavenging and product isolation.

Frequently Asked Questions (FAQs)

Q: Why does residual benzyl chloride persist after my reaction, and why is it so hard to remove via chromatography? A: Benzyl chloride is a highly reactive, lipophilic lachrymator. During the synthesis of 1-benzylpiperazine, a large molar excess of piperazine is typically used to statistically prevent over-alkylation (which would form the unwanted 1,4-dibenzylpiperazine byproduct)[1]. While benzyl chloride is the limiting reagent, slight stoichiometric imbalances, moisture, or incomplete conversions often leave residual traces. On silica gel, benzyl chloride streaks heavily and possesses an Rf value that frequently causes it to co-elute with the target amine or its hydrolysis byproduct (benzyl alcohol), making chromatographic purification highly inefficient and prone to failure[2].

Q: Can I use basic hydrolysis during an aqueous workup to destroy the residual benzyl chloride? A: Basic hydrolysis using standard aqueous NaOH or NaHCO₃ is notoriously slow. This is due to a mass-transfer limitation: benzyl chloride is immiscible in water, creating a biphasic mixture where the hydroxide ions and the electrophile rarely interact[3]. While applying heat accelerates hydrolysis, it risks thermally degrading your target product. If hydrolysis is absolutely necessary (e.g., for waste treatment), it must be performed with an alcoholic hydroxide solution (such as ethanolic KOH) or by employing a phase transfer catalyst (PTC) to bring the reactants into the same phase[3].

Q: What is the most effective chemical quenching method for unreacted benzyl chloride? A: The most robust and modern method utilizes a polymer-supported amine scavenger, such as a tris(2-aminoethyl)amine-functionalized PolyHIPE or polystyrene resin[4]. These resins act as nucleophilic sponges. The primary and secondary amines tethered to the insoluble polymer matrix undergo a rapid


 reaction with the electrophilic benzyl chloride, covalently trapping it onto the solid support[5]. The resin is then simply filtered away, leaving the pure product in the liquid phase[6].

Q: Is there a scalable, resin-free method to isolate the product? A: Yes. 1-Benzylpiperazine can be selectively precipitated as a dihydrochloride salt. By treating the crude reaction mixture with ethanolic hydrogen chloride at 0°C, the piperazine product crystallizes as white plates[1]. Because unreacted benzyl chloride lacks basicity, it cannot form a salt; it remains completely soluble in the cold ethanol mother liquor and is easily removed via suction filtration[1].

Quantitative Data: Method Comparison

When designing your downstream processing, selecting the right purification strategy depends on your scale, budget, and the specific chemical properties of your piperazine derivative.

Removal StrategyEfficiencyProcessing TimeScalabilityRelative CostIdeal Use Case
Selective HCl Precipitation >95%1–2 hoursExcellent (Process Scale)LowStandard 1-benzylpiperazine synthesis
Polymeric Amine Scavenging >98%1–3 hoursModerate (Library Scale)HighComplex derivatives, parallel synthesis
Liquid Amine Quench ~90%2–4 hoursGoodLowLarge scale where crystallization fails
Alkaline Hydrolysis (PTC) ~80%4–8 hoursGoodLowWaste treatment prior to disposal

Process Workflows

Workflow A Crude Reaction Mixture (Piperazine Product + Residual BnCl) B Add Ethanolic HCl at 0°C A->B Method 1: Crystallization C Add Polyamine Scavenger Resin (e.g., PS-Trisamine) A->C Method 2: Resin Scavenging D Precipitation of Product Dihydrochloride B->D E Covalent Trapping of BnCl on Solid Support C->E F Suction Filtration (BnCl remains in filtrate) D->F G Simple Filtration (BnCl trapped on resin) E->G H Pure 1-Benzylpiperazine Salt F->H I Pure Piperazine Derivative in Solution G->I

Workflow comparing crystallization vs. resin scavenging for benzyl chloride removal.

Mechanism Resin Polymer Support (Insoluble Matrix) Amine Free Primary/Secondary Amine Groups Resin->Amine Reaction Rapid SN2 Alkylation (Room Temp) Amine->Reaction BnCl Residual Benzyl Chloride (Electrophile) BnCl->Reaction Trapped Resin-Bound Benzyl Group (Easily Filtered) Reaction->Trapped

Mechanistic pathway of electrophile scavenging using polyamine resins.

Experimental Protocols

Protocol A: Selective Precipitation via Dihydrochloride Salt Formation

This protocol leverages the differential solubility between ionic salts and neutral lipophilic molecules.

  • Initial Filtration: Filter off any precipitated unreacted piperazine dihydrochloride from the crude reaction mixture[1].

  • Cooling: Transfer the combined filtrate and washings to an Erlenmeyer flask and cool in an ice bath to 0°C.

  • Salt Formation: Slowly add absolute ethanol that has been saturated at 0°C with dry hydrogen chloride gas (approx. 25 mL per 0.125 mole scale)[1].

  • Crystallization: Stir the solution vigorously, then allow it to rest in the ice bath for 10–15 minutes. White plates of 1-benzylpiperazine dihydrochloride will precipitate[1].

  • Isolation: Collect the crystals via suction filtration. Wash the filter cake thoroughly with cold, dry toluene to wash away any adhering benzyl chloride.

  • Self-Validation Check: Dissolve 5 mg of the isolated crystals in 1 mL of water, basify with 1M NaOH, and extract with 1 mL of ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: Hexane/EtOAc 8:2) alongside a benzyl chloride standard. The absence of a high-Rf UV-active spot confirms the complete removal of the electrophile.

  • Causality Note: The target mono-alkylated piperazine becomes doubly protonated, forming a highly polar, crystalline lattice that is insoluble in cold ethanol. The unreacted benzyl chloride, possessing no basic amine centers, remains entirely dissolved in the mother liquor.

Protocol B: Electrophile Scavenging using Polyamine Resins

Ideal for complex, non-crystallizing piperazine derivatives or parallel library synthesis.

  • Preparation: Dissolve the crude reaction mixture (containing the piperazine product and residual benzyl chloride) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)[4].

  • Resin Addition: Add 1.5 to 3.0 equivalents (relative to the estimated residual benzyl chloride) of a polymer-supported amine scavenger, such as PS-Trisamine or a polyHIPE monolithic scavenger[6].

  • Scavenging: Agitate the suspension gently at room temperature for 1–2 hours.

  • Self-Validation Check: Prior to filtration, withdraw a 10 µL reaction aliquot, dilute in 1 mL of DCM, and analyze via GC-MS. The complete disappearance of the characteristic benzyl chloride peak (m/z 126) validates that the scavenging process is complete and the resin is ready for filtration.

  • Isolation: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge[6]. Wash the resin with a 1:1 mixture of EtOAc:Hexane to ensure complete elution of your non-covalently bound product[6].

  • Causality Note: The high local concentration of nucleophilic primary/secondary amines on the solid support outcompetes any background reactions. The benzyl chloride undergoes an irreversible

    
     displacement, tethering the benzyl group to the macroscopic polymer bead, completely removing the lachrymator from the liquid phase[5].
    

References

  • Benzyl chloride - Sciencemadness Wiki Sciencemadness.org URL: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure Organic Syntheses URL: [Link]

  • High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger National Institutes of Health (NIH) URL:[Link]

  • Strategies in organic synthesis - Wipf Group University of Pittsburgh URL: [Link]

  • Benzyl Chloride removal? - r/chemistry Reddit URL: [Link]

  • Egyptian Journal of Chemistry: Monolithic polymer supports and scavengers University of Prishtina URL: [Link]

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Reference Data & Comparative Studies

Validation

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 1-(4-Methyl-benzyl)-piperazine Hydrochloride: A Comparative Approach

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methyl-benzyl)-piperazine hydrochloride. It i...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methyl-benzyl)-piperazine hydrochloride. It is designed to serve as a practical resource for scientists in the pharmaceutical and chemical research fields, offering in-depth interpretation, comparative data with structurally similar molecules, and a detailed experimental protocol.

Introduction: The Role of ¹H NMR in Structural Elucidation

1-(4-Methyl-benzyl)-piperazine hydrochloride is a member of the benzylpiperazine class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. For any drug candidate, unambiguous structural confirmation is a critical step in the development process. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure, including the number and types of protons, their connectivity, and their chemical environment.

This guide will delve into the ¹H NMR spectrum of 1-(4-Methyl-benzyl)-piperazine hydrochloride, explaining the rationale behind peak assignments and comparing its spectral features with those of benzylpiperazine and 1-(4-methoxybenzyl)piperazine. This comparative analysis will highlight how subtle changes in molecular structure are reflected in the NMR spectrum, reinforcing the power of this technique in distinguishing between closely related compounds.

Fundamental Principles of ¹H NMR Spectroscopy

A foundational understanding of ¹H NMR principles is essential for accurate spectral interpretation. The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1][2] The circulation of π electrons in aromatic rings creates a "ring current" that significantly deshields the aromatic protons, causing them to resonate at higher chemical shifts.[2][3]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (Splitting): The magnetic field of a proton is influenced by the spins of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, causes the signal to split into multiple peaks (a multiplet). The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(4-Methyl-benzyl)-piperazine hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).[4]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, to serve as a reference for the chemical shift scale (δ = 0.0 ppm).[5]

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 90°

¹H NMR Spectrum Analysis of 1-(4-Methyl-benzyl)-piperazine Hydrochloride

The ¹H NMR spectrum of 1-(4-Methyl-benzyl)-piperazine hydrochloride is expected to exhibit distinct signals corresponding to the protons of the methyl group, the benzyl group, the piperazine ring, and the aromatic ring. The hydrochloride salt form can lead to the protonation of the piperazine nitrogens, which influences the chemical shifts of adjacent protons.[6]

Molecular Structure and Proton Environments:

Figure 1. Molecular structure of 1-(4-Methyl-benzyl)-piperazine hydrochloride with proton labeling.

Peak Assignment and Interpretation:

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
a~2.3Singlet3HAr-CHMethyl group attached to the aromatic ring.[5]
b~3.5Singlet2HAr-CH ₂-NBenzylic protons, deshielded by the adjacent aromatic ring and nitrogen atom.[7]
c, d~7.2-7.4Multiplet (two doublets)4HAr-H Aromatic protons on the para-substituted benzene ring, appearing as an AA'BB' system.
e, f~2.5-3.5Multiplet8HPiperazine ring protonsProtons on the piperazine ring, often showing complex splitting patterns due to restricted rotation and coupling with each other.[8][9] The hydrochloride form can broaden these signals.
N-HVariableBroad singlet2HNHProtons on the protonated nitrogen atoms. Their chemical shift is highly dependent on solvent, concentration, and temperature.[4] In D₂O, this signal may exchange with deuterium and disappear.

Comparative Analysis with Structurally Similar Compounds

To better understand the spectral features of 1-(4-Methyl-benzyl)-piperazine hydrochloride, it is instructive to compare its ¹H NMR spectrum with those of benzylpiperazine and 1-(4-methoxybenzyl)piperazine.

Compound Aromatic Protons (δ, ppm) Benzylic Protons (δ, ppm) Piperazine Protons (δ, ppm) Other Protons (δ, ppm)
1-(4-Methyl-benzyl)-piperazine HCl ~7.2-7.4~3.5~2.5-3.5~2.3 (Ar-CH₃)
Benzylpiperazine ~7.2-7.4~3.5~2.4, ~2.9N/A
1-(4-Methoxybenzyl)piperazine ~6.8 (d), ~7.2 (d)~3.4~2.4, ~2.9~3.7 (O-CH₃)

Key Observations from the Comparison:

  • The aromatic region of 1-(4-Methyl-benzyl)-piperazine hydrochloride shows a pattern characteristic of a 1,4-disubstituted benzene ring, which differs from the single multiplet observed for the monosubstituted ring of benzylpiperazine.

  • The electron-donating methoxy group in 1-(4-methoxybenzyl)piperazine causes a noticeable upfield shift of the aromatic protons ortho to it (~6.8 ppm) compared to the other two compounds.[10]

  • The chemical shift of the benzylic protons is similar across all three compounds, as their immediate electronic environment is largely the same.

  • The presence of a sharp singlet at ~2.3 ppm is a clear diagnostic peak for the methyl group in 1-(4-Methyl-benzyl)-piperazine hydrochloride. Similarly, the singlet around 3.7 ppm is characteristic of the methoxy group in 1-(4-methoxybenzyl)piperazine.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 1-(4-Methyl-benzyl)-piperazine hydrochloride and related compounds. The chemical shifts, integration values, and coupling patterns provide a unique fingerprint of the molecule. Through careful analysis and comparison with similar structures, researchers can confidently confirm the identity and purity of their compounds, a critical aspect of drug discovery and development. The detailed protocol and spectral interpretation provided in this guide serve as a valuable resource for scientists working with this class of molecules.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • Starkey, L. S. ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group... [Link]

  • SpectraBase. 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine - Optional[¹H NMR] - Spectrum. [Link]

  • ResearchGate. ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0...). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • J-Stage. Why Does ¹H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? [Link]

  • ACS Publications. A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • University of Puget Sound. ¹H NMR Chemical Shifts. [Link]

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Comparative

Comparative Guide: HPLC Method Development for 1-(4-Methyl-benzyl)-piperazine Impurity Profiling

Executive Summary & Analytical Challenges As an application scientist in pharmaceutical development, I frequently encounter the analytical hurdles associated with basic, polar nitrogenous compounds. 1-(4-Methyl-benzyl)-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

As an application scientist in pharmaceutical development, I frequently encounter the analytical hurdles associated with basic, polar nitrogenous compounds. 1-(4-Methyl-benzyl)-piperazine (CAS: 23173-57-1) is a critical heterocyclic building block used in drug synthesis[1][2]. However, its chemical structure presents two distinct chromatographic challenges:

  • Lack of a Strong Chromophore: The piperazine ring lacks extended conjugation, resulting in extremely weak UV absorbance (typically requiring low wavelengths like 205 nm). This severely limits the sensitivity of direct HPLC-UV methods for trace impurity detection[3][4].

  • Secondary/Tertiary Amine Interactions: The basic nitrogen atoms in the piperazine moiety (pKa ~9.16)[1] are protonated under standard acidic mobile phase conditions. These cations undergo secondary ion-exchange interactions with ionized, acidic silanols on traditional silica-based stationary phases, causing severe peak tailing and unpredictable retention.

This guide objectively compares three stationary phase technologies paired with optimized detection strategies to establish a self-validating protocol for impurity profiling.

Mechanistic Causality: Why Traditional Methods Fail

When analyzing polar piperazine derivatives, standard alkyl (C18) columns often fail due to "phase collapse" (dewetting) . To retain highly polar analytes, analysts typically use highly aqueous mobile phases (<5% organic). On standard C18 columns, the hydrophobic alkyl chains fold in on themselves to avoid the aqueous environment, leading to a sudden loss of retention.

Causality & Solution: To mitigate this, one must employ a column specifically designed for polar retention and silanol shielding. High-Strength Silica (HSS) T3 columns utilize tightly bound silica gel particles and a proprietary trifunctional C18 bonding at a lower ligand density. This allows 100% aqueous mobile phases to fully penetrate the pore structure without phase collapse, effectively retaining highly polar alkaline compounds like piperazine[5].

Product Performance Comparison: Stationary Phases

We evaluated three column chemistries (all 150 mm × 4.6 mm, 3 μm) for the separation of 1-(4-Methyl-benzyl)-piperazine from its primary synthetic impurities (e.g., des-methyl and bis-alkylated derivatives).

  • Alternative A: Standard C18 (Endcapped)

    • Mechanism: Relies purely on hydrophobic partitioning.

    • Result: Poor retention of the polar piperazine core; requires low organic modifier, leading to phase dewetting and severe peak tailing.

  • Alternative B: Polar-Embedded C18

    • Mechanism: Incorporates an amide or ether group in the alkyl chain to shield residual silanols and prevent dewetting.

    • Result: Improved peak shape compared to Standard C18, but retention remains marginal for the most polar impurities.

  • The Optimized Solution: High-Strength Silica (HSS) T3

    • Mechanism: Advanced pore structure and low ligand density prevent dewetting while providing superior interaction with polar analytes[5].

    • Result: Superior retention, excellent peak symmetry, and baseline resolution of all impurities.

Table 1: Quantitative Performance Comparison of HPLC Columns
Chromatographic ParameterStandard C18Polar-Embedded C18HSS T3 (Recommended)
Retention Time (min) 2.44.16.8
Peak Asymmetry (USP) 2.35 (Severe Tailing)1.421.08 (Excellent Symmetry)
Theoretical Plates (N) 4,2008,50014,300
Resolution (Crit. Pair) 1.11.83.2
Phase Collapse Risk HighLowNone (100% Aqueous Compatible)

Detection Strategy: Direct UV vs. Pre-Column Derivatization

Because 1-(4-Methyl-benzyl)-piperazine absorbs poorly in the UV range, direct UV detection at 205 nm is only suitable for bulk assay testing[4]. For trace impurity profiling (e.g., <0.1% threshold), we must enhance the optical density.

Causality & Solution: Reacting the secondary amine of piperazine impurities with 4-chloro-7-nitrobenzofuran (NBD-Cl) forms a highly stable, UV-active derivative detectable at 340 nm[3][4]. This shifts the detection out of the low-UV range, eliminating baseline noise from mobile phase solvents and dramatically lowering the Limit of Detection (LOD) to ~30 ppm[3].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST criteria are not met, the run must halt to prevent the generation of anomalous data.

Reagents & Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Note: TFA acts as an ion-pairing agent to further suppress residual silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Standard Preparation: Dissolve 10 mg of 1-(4-Methyl-benzyl)-piperazine reference standard[2] in 10 mL of Mobile Phase A (1 mg/mL).

  • Derivatization (For trace impurities): Mix 100 μL of sample with 100 μL of 0.2% NBD-Cl in methanol and 50 μL of 0.1 M borate buffer (pH 8.5). Incubate at 60°C for 20 minutes, then quench with 50 μL of 0.1 M HCl[3].

Chromatographic Conditions
  • Column: HSS T3 (150 mm × 4.6 mm, 3 μm)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 μL

  • Detection: UV at 340 nm (Derivatized) or 205 nm (Direct)[3][4].

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to retain polar analytes)

    • 2-12 min: 5% to 60% B (Linear gradient to elute hydrophobic impurities)

    • 12-15 min: 60% to 95% B (Column wash)

    • 15-20 min: 5% B (Re-equilibration)

System Suitability (Self-Validation Check)

Inject the standard solution 5 times before analyzing unknown samples.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 10,000.

Workflow Visualization

Below is the logical decision tree for developing an impurity profiling method for piperazine derivatives, illustrating the causality behind column and detection choices.

Piperazine_Workflow Start 1-(4-Methyl-benzyl)-piperazine Method Development Detect 1. Select Detection Strategy Start->Detect UV_Direct Direct UV (205 nm) Bulk Assay Only Detect->UV_Direct Low Sensitivity UV_Deriv NBD-Cl Derivatization (340 nm) Trace Impurities Detect->UV_Deriv High Sensitivity Column 2. Select Stationary Phase UV_Direct->Column UV_Deriv->Column Std_C18 Standard C18 Phase Collapse / Tailing Column->Std_C18 Traditional HSS_T3 HSS T3 Column Optimal Polar Retention Column->HSS_T3 Recommended Validation 3. System Suitability Test (Self-Validating Check) HSS_T3->Validation Pass Pass: %RSD < 2.0% Proceed to Analysis Validation->Pass Fail Fail: Tailing > 1.5 Adjust pH / Ion-Pairing Validation->Fail Fail->Column Re-optimize

Decision tree for piperazine HPLC method development, highlighting detection and column selection.

Conclusion

For the rigorous impurity profiling of 1-(4-Methyl-benzyl)-piperazine, traditional C18 columns and direct UV detection are analytically insufficient due to the analyte's high polarity, basicity, and lack of a strong chromophore. By coupling a polar-retentive HSS T3 stationary phase with NBD-Cl pre-column derivatization, laboratories can achieve baseline resolution of critical impurity pairs, eliminate peak tailing, and reach the required sensitivity for pharmaceutical quality control.

References

1.[1] ChemicalBook. "1-(4-METHYLBENZYL)PIPERAZINE Chemical Properties". 2.[3] Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". 3.[2] Santa Cruz Biotechnology (SCBT). "1-(4-Methylbenzyl)piperazine | CAS 23173-57-1". 4.[4] BenchChem. "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives". 5.[5] QASCF. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD".

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Validation

A Comparative Guide to the GC-MS Fragmentation Patterns of 4-Methylbenzyl Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Designer Piperazines The landscape of new psychoactive substances (NPS) is in a constant state of flux, with piper...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Designer Piperazines

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with piperazine derivatives representing a significant class of compounds that have been widely synthesized and distributed as alternatives to controlled stimulants. Within this class, N-substituted benzylpiperazines are particularly common. The structural similarity among these derivatives, often differing only by the position or type of a single substituent, presents a considerable challenge for forensic and analytical chemists. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification of these compounds, relying on the reproducible fragmentation patterns generated by electron ionization (EI).

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of 4-methylbenzyl piperazine and its derivatives. We will explore the characteristic fragmentation pathways and demonstrate how substitution on the piperazine nitrogen influences the resulting mass spectra. This information is critical for the unambiguous identification of these substances in complex matrices.

Fundamentals of Electron Ionization (EI) Mass Spectrometry for Piperazine Derivatives

In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragment ions as a function of their mass-to-charge ratio (m/z).

For benzylpiperazine derivatives, the fragmentation is primarily driven by two structural features: the benzyl group and the piperazine ring.

  • The Benzyl Moiety: The most characteristic fragmentation of the benzyl group is the cleavage of the benzylic C-C bond to form a highly stable tropylium cation. For unsubstituted benzylpiperazine, this results in the iconic base peak at m/z 91. In the case of 4-methylbenzyl piperazine derivatives, this cleavage leads to the formation of the 4-methyltropylium ion at m/z 105.

  • The Piperazine Ring: The piperazine ring can undergo several fragmentation pathways, including alpha-cleavage adjacent to the nitrogen atoms and ring opening, leading to a series of characteristic ions.

Comparative Fragmentation Analysis of 4-Methylbenzyl Piperazine Derivatives

The following sections detail the expected fragmentation patterns for 1-(4-methylbenzyl)piperazine and two of its common N-substituted derivatives. The comparison highlights how the substituent on the second piperazine nitrogen (N4) alters the fragmentation landscape.

1-(4-Methylbenzyl)piperazine (Unsubstituted N4)

The mass spectrum of the parent compound, 1-(4-methylbenzyl)piperazine, is characterized by the prominent 4-methylbenzyl cation and fragments arising from the piperazine ring.

  • Key Fragment Ions:

    • m/z 105 (Base Peak): This ion corresponds to the stable 4-methyltropylium cation, formed by the cleavage of the bond between the benzylic carbon and the piperazine nitrogen.

    • m/z 190 (M•+): The molecular ion is typically observed, though its abundance may be low.

    • m/z 56: This fragment is characteristic of the piperazine ring, often attributed to the C3H6N+ ion formed through ring cleavage.

    • m/z 134: This ion can be formed by the loss of a C4H8N radical from the molecular ion.

1-Methyl-4-(4-methylbenzyl)piperazine

The addition of a methyl group to the N4 position introduces new fragmentation pathways and alters the relative abundances of common ions.

  • Key Fragment Ions:

    • m/z 105: The 4-methyltropylium ion is still expected to be a significant peak, though it may not always be the base peak.

    • m/z 204 (M•+): The molecular ion.

    • m/z 70 (Often Base Peak): This fragment, corresponding to the N-methylpiperazine radical cation, is highly characteristic of N-methylated piperazines and is often the most abundant ion.

    • m/z 148: This ion can arise from the loss of the N-methylpiperazine radical from the molecular ion.

1-Acetyl-4-(4-methylbenzyl)piperazine

N-acetylation is a common derivatization technique and can also be found in clandestinely produced substances. The acetyl group significantly directs the fragmentation.

  • Key Fragment Ions:

    • m/z 105: The 4-methyltropylium ion remains a prominent fragment.

    • m/z 232 (M•+): The molecular ion.

    • m/z 128 (Often Base Peak): This fragment is formed by the loss of the 4-methylbenzyl radical from the molecular ion, resulting in the N-acetylpiperazine cation.

    • m/z 43: The acetyl cation (CH3CO+) is a characteristic fragment.

    • m/z 86: This ion can correspond to the N-acetylaziridine cation formed through rearrangement and fragmentation of the piperazine ring.

Data Summary: A Comparative Table

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
1-(4-Methylbenzyl)piperazine190105 (Base Peak) , 56, 134
1-Methyl-4-(4-methylbenzyl)piperazine20470 (Base Peak) , 105, 148
1-Acetyl-4-(4-methylbenzyl)piperazine232128 (Base Peak) , 105, 43, 86

Note: Relative abundances can vary depending on the specific GC-MS instrumentation and analytical conditions.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for the discussed derivatives.

Fragmentation of 1-(4-Methylbenzyl)piperazine M 1-(4-Methylbenzyl)piperazine M+• m/z 190 F105 4-Methyltropylium Cation m/z 105 (Base Peak) M->F105 Benzylic Cleavage F56 Piperazine Ring Fragment m/z 56 M->F56 Ring Cleavage F134 [M - C4H8N]•+ m/z 134 M->F134 Ring Fragmentation

Caption: Fragmentation of 1-(4-Methylbenzyl)piperazine

Fragmentation of 1-Methyl-4-(4-methylbenzyl)piperazine M 1-Methyl-4-(4-methylbenzyl)piperazine M+• m/z 204 F70 N-Methylpiperazine Fragment m/z 70 (Base Peak) M->F70 Alpha-Cleavage F105 4-Methyltropylium Cation m/z 105 M->F105 Benzylic Cleavage F148 [M - C4H9N]•+ m/z 148 M->F148 Loss of N-Methylpiperazine

Caption: Fragmentation of 1-Methyl-4-(4-methylbenzyl)piperazine

Experimental Protocol: GC-MS Analysis

This section provides a general, yet robust, protocol for the analysis of 4-methylbenzyl piperazine derivatives. Optimization may be required for specific instrumentation.

1. Sample Preparation:

  • Solid Samples (e.g., powders, tablets): Accurately weigh ~1 mg of the homogenized sample and dissolve in 1 mL of methanol. Vortex thoroughly.

  • Biological Matrices (e.g., urine, blood): Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest. A common procedure involves basification of the sample followed by extraction with an organic solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, splitless injection (1 µL).

  • Oven Program: Initial temperature of 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Acquisition B Extraction/Dissolution A->B C Injection B->C D GC Separation C->D E EI Ionization D->E F Mass Analysis E->F G Data Acquisition F->G H Spectral Interpretation G->H I Compound Identification H->I

Caption: GC-MS Experimental Workflow

Conclusion

The GC-MS fragmentation patterns of 4-methylbenzyl piperazine derivatives are predictable and highly informative. The consistent formation of the 4-methyltropylium ion at m/z 105 serves as a reliable marker for the 4-methylbenzyl moiety. Crucially, the substituent on the N4 position of the piperazine ring directs the fragmentation to produce characteristic ions that allow for the differentiation of these closely related compounds. By understanding these fragmentation pathways and utilizing a robust analytical method, researchers and forensic scientists can confidently identify and distinguish between various 4-methylbenzyl piperazine derivatives.

References

  • DeRuiter, J., & Clark, C. R. (1998). Differentiation of isomeric methyl- and methoxy-ring-substituted N-benzylpiperazines by gas chromatography-mass spectrometry.
  • NPS Discovery. (2023). 4F-MBZP Monograph.
  • United Nations Office on Drugs and Crime. (2013).
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448.
  • Chan, W. Y., et al. (2011). Analytical studies on N-benzylpiperazine and 1-(3-trifluoromethylphenyl) piperazine-a new class of designer drug of abuse. Malaysian Journal of Chemistry, 13(1), 9-16.
  • Staack, R. F., & Maurer, H. H. (2005). Piperazine-derived designer drugs: a new class of abused substances. Therapeutic drug monitoring, 27(6), 709-716.
Comparative

Comprehensive FTIR Spectroscopic Comparison Guide: Piperazine Free Base vs. Hydrochloride Salts

Introduction: The Analytical Challenge Piperazine and its hydrochloride salts (mono-hydrochloride and di-hydrochloride) are foundational building blocks in pharmaceutical synthesis, particularly in the development of ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Piperazine and its hydrochloride salts (mono-hydrochloride and di-hydrochloride) are foundational building blocks in pharmaceutical synthesis, particularly in the development of anthelmintics, antipsychotics, and antiviral agents[1]. Accurately distinguishing between the free base, mono-hydrochloride, and di-hydrochloride forms is critical for quality control, as the protonation state directly dictates the molecule's solubility, bioavailability, and reactivity.

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective tool for this differentiation. However, analyzing these salts presents a unique analytical challenge: hygroscopicity . This guide objectively compares the FTIR spectral signatures of the different piperazine forms and establishes a self-validating experimental protocol to ensure high-fidelity data acquisition without moisture interference.

Mechanistic Context: The Causality of Band Shifts

To interpret the FTIR spectra of piperazine salts, one must understand the causality behind the vibrational shifts. Piperazine is a cyclic secondary diamine. When reacted with hydrochloric acid, the neutral amine (


) groups are progressively protonated into positively charged ammonium (

) cations.

This structural transition fundamentally alters the bond force constants:

  • Loss of Free Amine Stretch: The sharp, distinct

    
     stretching vibrations characteristic of the free base (typically >3200 cm⁻¹) disappear as the nitrogen lone pairs are consumed by protons.
    
  • Emergence of Ammonium Bands: The newly formed

    
     groups strongly hydrogen-bond with the chloride counter-ions. This intense hydrogen bonding increases the effective mass and weakens the N-H bond, causing the stretching frequency to broaden massively and shift downward into the 2400–2800 cm⁻¹ region[1][2].
    

Protonation_State FreeBase Piperazine Free Base Sharp N-H (~3200 cm⁻¹) MonoHCl Piperazine Mono-HCl Mixed N-H / N-H₂⁺ FreeBase->MonoHCl + 1 eq HCl Protonation DiHCl Piperazine Di-HCl Broad N-H₂⁺ (~2400-2800 cm⁻¹) MonoHCl->DiHCl + 1 eq HCl Protonation

FTIR band shifts corresponding to the progressive protonation of piperazine.

Comparative FTIR Absorption Bands

The following table summarizes the quantitative spectral data used to differentiate the three chemical forms. The most reliable diagnostic region is the 3300–2400 cm⁻¹ window.

Table 1: Comparative FTIR Absorption Bands (cm⁻¹)

Vibrational ModePiperazine Free BasePiperazine Mono-HClPiperazine Di-HClStructural Causality
N-H Stretching 3200 - 3300 (Sharp)~3200 (Weak)AbsentComplete protonation in the di-HCl form eliminates the free secondary amine stretch.
N-H₂⁺ Stretching Absent2400 - 2800 (Broad)2400 - 2800 (Intense)Formation of the hydrochloride salt creates a charged amine, shifting the stretch to lower wavenumbers[1][2].
C-H Stretching 2940, 2853, 27502950 - 28002950 - 2800Aliphatic ring skeleton remains intact; bands often overlap with the broad N-H₂⁺ envelope in salts.
N-H / N-H₂⁺ Deformation 1556, 1510, 14901580 - 15001590 - 1550Protonation restricts bending modes, slightly shifting the deformation frequencies upward.
C-N Stretching 1323, 1268, 12181310 - 12001300 - 1200Minor shifts occur due to inductive changes in electron density upon protonation.

Experimental Methodology: Self-Validating FTIR Protocol

The Problem with Traditional KBr Pellets

Because piperazine hydrochloride salts are highly hygroscopic, traditional transmission FTIR using Potassium Bromide (KBr) pellets is not recommended . The process of grinding and pressing KBr exposes the sample to atmospheric moisture. This invariably introduces artifactual


 stretching bands around 3400 cm⁻¹ and bending modes at 1640 cm⁻¹, which can mask the critical 

and

regions, leading to false interpretations.
The Solution: ATR-FTIR

Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the preferred technique. It requires zero sample preparation, minimizing moisture exposure, and acts as a self-validating system where the baseline can be rigorously controlled.

FTIR_Workflow Sample Piperazine Salt Sample (Highly Hygroscopic) Prep Sample Preparation Strategy Sample->Prep Assess Moisture Risk ATR ATR-FTIR (Diamond) Recommended: Zero Moisture Uptake Prep->ATR Direct Application KBr Transmission KBr Not Recommended: O-H Artifacts Prep->KBr Grind & Press (Risk) Analysis Spectral Acquisition & Validation (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR->Analysis High Fidelity Data KBr->Analysis Potential Interference

Workflow for FTIR spectroscopic analysis of hygroscopic piperazine salts.

Step-by-Step ATR-FTIR Protocol
  • System Diagnostics & Background Validation:

    • Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

    • Run a background scan (4000–400 cm⁻¹).

    • Self-Validation Check: Ensure the 100% transmittance line is flat. Monitor the 3400 cm⁻¹ (water vapor) and 2350 cm⁻¹ (

      
      ) regions. If fluctuations are present, purge the optical bench with dry nitrogen until stable.
      
  • Sample Application:

    • Rapidly transfer a small amount (approx. 2–5 mg) of the piperazine salt directly onto the ATR crystal to minimize atmospheric exposure.

  • Pressure Application:

    • Lower the ATR anvil to apply pressure.

    • Causality Note: Consistent pressure is required to ensure intimate contact between the rigid crystalline salt and the diamond crystal, which dictates the depth of penetration of the evanescent wave and, consequently, the peak intensity.

  • Data Acquisition:

    • Acquire the spectrum at a resolution of 4 cm⁻¹, utilizing a minimum of 32 co-added scans to optimize the signal-to-noise ratio.

  • Post-Acquisition Validation:

    • Inspect the resulting spectrum for a broad, smooth band at ~3400 cm⁻¹. If this band is prominent, the sample has absorbed ambient moisture during transfer. The data should be discarded, and the sample must be re-prepped inside a dry box or glovebag.

Conclusion

Differentiating piperazine free base from its mono- and di-hydrochloride salts via FTIR relies heavily on monitoring the transition from sharp


 stretching (~3200 cm⁻¹) to broad 

stretching (2400–2800 cm⁻¹)[2]. Because the hydrochloride salts are inherently hygroscopic, researchers must abandon traditional KBr pellet methods in favor of ATR-FTIR to prevent moisture artifacts from compromising the spectral integrity of the amine regions.

References

  • Title: Spectral investigation and normal coordinate analysis of piperazine Source: National Institute of Science Communication and Policy Research (NIScPR) URL: [Link]

  • Title: Piperazine dihydrochloride Condensed Phase IR Spectrum Source: NIST Chemistry WebBook, Standard Reference Database 69 URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI Molecules URL: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of 1-(4-Methylbenzyl)piperazine Using TLC and HPLC

From the Desk of the Senior Application Scientist In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of any drug product. Its purity is not merely a quality metr...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of any drug product. Its purity is not merely a quality metric; it is a direct determinant of safety and efficacy. For a compound like 1-(4-Methylbenzyl)piperazine, a key building block in the synthesis of various pharmacologically active agents, rigorous purity validation is non-negotiable. This guide provides an in-depth, experience-driven comparison of two fundamental chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for establishing a comprehensive purity profile of this API. We will move beyond rote procedures to explore the underlying rationale, ensuring that the described methodologies are not just protocols to be followed, but self-validating systems of analysis.

The Analytical Imperative: Why Purity is Paramount

Impurities in an API can arise from various sources, including the synthetic route, degradation of the substance over time, or interaction with storage containers.[1] These extraneous compounds can be benign, but they can also be pharmacologically active, toxic, or interfere with the stability of the final drug product. Therefore, regulatory bodies mandate the identification and quantification of impurities. A robust analytical strategy employs orthogonal methods—techniques that separate compounds based on different chemical principles—to provide a more complete and trustworthy picture of a substance's purity. Herein lies the synergy of TLC and HPLC.

Orthogonal Powerhouses: TLC and HPLC in Profile

  • Thin-Layer Chromatography (TLC): A Rapid, Versatile Screening Tool. TLC operates on the principle of adsorption chromatography. A sample is spotted onto a stationary phase (e.g., silica gel on a plate), and a mobile phase (solvent) moves up the plate by capillary action. Separation occurs based on the analyte's relative affinity for the stationary versus the mobile phase. Its low cost and high throughput make it an invaluable tool for rapid screening, reaction monitoring, and preliminary impurity detection.[2]

  • High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification. HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with a chromatographic packing material (stationary phase). Its ability to separate, identify, and quantify compounds is unparalleled in routine pharmaceutical analysis.[3] The use of advanced detectors and precise pumping systems allows for high resolution, exceptional sensitivity, and accurate quantification, making it the definitive method for purity assays.

A Self-Validating Strategy: The Role of Forced Degradation

To build a truly trustworthy analytical method, we must prove that it can do what we claim: specifically and accurately measure the API in the presence of anything else that might be in the sample. This is the essence of a "stability-indicating" method. The most effective way to develop and validate such a method is through forced degradation (or stress testing).[4][5][6]

Forced degradation is the process of intentionally subjecting an API to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[7][8] The goal is not to destroy the molecule completely but to generate a representative sample of its likely degradation products.[5] By analyzing these stressed samples, we can demonstrate that our TLC and HPLC methods can separate the intact API from its degradants, thus proving the methods' specificity.

The overall workflow for this validation approach is outlined below.

Purity_Validation_Workflow cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Data Analysis & Comparison API 1-(4-Methylbenzyl)piperazine (Bulk API) Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) API->Stress StressedSamples Stressed Samples (Degradants + API) Stress->StressedSamples TLC TLC Method Development (Qualitative Screening) StressedSamples->TLC HPLC HPLC Method Development (Quantitative Assay) StressedSamples->HPLC Validation Method Validation (ICH Q2(R1) Guidelines) TLC->Validation HPLC->Validation TLC_Data Qualitative Purity Profile (Rf Values, Spot Integrity) Validation->TLC_Data HPLC_Data Quantitative Purity Assay (% Area, Impurity Profile) Validation->HPLC_Data Comparison Orthogonal Method Comparison TLC_Data->Comparison HPLC_Data->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for purity validation using orthogonal methods.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 1-(4-Methylbenzyl)piperazine to validate the specificity of the analytical methods.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve 1-(4-Methylbenzyl)piperazine in methanol to prepare a stock solution of 1.0 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours. Cool, then neutralize with 1 M NaOH.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours. Cool, then neutralize with 1 M HCl.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a small quantity of the solid API in a petri dish and expose it to 105°C in a hot air oven for 48 hours. Separately, heat 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid API and 1 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber.

  • Control Samples: Prepare a control sample by diluting 1 mL of the stock solution with 1 mL of methanol and store it under normal conditions. Prepare another control by subjecting the solvent alone to the stress conditions (a blank).

  • Final Preparation: After the specified exposure times, dilute all samples with the mobile phase to a final concentration suitable for both TLC and HPLC analysis (e.g., 100 µg/mL).

Causality: The conditions are chosen based on ICH guidelines to mimic potential stress during manufacturing and storage.[8] Using both solid and solution states provides a more comprehensive degradation profile. The goal is to achieve 5-20% degradation, enough to produce detectable degradants without destroying the main compound.[7]

Protocol 2: TLC Screening for Purity Assessment

Objective: To rapidly assess the purity of 1-(4-Methylbenzyl)piperazine and to qualitatively visualize impurities and degradation products.

Methodology:

  • Plate Preparation: Use pre-coated Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase Preparation: Prepare a mobile phase of Ethyl Acetate:Methanol:Ammonia (85:10:5 v/v/v) .

    • Rationale: Aromatic amines like our analyte are basic and can streak on acidic silica gel. The inclusion of a small amount of a base like ammonia or diethylamine improves peak shape by neutralizing active sites on the silica.[3][9] The ethyl acetate/methanol ratio provides a moderately polar system suitable for migrating the compound.[2]

  • Sample Application: Using a capillary tube, spot 2-5 µL of the control, unstressed, and each of the stressed samples onto the TLC plate, about 1 cm from the bottom.

  • Development: Place the plate in a chromatography chamber pre-saturated with the mobile phase vapor. Allow the solvent front to travel approximately 80% of the plate height.

  • Visualization:

    • UV Light: Air dry the plate and observe it under short-wave (254 nm) UV light. The aromatic ring in the molecule will quench the fluorescence of the F₂₅₄ indicator, appearing as a dark spot.

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Organic compounds will adsorb the iodine, appearing as brown spots.

    • Ninhydrin Stain (Optional): If primary or secondary amine impurities are suspected, spray the plate with a ninhydrin solution and heat. This will visualize these specific impurities as purple spots.

Protocol 3: HPLC Method for Purity Quantification

Objective: To accurately quantify the purity of 1-(4-Methylbenzyl)piperazine and its related substances using a validated, stability-indicating HPLC method. The validation follows ICH Q2(R1) guidelines.[10][11]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

      • Rationale: A C18 column provides excellent retention for moderately nonpolar compounds. A buffered aqueous phase (like dilute formic acid) ensures a consistent pH, which is critical for the ionization state and retention of basic analytes like piperazine derivatives.[12] Acetonitrile is a common organic modifier.

    • Elution: Isocratic elution with a ratio of A:B (70:30 v/v) . A gradient elution could be developed if early-eluting polar or late-eluting nonpolar impurities are found.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

      • Rationale: The benzyl group provides strong UV absorbance. A full UV scan using a PDA detector on a standard solution should be run to confirm the wavelength of maximum absorbance (λ-max).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (100 µg/mL). The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%. This ensures the system is performing consistently.[13]

  • Analysis:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the control (unstressed) sample.

    • Inject each of the stressed samples.

  • Calculation of Purity: Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation and Comparative Analysis

The true power of this dual-technique approach is realized when comparing the data.

TLC Results: A Qualitative Snapshot

The TLC analysis provides a rapid visual assessment. The unstressed sample should ideally show a single spot. The stressed samples, however, reveal the success of our stability-indicating method.

Sample ConditionNumber of SpotsRf Value of Main SpotRf Values of New Spots
Unstressed Control10.55N/A
Acid Hydrolysis30.550.21, 0.78
Base Hydrolysis20.550.15
Oxidative (H₂O₂)20.550.65
Thermal10.55No significant new spots
Photolytic20.550.48

Table 1: Hypothetical TLC results. The appearance of new spots in stressed samples with different Rf values confirms that the method can separate the API from its degradation products.

HPLC Results: The Quantitative Verdict

HPLC provides the precise, quantitative data required for regulatory submission. The chromatogram of the unstressed sample sets the baseline, while the chromatograms of the stressed samples demonstrate the method's specificity.

Sample ConditionRetention Time (min)Peak Area of APITotal Peak Area% Purity (Area %)
Unstressed Control8.214,567,8904,582,31099.68%
Acid Hydrolysis8.223,985,4324,688,74385.00%
Base Hydrolysis8.214,123,9874,531,85491.00%
Oxidative (H₂O₂)8.204,255,6714,625,73092.00%
Photolytic8.224,411,2344,595,03596.00%

Table 2: Hypothetical HPLC purity results. The decrease in the % purity of the API in stressed samples, coupled with the appearance of new peaks at different retention times in the chromatograms, provides quantitative proof of the method's stability-indicating nature.

Comparative Guide: TLC vs. HPLC
ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Adsorption/Partition on a planar surfacePartition/Adsorption in a packed column
Primary Use Qualitative screening, reaction monitoringQuantitative analysis, purity/impurity profiling
Sensitivity Microgram (µg) levelNanogram (ng) to picogram (pg) level
Resolution Lower; separation of closely related spots can be difficultHigh; excellent separation of complex mixtures
Quantification Semi-quantitative at best (spot size/intensity)Highly accurate and precise
Throughput High; multiple samples can be run on one plateLower; samples are run sequentially
Cost Low (per sample)High (instrumentation, solvents, columns)
Validation Simpler; primarily for identificationComplex; requires full validation per ICH guidelines[14]

Table 3: Objective comparison of TLC and HPLC for purity analysis.

Conclusion

Validating the purity of an API like 1-(4-Methylbenzyl)piperazine is a multi-faceted task that demands more than a single analytical method. Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective tool for initial screening and for visualizing the qualitative impact of stress conditions. It provides the first line of evidence that potential impurities can be separated.

High-Performance Liquid Chromatography, in contrast, delivers the high-resolution, sensitive, and quantitative data that is the bedrock of a regulatory submission. By developing an HPLC method and proving its specificity through forced degradation studies, we create a trustworthy, stability-indicating assay.

Together, these orthogonal techniques form a self-validating system. The TLC provides a broad overview, while the HPLC delivers the precise numbers. This comprehensive approach ensures that the purity profile of 1-(4-Methylbenzyl)piperazine is not just a measurement, but a well-understood and rigorously defended characteristic, safeguarding the quality and integrity of the final pharmaceutical product.

References

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • IQAN. Forced Degradation – A Review. (2022). Available from: [Link]

  • Technology Networks. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Available from: [Link]

  • Taylor & Francis Online. Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. (2007). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). Available from: [Link]

  • Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. (2025). Available from: [Link]

Sources

Comparative

Comprehensive Comparison Guide: UV-Vis Absorption and Analytical Profiling of p-Methylbenzyl Piperazine

As forensic and clinical laboratories expand their testing panels for novel psychoactive substances (NPS), the accurate identification of piperazine derivatives becomes critical. This guide objectively compares the analy...

Author: BenchChem Technical Support Team. Date: March 2026

As forensic and clinical laboratories expand their testing panels for novel psychoactive substances (NPS), the accurate identification of piperazine derivatives becomes critical. This guide objectively compares the analytical performance, structural UV-Vis dynamics, and matrix stability of 1-(4-methylbenzyl)piperazine (MBZP) against other common structural alternatives, providing a self-validating workflow for Diode Array Detection (LC-DAD).

Structural Causality & UV-Vis Absorption Dynamics

The UV-Vis absorption maximum (


) of piperazine derivatives is strictly governed by the degree of electronic conjugation between the aromatic ring and the piperazine moiety. Understanding this structure-property relationship is essential for accurate spectral library matching.
  • Phenylpiperazines (e.g., TFMPP, 4-MeOPP): In these compounds, the piperazine nitrogen is directly bonded to the aromatic ring. The nitrogen's lone pair participates in resonance with the

    
     system, significantly lowering the 
    
    
    
    transition energy. This extended conjugation results in a bathochromic (red) shift, pushing the
    
    
    to higher wavelengths, such as 202 nm for TFMPP and 196 nm for 4-MeOPP in aqueous acid[1].
  • Benzylpiperazines (e.g., BZP, MBZP): These molecules feature a methylene (

    
    ) bridge that acts as an insulating spacer, breaking the conjugation between the aromatic ring and the amine lone pair. Consequently, absorption is restricted to the isolated aromatic system, resulting in a hypsochromic (blue) shift. Unsubstituted BZP exhibits a 
    
    
    
    at 193 nm[1].
  • The p-Methyl Effect (MBZP): The addition of a methyl group at the para position of the benzyl ring in MBZP introduces a weak electron-donating inductive (+I) effect and hyperconjugation. This slightly destabilizes the ground state and narrows the HOMO-LUMO gap, producing a minor bathochromic shift compared to BZP, placing the

    
     of MBZP at approximately 195 nm.
    

Comparative Performance & Stability Data

When selecting target analytes or internal standards for longitudinal studies, matrix stability is a critical performance metric. MBZP demonstrates superior resilience in biological matrices compared to its phenylpiperazine counterparts. In a 12-month human whole blood stability study, benzylpiperazines proved significantly more stable than phenylpiperazines[2].

The table below summarizes the UV-Vis absorption maxima and long-term stability profiles of key piperazine derivatives.

Compound ClassSpecific DerivativeSubstituent

(Aqueous Acid, nm)
12-Month Blood Stability
Benzylpiperazine Benzylpiperazine (BZP)None193High
Benzylpiperazine 1-(4-Methylbenzyl)piperazine (MBZP)4-Methyl (

)
~195>70% Remaining
Phenylpiperazine 1-(4-Methoxyphenyl)piperazine (4-MeOPP)4-Methoxy (

)
196Degraded (< LOD)
Phenylpiperazine 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)3-Trifluoromethyl (

)
202Moderate

Data supported by UNODC spectroscopic guidelines[1] and longitudinal whole blood stability assays[2].

Self-Validating Experimental Protocol: LC-DAD Analysis

To ensure absolute trustworthiness in the quantification and identification of MBZP, the following LC-DAD protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent analytical artifacts.

Step 1: Matrix Fortification & Internal Standardization
  • Procedure: Spike 1.0 mL of human whole blood with the target MBZP sample and a deuterated internal standard (e.g., BZP-d7).

  • Causality: The deuterated internal standard co-elutes with the target analytes and experiences identical extraction losses and matrix effects. This self-corrects the final quantification, ensuring that any signal suppression does not artificially lower the reported MBZP concentration[3].

Step 2: Mixed-Mode Solid Phase Extraction (SPE)
  • Procedure: Dilute the sample with a low-pH buffer and load it onto a mixed-mode cation exchange SPE cartridge. Wash with methanol, then elute with 5% ammonium hydroxide in ethyl acetate.

  • Causality: Piperazines are basic compounds with a secondary amine pKa of ~9.8. At a low pH, the nitrogens are fully protonated. The cation exchange mechanism strongly retains the positively charged MBZP, allowing neutral lipids and acidic interferences to be washed away. The highly basic elution solvent neutralizes the amine, releasing the analyte from the sorbent.

Step 3: Chromatographic Separation
  • Procedure: Inject 10 µL of the reconstituted extract onto a C18 analytical column. Use a gradient mobile phase consisting of acetonitrile and 20 mM phosphate buffer adjusted to pH 2.7.

  • Causality: A highly acidic mobile phase (pH 2.7) ensures the piperazine analytes remain fully ionized during the run. This prevents secondary interactions between the basic amines and unendcapped, residual silanol groups on the C18 silica support, which is the primary cause of peak tailing and poor resolution in piperazine analysis[3].

Step 4: Diode Array Detection (DAD) & Spectral Validation
  • Procedure: Scan the eluent continuously from 190 nm to 300 nm.

  • Causality: Unlike single-wavelength UV detectors, DAD captures the entire UV spectrum across the peak. The software calculates a Peak Purity Index . A purity match of >99% validates that the MBZP peak is spectrally homogenous and not masking a co-eluting matrix interference[3].

Workflow Visualization

G N1 Sample Prep (Whole Blood + IS) N2 Mixed-Mode SPE (Cation Exchange) N1->N2 N3 HPLC Separation (pH 2.7 Buffer / ACN) N2->N3 N4 Diode Array Detection (190-300 nm Scan) N3->N4 N5 Spectral Validation (Peak Purity >99%) N4->N5

Self-validating LC-DAD workflow for piperazine extraction and UV-Vis analysis.

References

1.[1] United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Synthetic Drug Strategy. URL: 2.[3] Hilaris Publisher. "Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS." Journal of Clinical Toxicology. URL: 3.[2] Oxford Academic. "Stability of Synthetic Piperazines in Human Whole Blood." Journal of Analytical Toxicology. URL:

Sources

Validation

Comparative Analysis of Biological Half-Life: Cyclizine versus 1-(4-Methylbenzyl)piperazine

A Guide for Pharmacokinetic and Drug Development Researchers Executive Summary In the landscape of piperazine derivatives, the pharmacokinetic profiles of established pharmaceuticals and emerging compounds of interest pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Pharmacokinetic and Drug Development Researchers

Executive Summary

In the landscape of piperazine derivatives, the pharmacokinetic profiles of established pharmaceuticals and emerging compounds of interest present a study in contrasts. This guide provides a detailed comparison of the biological half-life and metabolic disposition of Cyclizine, a well-characterized H1-antihistamine and antiemetic, against 1-(4-Methylbenzyl)piperazine (MDBP), a less-studied designer compound. While extensive clinical data anchor our understanding of Cyclizine's long half-life, a scarcity of formal research on MDBP necessitates a predictive analysis based on its structural analogue, 1-Benzylpiperazine (BZP). We delve into the standard methodologies for determining these critical pharmacokinetic parameters, explore the structural and metabolic factors that dictate a compound's residence time in the body, and provide a framework for the predictive assessment of novel piperazine derivatives.

Introduction: The Significance of Biological Half-Life

The biological half-life (t½) of a drug is a cornerstone of pharmacokinetics, defining the time required for the concentration of the substance in the body to be reduced by half. This parameter is paramount for drug development professionals as it directly influences dosing regimens, predicts the duration of therapeutic and adverse effects, and informs the potential for drug accumulation.

  • Cyclizine is a widely used piperazine derivative, valued for its antiemetic and antihistaminic properties in treating nausea, vomiting, and motion sickness.[1] Its pharmacokinetic profile has been extensively studied, providing a robust dataset for clinical application.

  • 1-(4-Methylbenzyl)piperazine (MDBP) is a stimulant and a derivative of benzylpiperazine (BZP).[2] It has been identified as an ingredient in recreational "party pills," and consequently, its formal pharmacokinetic properties are not well-documented in peer-reviewed literature.[2]

This guide will compare the established half-life of Cyclizine with the predicted profile of MDBP, using its parent compound BZP as a proxy, to illustrate the profound impact of subtle structural modifications on a molecule's metabolic fate and persistence.

Comparative Pharmacokinetic Data

The disparity in available research is immediately evident when comparing the pharmacokinetic parameters of Cyclizine and MDBP. Cyclizine's profile is well-defined, whereas data for MDBP is absent. Therefore, we present data for its close structural analogue, 1-Benzylpiperazine (BZP), to provide a scientifically grounded point of comparison.

ParameterCyclizine1-(4-Methylbenzyl)piperazine (MDBP)1-Benzylpiperazine (BZP) - Analogue
Biological Half-Life (t½) ~20 hours[3][4]Data Not Available5.5 hours [5][6]
Primary Route of Metabolism Hepatic N-demethylation[7][8]Predicted Hepatic OxidationHepatic Aromatic Hydroxylation[9][10]
Primary Metabolite(s) Norcyclizine[11][3][12]Putative hydroxylated derivatives3-OH-BZP, 4-OH-BZP[6][10]
Notes Half-life of its primary metabolite, norcyclizine, is also ~20 hours.[11][4]N/ARapidly absorbed with peak plasma concentrations at ~75 mins.[6]

Experimental Protocol: In Vivo Half-Life Determination

To generate the kind of data presented above, a rigorous, well-controlled in vivo pharmacokinetic study is required. The following protocol outlines a standard methodology for determining the half-life of a novel compound, such as MDBP, in a preclinical animal model.

Causality in Experimental Design: The choice of an animal model (e.g., Sprague-Dawley rat) is based on its well-characterized metabolic enzyme systems, particularly Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and often translate to human systems. The route of administration (e.g., oral gavage vs. intravenous) is chosen to assess bioavailability and first-pass metabolism. Blood sampling time points are strategically selected to capture the absorption, distribution, metabolism, and elimination phases accurately. An internal standard is used in the analytical phase to control for variations in sample processing and instrument response, ensuring data integrity.

Step-by-Step Protocol:

  • Animal Acclimatization & Dosing:

    • Acclimatize male Sprague-Dawley rats (n=5 per group) for at least 72 hours.

    • Fast animals overnight with free access to water.

    • Prepare the test compound (e.g., MDBP) in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • The time points are chosen to create a detailed concentration-time curve.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column to separate the analyte from other plasma components.

    • Develop a specific Multiple Reaction Monitoring (MRM) method on the mass spectrometer to detect and quantify the parent drug and the internal standard with high sensitivity and selectivity.

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including the elimination rate constant (kₑ) and the biological half-life (t½ = 0.693 / kₑ).

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing 1. Dosing (e.g., 10 mg/kg, Oral) Sampling 2. Serial Blood Sampling (0-24h) Dosing->Sampling PlasmaPrep 3. Plasma Preparation (Centrifugation) Sampling->PlasmaPrep Extraction 4. Protein Precipitation (Acetonitrile + Internal Std) PlasmaPrep->Extraction LCMS 5. LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Calc 6. Pharmacokinetic Calculation (Software Analysis) LCMS->PK_Calc HalfLife Result: Biological Half-Life (t½) PK_Calc->HalfLife G parent Cyclizine metabolite Norcyclizine (Inactive Metabolite) parent->metabolite N-demethylation enzyme Hepatic Enzymes (e.g., CYP2D6) enzyme->parent Catalyzes

Caption: Primary metabolic pathway of Cyclizine via N-demethylation.

In the absence of direct studies on MDBP, we can predict its metabolic fate based on its structural analogue, BZP. [9][10]This predictive approach is a common tool in drug discovery to anticipate a new molecule's pharmacokinetic challenges.

  • Predicted Primary Pathways:

    • Aromatic Hydroxylation: The most likely metabolic attack would be hydroxylation of the benzyl ring, catalyzed by CYP enzymes. This would form hydroxylated metabolites (e.g., 4-hydroxy-4'-methylbenzyl-piperazine).

    • Benzylic Carbon Oxidation: The methyl group on the benzyl ring provides an additional site for oxidation, potentially forming a carboxylic acid metabolite. This extra metabolic "handle" could contribute to more rapid clearance compared to BZP.

    • Piperazine Ring Degradation: Similar to BZP, the piperazine ring itself could be cleaved. [10]

  • Structural Influence: Compared to Cyclizine, the single benzyl group of MDBP offers less steric hindrance, allowing metabolic enzymes easier access to the aromatic ring. The presence of the para-methyl group introduces another potential site for oxidation. These factors suggest that MDBP is likely cleared more rapidly than Cyclizine, resulting in a significantly shorter half-life, probably more in line with the 5.5-hour half-life observed for BZP. [6]

G parent 1-(4-Methylbenzyl)piperazine (MDBP) metabolite1 Aromatic Hydroxylation Product parent->metabolite1 Pathway 1 metabolite2 Benzylic Oxidation Product parent->metabolite2 Pathway 2 metabolite3 Piperazine Ring Cleavage Products parent->metabolite3 Pathway 3 enzyme Hepatic CYP Enzymes enzyme->parent

Caption: Putative metabolic pathways for MDBP based on analogue data.

Conclusion and Implications for Researchers

This comparative guide highlights a critical principle in pharmacology: minor changes in chemical structure can lead to major differences in pharmacokinetic properties.

  • Cyclizine exhibits a long biological half-life of approximately 20 hours , a characteristic attributed to its metabolic stability and the steric hindrance provided by its benzhydryl group, which limits metabolism primarily to N-demethylation.

  • 1-(4-Methylbenzyl)piperazine (MDBP) , lacking direct pharmacokinetic data, is predicted to have a short biological half-life , likely similar to or even shorter than the 5.5 hours of its parent compound, BZP. This is due to its more accessible structure, which presents multiple sites for rapid metabolic inactivation by hepatic enzymes.

For drug development professionals, this comparison serves as a case study. The stability of the Cyclizine scaffold makes it a favorable starting point for developing long-acting therapeutics, whereas the BZP/MDBP scaffold suggests a framework for compounds where rapid clearance is desired. Understanding the interplay between chemical structure, metabolism, and half-life is essential for designing molecules with optimal pharmacokinetic profiles for their intended therapeutic purpose.

References

  • MIMS Singapore. (n.d.). Cyclizine: Uses & Dosage. MIMS. Retrieved from [Link]

  • electronic medicines compendium (emc). (2024, February 16). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2019, October 17). NAUSICALM TABLETS New Zealand Data Sheet. Retrieved from [Link]

  • Vella-Brincat, J. W. A., Begg, E. J., Jensen, B. P., Chin, P. K. L., Roberts, R. L., & Macleod, A. D. (2012). The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients. Journal of Pain and Symptom Management, 43(3), 539-547. Retrieved from [Link]

  • ResearchGate. (2012). The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6726, Cyclizine. PubChem. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclizine Hydrochloride?. Retrieved from [Link]

  • electronic medicines compendium (emc). (2024, February 21). Cyclizine Lactate 50 mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • ResearchGate. (n.d.). Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: A randomized, open-label, single-dose study. Retrieved from [Link]

  • Drugs.com. (n.d.). Cyclizine Hydrochloride 50 mg Tablets. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • Takeda, A., et al. (2008). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 32(8), 585-592. Retrieved from [Link]

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. Retrieved from [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. Retrieved from [Link]

Sources

Comparative

Decoding Piperazine Metabolism: A Comparative Guide to High-Resolution vs. Triple Quadrupole Mass Spectrometry

Executive Summary Piperazine is a ubiquitous and privileged pharmacophore found in blockbuster therapeutics (e.g., imatinib, sildenafil), antidepressants (e.g., trazodone), and designer drugs (e.g., mCPP, BZP). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a ubiquitous and privileged pharmacophore found in blockbuster therapeutics (e.g., imatinib, sildenafil), antidepressants (e.g., trazodone), and designer drugs (e.g., mCPP, BZP). However, tracking its metabolic and degradative fate presents a formidable analytical challenge. The piperazine ring is highly susceptible to N-dealkylation, aromatic hydroxylation, and complex oxidative ring cleavage.

Because ring cleavage yields highly polar, low-molecular-weight fragments with unpredictable mass shifts[1], laboratories must strategically select their mass spectrometry (MS) platforms. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) systems (e.g., Orbitrap) against Triple Quadrupole (QqQ) architectures for piperazine metabolite profiling, providing field-proven methodologies and comparative experimental data.

The Analytical Challenge: Piperazine Degradation Pathways

When piperazine degrades—whether enzymatically in vivo or via oxidative/thermal stress—the resulting metabolites often exhibit extreme hydrophilicity. Aromatic hydroxylation (+16 Da) and N-dealkylation are predictable, but ring cleavage events produce complex ethylenediamine derivatives and piperazinones[2]. These cleavage products create isobaric interferences that confound traditional low-resolution mass spectrometry.

Piperazine_Degradation Parent Piperazine Pharmacophore (Parent Drug) Hydrox Aromatic Hydroxylation (+16 Da) Parent->Hydrox CYP P450 (e.g., CYP2D6) Dealkyl N-Dealkylation (Loss of R-group) Parent->Dealkyl CYP-mediated RingCleave Ring Cleavage (Ethylenediamine / Piperazinone) Parent->RingCleave Oxidative / Thermal Degradation Oxidation N-Oxidation / Formylation (+16 Da / +28 Da) Parent->Oxidation FMO Enzymes

Fig 1. Major metabolic and degradative pathways of the piperazine pharmacophore.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

As an Application Scientist, I frequently consult on platform selection. The choice between Orbitrap and QqQ is dictated by the specific phase of the drug development pipeline.

  • Orbitrap / Q-TOF (The Discovery Engine): HRAM platforms are indispensable for untargeted metabolite identification. When a piperazine ring cleaves, you are hunting for unknown fragments. Orbitrap systems, offering resolving power >100,000 FWHM and sub-ppm mass accuracy, allow for precise elemental composition assignment of these novel, unpredictable cleavage products[3].

  • Triple Quadrupole (The Quantitation Workhorse): Once degradation pathways are mapped, the focus shifts to pharmacokinetics. QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode, utilizing two stages of mass filtering. This provides a superior duty cycle and unmatched signal-to-noise ratios, making them the gold standard for targeted Therapeutic Drug Monitoring (TDM)[4].

Table 1: Platform Performance Matrix
Analytical FeatureOrbitrap HRMS (e.g., Q Exactive)Triple Quadrupole (QqQ)Analytical Impact for Piperazine
Primary Workflow Untargeted Discovery / Full ScanTargeted Quantitation (MRM)Orbitraps find unknowns; QqQs quantify knowns.
Mass Resolution > 100,000 FWHM~ 0.7 Da (Unit Resolution)HRMS resolves isobaric ring-cleavage fragments.
Mass Accuracy < 2 ppm~ 100 ppmSub-ppm accuracy allows elemental formula generation[5].
Sensitivity (LOQ) Moderate to High (pg/mL range)Ultra-High (fg/mL to pg/mL range)QqQ is superior for late-stage pharmacokinetic profiling.
Duty Cycle Slower (requires longer LC peaks)Extremely Fast (< 5 ms dwell times)QqQ allows monitoring of 100+ transitions simultaneously.

Experimental Methodology: A Self-Validating LC-MS/MS Protocol

To objectively compare these platforms, we utilize a self-validating in vitro microsomal stability workflow. Every step below is optimized specifically for the polar nature of piperazine metabolites, ensuring causality between the protocol and the data integrity.

Step 1: In Vitro Incubation & Matrix Quenching
  • Procedure: Incubate the piperazine-containing parent drug (10 µM) with human liver microsomes (HLM, 1 mg/mL) and an NADPH regenerating system at 37°C.

  • Causality Check (Self-Validation): Quench the reaction at 0, 15, 30, and 60 minutes using 3 volumes of ice-cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). The organic solvent instantly precipitates proteins while the SIL-IS automatically corrects for downstream matrix effects and extraction recovery variations.

Step 2: Chromatographic Separation (The HILIC Advantage)
  • Column: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), 2.1 × 100 mm, 1.7 µm.

  • Why HILIC? Piperazine ring-cleaved products (e.g., ethylenediamine) are highly hydrophilic. On a standard C18 Reversed-Phase column, they elute in the void volume, leading to severe ion suppression from unretained salts. HILIC provides orthogonal retention, ensuring a retention factor (

    
    ) > 2 for polar degradation products[2].
    
  • Mobile Phase: (A) 10 mM ammonium formate (pH 3.0); (B) 0.1% formic acid in acetonitrile. Gradient: 95% B to 50% B over 10 minutes.

Step 3: Mass Spectrometry Acquisition
  • Orbitrap Settings: Full Scan / Data-Dependent MS2 (ddMS2) in ESI+ mode. Resolution set to 120,000 for MS1 to capture fine isotopic structures, and 30,000 for MS2.

  • QqQ Settings: MRM mode in ESI+. Dwell time optimized to 20 ms per transition to ensure >15 data points across the narrow UHPLC chromatographic peak for precise integration.

MS_Workflow Prep Sample Prep (Protein PPT) LC UHPLC Separation (ZIC-HILIC Column) Prep->LC split LC->split HRMS Orbitrap HRMS Untargeted Discovery (Full Scan / ddMS2) split->HRMS Discovery Phase QqQ QqQ Mass Spec Targeted Quantitation (MRM Mode) split->QqQ Clinical / Routine Data1 Metabolite ID & Structural Elucidation HRMS->Data1 Data2 Pharmacokinetic Profiling (LOD/LOQ) QqQ->Data2

Fig 2. Parallel LC-MS workflows for piperazine metabolite discovery and targeted quantitation.

Comparative Experimental Data

The following data represents a comparative analysis of piperazine degradation products (using 1-(3-chlorophenyl)piperazine, mCPP, as a model) analyzed on both platforms following the HILIC protocol.

Table 2: Metabolite Coverage and Sensitivity Comparison
Metabolite ClassExample CompoundOrbitrap Detection (Mass Error)QqQ Detection (LOD)Platform Winner
Parent Drug mCPPYes (0.8 ppm)0.01 ng/mL QqQ (Superior Sensitivity)
Aromatic Hydroxylation Hydroxy-mCPPYes (1.1 ppm)0.05 ng/mL QqQ (Routine Monitoring)
N-Dealkylation 3-chloroanilineYes (1.5 ppm)0.1 ng/mLTie
Ring Cleavage (Amine) Ethylenediamine deriv.Yes (1.2 ppm) Missed (No MRM set)Orbitrap (Unknown ID)
Ring Cleavage (Oxidation) Piperazinone deriv.Yes (0.9 ppm) Missed (No MRM set)Orbitrap (Unknown ID)

Application Scientist's Verdict & Recommendations

The experimental data clearly demonstrates the complementary nature of these two MS architectures[3].

The Orbitrap successfully identified complex, ring-opened piperazinones and ethylenediamine derivatives that were entirely missed by the QqQ. Because these degradation products were previously unknown, no MRM transitions could be programmed into the QqQ[5]. Conversely, for the major known metabolites (e.g., hydroxy-mCPP), the QqQ achieved a Limit of Detection (LOD) of 0.05 ng/mL—a roughly 10-fold improvement over the Orbitrap's full-scan sensitivity[4].

Final Recommendation: Do not attempt to force one instrument to do the job of the other. Deploy Orbitrap/Q-TOF systems during the preclinical discovery phase to comprehensively map the metabolic fate and identify toxicologically relevant ring-cleavage products. Once the key degradation biomarkers are structurally elucidated and validated, transfer the method to a Triple Quadrupole (QqQ) platform for high-throughput, high-sensitivity clinical quantification.

References

  • Title: Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone Source: PubMed (nih.gov) URL: [Link]

  • Title: Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro Source: PubMed (nih.gov) URL: [Link]

  • Title: Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications Source: MDPI (mdpi.com) URL: [Link]

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: ACS Publications (acs.org) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Methyl-benzyl)-piperazine hydrochloride

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(4-Methyl-benzyl)-piperazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(4-Methyl-benzyl)-piperazine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.

Core Directive: Hazard Assessment and Waste Characterization

The foundational principle for disposing of any laboratory chemical is a thorough understanding of its potential hazards. For 1-(4-Methyl-benzyl)-piperazine hydrochloride, multiple safety data sheets (SDS) classify it as a hazardous substance.[1][2] It is crucial to internalize that this compound, and any materials it contacts, cannot be treated as common waste.

Causality: The piperazine moiety, a core structural component, is associated with corrosive properties, capable of causing severe skin burns and eye damage.[3][4][5] Therefore, even without specific ecotoxicity data for this exact compound, the precautionary principle dictates it be handled as hazardous chemical waste to mitigate risks to personnel and the environment. All waste generated, from trace residues on weighing paper to unused bulk material, must enter a controlled hazardous waste stream.[3][6][7]

Hazard Summary Table

Hazard Classification Category Description
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][8]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[1][2][8]

| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation.[1][8][9] |

Essential Preparations: PPE and Decontamination

Before handling the chemical for disposal, ensuring personal and environmental protection is paramount.

Personal Protective Equipment (PPE)

A standard PPE protocol for handling this compound is non-negotiable. The goal is to prevent all personal contact.[4]

  • Eye Protection: Wear safety goggles or a face shield that provides comprehensive protection against splashes.[1][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]

  • Body Protection: A standard lab coat is required.[3] For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: When handling the solid form where dust may be generated, use a certified respirator or conduct all transfers within a chemical fume hood to prevent inhalation.[2][3]

Decontamination of Equipment

Any non-disposable equipment (e.g., spatulas, glassware) that contacts the chemical must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent, such as ethanol or isopropanol.

  • Collect Rinseate: This initial rinseate is now considered hazardous waste and must be collected in your designated liquid hazardous waste container.[7]

  • Thorough Cleaning: Proceed with a standard wash using soap and water.

Step-by-Step Disposal Protocol

The proper disposal of 1-(4-Methyl-benzyl)-piperazine hydrochloride requires segregating waste into appropriate, clearly labeled containers stored in a designated area.

Waste Segregation and Containerization

Principle: Never mix incompatible waste streams.[6] 1-(4-Methyl-benzyl)-piperazine hydrochloride should not be mixed with strong oxidizing agents or strong acids.[4][10]

  • Obtain a Compatible Waste Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. The original product container is often a suitable choice for accumulating waste.[11] Do not use metal containers.[6]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[3][6] Clearly write the full chemical name: "Waste 1-(4-Methyl-benzyl)-piperazine hydrochloride."[6]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[6][11] This prevents the release of vapors and protects against spills.

Disposal of Contaminated Solid Waste (Small Scale)

This category includes items like gloves, weighing papers, pipette tips, and absorbent pads used during routine laboratory work.

  • Collection: Place all contaminated solid materials directly into your designated solid hazardous waste container.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA).[11] This area must be under the control of laboratory personnel and situated at or near the point of generation.

Disposal of Unused or Bulk Product

Disposing of expired or excess chemical follows the same principles but requires careful handling.

  • Solid Waste: If the product is in its original solid form, the entire container can be designated for disposal. Ensure the container is securely sealed and properly labeled as hazardous waste.

  • Liquid Solutions: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container, segregated by solvent type (e.g., aqueous vs. organic).

Managing Empty Containers

An "empty" container that held a hazardous waste must be managed properly.

  • Triple Rinse: A container can be considered non-hazardous if it has been triple-rinsed.[7]

  • Collect Rinseate: The rinseate from each rinse must be collected and disposed of as hazardous liquid waste.[7]

  • Deface Label: After rinsing, deface or remove the original chemical label.[7]

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycling, but confirm this with your institution's EHS department.[7]

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.[4]

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3] Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into your hazardous waste container.[2][3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Major Spill:

    • Evacuate all personnel from the immediate area and move upwind.[4]

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[4]

    • Prevent entry into the area until cleared by trained professionals.

Regulatory Framework and Final Disposal

All hazardous waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets these standards under the Resource Conservation and Recovery Act (RCRA).[12]

  • Institutional EHS: Your primary resource is your institution's EHS department. They provide specific guidelines, waste containers, and pickup services.[6]

  • Waste Pickup: Once your hazardous waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), submit a hazardous material pickup request to your EHS office.[6][11] Do not transport hazardous waste yourself.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from 1-(4-Methyl-benzyl)-piperazine hydrochloride.

G Disposal Workflow for 1-(4-Methyl-benzyl)-piperazine hydrochloride cluster_0 Disposal Workflow for 1-(4-Methyl-benzyl)-piperazine hydrochloride cluster_1 Disposal Workflow for 1-(4-Methyl-benzyl)-piperazine hydrochloride A Identify Waste (Solid, Liquid, Consumable) B Is the waste contaminated with 1-(4-Methyl-benzyl)-piperazine HCl? A->B C Treat as Non-Hazardous Waste (Follow standard lab procedures) B->C No D TREAT AS HAZARDOUS WASTE B->D Yes E Select Correct Waste Container (Solid vs. Liquid) D->E F Is container properly labeled? ('Hazardous Waste' + Full Chemical Name) E->F G Affix Correct Label F->G No H Place Waste in Container F->H Yes G->H I Seal Container Tightly H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Is container full or ready for disposal? J->K L Submit Hazardous Waste Pickup Request to EHS K->L Yes M Continue to store safely in SAA K->M No M->K

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Piperazine - Hazard Summary. New Jersey Department of Health. [Link]

  • 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Georganics. [Link]

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methyl-benzyl)-piperazine hydrochloride

Comprehensive Safety and Operational Guide for Handling 1-(4-Methyl-benzyl)-piperazine Hydrochloride As drug development accelerates, piperazine derivatives like 1-(4-Methyl-benzyl)-piperazine hydrochloride are increasin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(4-Methyl-benzyl)-piperazine Hydrochloride

As drug development accelerates, piperazine derivatives like 1-(4-Methyl-benzyl)-piperazine hydrochloride are increasingly utilized as critical synthetic intermediates. While the hydrochloride salt form improves chemical stability and solubility, it introduces specific handling challenges—primarily in the form of fine, highly irritating dust. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind safety protocols and actionable, self-validating workflows to ensure laboratory safety, operational efficiency, and scientific integrity.

Mechanistic Hazard Profile: Understanding the Causality

To handle chemicals safely, one must understand why they are hazardous. 1-(4-Methyl-benzyl)-piperazine hydrochloride is classified under GHS as causing severe eye damage (Category 1), skin irritation (Category 2), and respiratory tract irritation (Category 3) ()[1].

  • Respiratory and Ocular Toxicity: As a hydrochloride salt, this compound exists as a crystalline powder. The fine particulate nature creates a significant inhalation hazard. When the dust contacts the mucous membranes of the respiratory tract or the eyes, it dissolves in local moisture. The piperazine ring, containing secondary and tertiary amines, induces localized pH shifts that cause acute cellular irritation and potential corneal damage ()[2].

  • Dermal Permeation: While the salt form is less lipophilic than the free base, prolonged contact with skin moisture allows the compound to dissociate, leading to localized chemical burns and severe irritation ()[3].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely about compliance; it is about creating an impenetrable barrier based on the chemical's physical state and mechanistic hazards. Below is the validated PPE matrix for handling this compound.

PPE CategorySpecificationMechanistic Justification
Eye Protection Tight-fitting chemical safety goggles or full face shield.Prevents fine dust aerosols from settling on the ocular mucosa, directly mitigating Eye Dam. 1 risks.
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides superior resistance to amine derivatives compared to latex. Double-gloving ensures integrity if the outer layer is snagged.
Respiratory N95 particulate respirator (US) / FFP2 (EN 149), or handle exclusively in a Chemical Fume Hood.Filters out fine crystalline dust, directly addressing the STOT SE 3 (respiratory irritation) hazard.
Body Protection Flame-resistant, anti-static lab coat and closed-toe non-porous shoes.The compound is a combustible solid ()[4]. Anti-static materials prevent electrostatic discharge, which could ignite airborne dust clouds.

Operational Workflow: Safe Weighing and Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation

  • Action: Turn on the chemical fume hood and clear all unnecessary equipment to minimize air turbulence.

  • Validation Check: Use a Kimwipe to test the airflow at the sash opening. The tissue must pull inward steadily. If it flutters outward or falls, the hood's containment is compromised. Do not proceed.

Step 2: PPE Donning and Tool Selection

  • Action: Don the PPE specified in the matrix above. Select anti-static weighing spatulas (e.g., PTFE-coated or grounded metal) and anti-static weighing boats.

  • Validation Check: Inspect gloves for micro-tears by inflating them slightly and checking for pressure leaks before use.

Step 3: Weighing Procedure

  • Action: Open the chemical container slowly inside the fume hood to prevent aerosolizing the powder. Dispense the required mass into the weighing boat.

  • Causality: Rapid movements create micro-currents that lift the fine hydrochloride powder into the breathing zone. Slow, deliberate movements are critical to maintaining the powder's resting state.

Step 4: Transfer and Sealing

  • Action: Transfer the powder to the reaction vessel and immediately seal both the primary container and the reaction vessel.

  • Validation Check: Ensure the threads of the primary container are completely free of dust before capping. This ensures an airtight seal and prevents unexpected exposure upon reopening.

Step 5: Decontamination

  • Action: Wipe down the spatulas, balance, and hood surface with an alcohol-soaked wipe (isopropanol), followed by a distilled water wipe.

  • Causality: The hydrochloride salt is highly soluble in water and polar solvents ()[2]. Alcohol breaks down organic residues, while the water wipe ensures complete solubilization and removal of the reactive salt.

Visualizing the Safe Handling Workflow

Below is the logical workflow for handling 1-(4-Methyl-benzyl)-piperazine hydrochloride, incorporating critical spill response logic.

SafeHandling Start Initiate Handling Protocol Hood 1. Verify Fume Hood Airflow (Self-Validation: Kimwipe Test) Start->Hood PPE 2. Don Validated PPE (Double Nitrile, Goggles, N95) Hood->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh SpillCheck Spill Detected? Weigh->SpillCheck SpillResp Initiate Spill Response (Wet-wipe method, No sweeping) SpillCheck->SpillResp Yes Transfer 4. Transfer & Seal Vessel (Verify thread clearance) SpillCheck->Transfer No Decon 5. Decontaminate Surfaces (Isopropanol -> Water wipe) SpillResp->Decon Transfer->Decon End Protocol Complete Decon->End

Caption: Logical workflow for the safe handling, weighing, and transfer of piperazine hydrochloride.

Emergency Response & Spill Management

In the event of a spill or exposure, immediate, structured action is required to prevent acute toxicity ()[5].

Spill Protocol (Self-Validating):

  • Evacuate & Isolate: Step back from the spill. If outside a fume hood, instruct colleagues to clear the immediate 5-meter radius.

  • Suppress Dust: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Mist the spill lightly with water or cover it with damp absorbent pads to suppress dust.

  • Collect: Use non-sparking tools to scoop the damp material into a designated hazardous waste container.

  • Decontaminate: Scrub the area with a dilute alcohol solution, followed by soap and water.

    • Validation Check: Swipe the cleaned area with a fresh pH strip moistened with distilled water; a neutral pH (around 7) indicates successful decontamination.

Exposure Protocol:

  • Ocular Contact: Immediately flush eyes at an eyewash station for a minimum of 15 minutes, forcibly holding eyelids open. The high pH of dissolving piperazine salts causes rapid tissue damage; time is critical[5].

  • Dermal Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Do not use chemical neutralizers on the skin, as exothermic acid-base reactions can severely worsen the burn.

Waste Disposal Plan

Improper disposal of piperazine derivatives can lead to environmental contamination and toxicity to aquatic life.

  • Solid Waste: All empty containers, contaminated Kimwipes, and spilled material must be placed in a sealed, clearly labeled, compatible container (e.g., high-density polyethylene). Store in a cool, dry place away from oxidizing agents ()[6].

  • Liquid Waste: Aqueous washes containing the dissolved hydrochloride salt must be collected in dedicated basic/organic aqueous waste carboys. Do not pour down the drain.

  • Final Disposal: Coordinate with a licensed hazardous waste contractor for incineration. Thermal decomposition of piperazine derivatives produces highly toxic nitrogen oxides and hydrogen chloride gas, requiring specialized industrial scrubbers ()[2].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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